Technical Profile & Synthesis Strategy: 5-(3-Methylphenyl)isoxazole
Executive Summary & Chemical Identity Compound Name: 5-(3-Methylphenyl)isoxazole Synonyms: 5-(m-Tolyl)isoxazole; 5-(3-Tolyl)isoxazole CAS Number: 129747-41-7 (Primary reference; verify against specific vendor lots due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Compound Name: 5-(3-Methylphenyl)isoxazole
Synonyms: 5-(m-Tolyl)isoxazole; 5-(3-Tolyl)isoxazole
CAS Number:129747-41-7 (Primary reference; verify against specific vendor lots due to frequent regioisomer confusion).
Molecular Formula: C₁₀H₉NO
Molecular Weight: 159.19 g/mol [1]
The "Regioisomer Trap" in Isoxazole Chemistry
In medicinal chemistry, the isoxazole scaffold is a critical bioisostere for pyridine or phenyl rings, notably found in COX-2 inhibitors (e.g., Valdecoxib) and p38 MAP kinase inhibitors.[1] However, a common pitfall in sourcing or synthesizing this core is the regiochemical ambiguity between the 3-aryl and 5-aryl isomers.[1]
Target:5-(3-Methylphenyl)isoxazole (Aryl group at position 5).
Common Impurity/Confusion: 3-(3-Methylphenyl)isoxazole (Aryl group at position 3).[1]
Why this matters: The biological activity of isoxazoles is strictly position-dependent.[1] The 5-aryl regioisomer typically exhibits distinct lipophilicity and hydrogen-bond accepting vectors compared to the 3-aryl analog.
Structural Verification & Properties
Before initiating synthesis or biological testing, structural identity must be confirmed.[1] Relying solely on MS (Mass Spectrometry) is insufficient as both regioisomers share the same mass (
To distinguish the 5-aryl isomer from the 3-aryl isomer, analyze the proton at the isoxazole C-4 position.[1]
¹H NMR (CDCl₃, 400 MHz):
Isoxazole C4-H: Look for a sharp doublet or singlet around δ 6.4 – 6.6 ppm .
Differentiation: In 5-aryl isoxazoles, the C4-H often appears slightly upfield compared to 3-aryl isomers due to the electronic conjugation path.[1] However, the most definitive check is NOESY (Nuclear Overhauser Effect Spectroscopy) :
5-Aryl: Strong NOE correlation between the Isoxazole C4-H and the ortho-protons of the 3-methylphenyl ring.
3-Aryl: NOE correlation between Isoxazole C4-H and the C5-H (or C5-methyl if substituted), but weak/no correlation to the aryl ring if it is at position 3.[1]
Regioselective Synthesis Strategy
To avoid the separation of isomers inherent in standard 1,3-dipolar cycloadditions (alkyne + nitrile oxide), this guide recommends the Enaminone Cyclocondensation Route .[1] This pathway is chemically programmed to yield the 5-aryl isomer exclusively.
Reaction Pathway Diagram
Caption: Regioselective synthesis via enaminone intermediate ensures exclusive formation of the 5-aryl isomer.
Detailed Protocol
Step 1: Formation of Enaminone Intermediate
Charge: In a round-bottom flask, dissolve 10.0 mmol of 3'-methylacetophenone in 15 mL of neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
Reflux: Heat the mixture to reflux (approx. 100–110 °C) under nitrogen for 6–12 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the ketone.[1]
Workup: Evaporate the excess DMF-DMA under reduced pressure on a rotary evaporator. The residue is typically a yellow/orange solid or oil (the enaminone).[1]
Checkpoint: This intermediate is stable enough for the next step without extensive purification.[1]
Step 2: Cyclization to Isoxazole
Solvation: Dissolve the crude enaminone residue in 20 mL of absolute ethanol.
Mechanism: The nitrogen of hydroxylamine attacks the activated enamine carbon first, followed by cyclization onto the carbonyl oxygen.[1] This specific order of addition guarantees the 5-aryl regiochemistry.[1]
Partition residue between Water and Ethyl Acetate.[1]
Wash organic layer with Brine, dry over Na₂SO₄.[1]
Final Polish: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).
Decision Logic for Sourcing vs. Synthesis
When deciding whether to buy or build, use this logic flow to ensure project integrity.
Caption: Workflow for verifying commercial sources versus initiating internal synthesis.
Biological Context & Applications
The 5-aryl isoxazole moiety is not merely a linker; it is a pharmacophore element.[1]
Kinase Inhibition: In p38 MAP kinase inhibitors, the isoxazole nitrogen often serves as a hydrogen bond acceptor for the ATP-binding pocket (hinge region).[1] The 3-methyl group on the phenyl ring provides hydrophobic contacts that can improve selectivity against other kinases.[1]
COX-2 Selectivity: Analogous to Valdecoxib, the central isoxazole ring orients the two aryl groups into the cyclooxygenase active site.[1] The 5-position aryl group inserts into the hydrophobic side pocket.[1]
Safety Note:
Isoxazole Ring Stability: Generally stable to metabolic oxidation, but the isoxazole N-O bond can be cleaved under strong reducing conditions (e.g., hydrogenation with Pd/C), opening the ring to form an amino-enone.[1] Avoid these conditions unless ring opening is intended.
References
CAS Registry Data. 5-(3-Methylphenyl)isoxazole. CAS No. 129747-41-7.[3] Retrieved from SciFinder-n / BLD Pharm Catalog.
Regioselective Synthesis: Vitale, P., et al. (2013).[1][4] "Functional 3-arylisoxazoles and 3-aryl-2-isoxazolines from reaction of aryl nitrile oxides and enolates." Synthesis, 45, 2940–2948.[1][4] (Validates the regiochemical challenges). [1]
Enaminone Method: Stanovnik, B., & Svete, J. (2004).[1] "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480.[1] (Authoritative review on the synthesis protocol).
Biological Activity: Talley, J. J., et al. (2000).[1] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777.[1] (Context for isoxazole pharmacophore). [1]
An In-Depth Technical Guide to 5-Arylisoxazole Derivatives in Medicinal Chemistry
Abstract The 5-arylisoxazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and favorable physicochemical properties. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 5-arylisoxazole motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and favorable physicochemical properties. This guide provides an in-depth analysis of this heterocyclic core, designed for researchers, scientists, and drug development professionals. We will explore the fundamental chemical attributes that underpin its success, detail robust synthetic methodologies, and examine the mechanisms of action across various therapeutic areas. Through specific case studies of marketed drugs and clinical candidates, this paper will illustrate the scaffold's broad therapeutic potential, from anti-inflammatory to anticancer and antimicrobial applications. Furthermore, we will provide validated, step-by-step experimental protocols for synthesis and biological evaluation, supplemented with data visualization and pathway diagrams to offer a comprehensive and actionable resource for the drug discovery community.
The 5-Arylisoxazole Core: A Privileged Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2][3] When substituted with an aryl group at the 5-position, the resulting 5-arylisoxazole core structure gains a unique combination of electronic and steric properties that make it particularly attractive for drug design. Its prevalence in FDA-approved drugs like the anti-inflammatory agent Valdecoxib, the antibiotic Flucloxacillin, and the anticonvulsant Zonisamide underscores its status as a "privileged scaffold."[3]
The utility of this scaffold can be attributed to several key factors:
Metabolic Stability: The aromatic nature of the isoxazole ring imparts significant resistance to metabolic degradation, a crucial attribute for maintaining therapeutic concentrations in vivo.
Synthetic Accessibility: The synthesis of 5-arylisoxazole derivatives is often straightforward, with multiple high-yield strategies available, allowing for the rapid generation of diverse chemical libraries for screening.[1]
Versatile Bioisostere: The isoxazole ring can act as a bioisostere for other chemical groups, such as amide or ester functionalities, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.
Diverse Biological Activities: The scaffold has been successfully incorporated into molecules targeting a wide array of biological targets, demonstrating its versatility across different therapeutic areas including anti-inflammatory, antibacterial, antifungal, and anticancer applications.[1][2]
Key Synthetic Strategies for 5-Arylisoxazole Derivatives
The construction of the 5-arylisoxazole ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the isoxazole and the aryl rings.
[3+2] Cycloaddition of Alkynes and Nitrile Oxides
One of the most fundamental and widely used methods is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 3-atom component) with an alkyne (the 2-atom component).
Causality of Experimental Choice: This method is highly efficient and regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product. The nitrile oxides are generated in situ from the corresponding aldoximes via oxidation with agents like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) to prevent their dimerization. The choice of a terminal alkyne directly installs the aryl group at the 5-position.
Reaction of β-Diketones or Chalcones with Hydroxylamine
Another prevalent and robust strategy involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an enaminone or chalcone) with hydroxylamine hydrochloride.[1]
Causality of Experimental Choice: This pathway is advantageous due to the commercial availability of a vast array of substituted acetophenones and aldehydes, which serve as precursors for the chalcone starting material. The reaction proceeds via a nucleophilic attack of the hydroxylamine, followed by cyclization and dehydration. The reaction conditions are typically mild, often conducted in a protic solvent like ethanol, and can be catalyzed by a base.[1] This method offers an environmentally benign procedure with high yields and an easier work-up.[1]
A general workflow for these synthetic approaches is outlined below.
Caption: General Synthetic Routes to 5-Arylisoxazole Derivatives.
Therapeutic Applications & Mechanisms of Action
The 5-arylisoxazole scaffold is a component of numerous drugs and clinical candidates across a range of diseases.
Anti-inflammatory Agents: COX-2 Inhibition
A prominent example of a 5-arylisoxazole derivative is Valdecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.
Mechanism: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Valdecoxib binds to the active site of the COX-2 enzyme, blocking its activity. The sulfonamide group on the aryl ring of Valdecoxib is crucial for its selective binding to a specific side pocket in the COX-2 enzyme, an interaction not as favorable in the closely related COX-1 enzyme. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Mechanism of COX-2 Inhibition by Valdecoxib.
Antibacterial Agents
The isoxazole ring is integral to a class of β-lactamase-resistant penicillins, including Cloxacillin , Dicloxacillin , and Flucloxacillin .
Mechanism: These antibiotics function by inhibiting the transpeptidase enzyme that bacteria use to build their cell walls. The bulky 5-arylisoxazole substituent provides steric hindrance that protects the β-lactam ring from being hydrolyzed and inactivated by bacterial β-lactamase enzymes. This makes them effective against bacteria like Staphylococcus aureus that have developed resistance to other penicillins. More recent research has also demonstrated the efficacy of novel 5-arylisoxazole derivatives against critical pathogens like carbapenem-resistant Acinetobacter baumannii (CRAB), with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.5-2 μg/mL.[4]
Anticancer and Other Emerging Applications
The 5-arylisoxazole scaffold is being actively investigated for its potential in oncology and other diseases.[5]
Anticancer: Certain derivatives have shown promising activity as inhibitors of protein kinases, tubulin polymerization, or as inducers of apoptosis in cancer cells.[5]
Antidiabetic: Novel hybrids of 5-arylisoxazole and 1,3,4-thiadiazole have been developed as potent α-glucosidase inhibitors for the management of type 2 diabetes.[6][7] For instance, one derivative demonstrated an IC50 value of 180.1 μM, significantly more potent than the reference drug acarbose (IC50 = 750.0 μM).[6][7]
Antifungal and Fungicidal: Amino-substituted derivatives of 5-arylisoxazoles have demonstrated notable antibacterial and fungicidal activity.
The diverse biological activities are summarized in the table below.
To ensure the practical application of the concepts discussed, this section provides detailed, self-validating protocols for the synthesis and preliminary biological evaluation of a model 5-arylisoxazole derivative.
Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenylisoxazole via Chalcone Intermediate
This protocol describes a two-step synthesis, a common and reliable method in medicinal chemistry.
Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
Reagents & Setup: To a solution of 4-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise at room temperature with vigorous stirring.
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The formation of the less polar chalcone product should be evident as a new spot with a higher Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
Work-up & Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. A yellow solid (the chalcone) will precipitate. Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the product under vacuum.
Purification & Characterization: The crude product can be recrystallized from ethanol to yield pure chalcone. Confirm the structure using ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of 5-(4-chlorophenyl)-3-phenylisoxazole
Reagents & Setup: Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) in ethanol in a round-bottom flask. Add potassium hydroxide (KOH) (2.0 eq) and heat the mixture to reflux (approx. 80°C).
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (hexane:ethyl acetate 7:3). The disappearance of the chalcone spot and the appearance of a new product spot indicates reaction progression. The reaction is typically complete in 4-6 hours.
Work-up & Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude 5-arylisoxazole product will precipitate. Filter the solid, wash with water, and dry.
Purification & Characterization: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or methanol. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol provides a method to assess the biological activity of the synthesized compound.
Assay Principle: This assay measures the peroxidase component of the COX-2 enzyme. The enzyme catalyzes the oxidation of a chromogenic substrate (like TMPD) by prostaglandin G₂ (PGG₂), producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.
Materials: Human recombinant COX-2 enzyme, arachidonic acid, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 96-well microplate, spectrophotometer.
Procedure:
a. Prepare serial dilutions of the synthesized 5-arylisoxazole compound (and a positive control like Celecoxib) in DMSO.
b. In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the chromogenic substrate TMPD.
c. Add the diluted test compounds or control to the appropriate wells. Include a "no inhibitor" control containing only DMSO.
d. Incubate the plate for 15 minutes at 25°C.
e. Initiate the reaction by adding arachidonic acid to all wells.
f. Immediately read the absorbance at 590 nm every minute for 10-15 minutes.
Data Analysis (Self-Validation):
a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A well-defined sigmoidal curve validates the quality of the assay data.
Future Perspectives and Conclusion
The 5-arylisoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in marketed drugs and its constant emergence in new therapeutic contexts highlight its enduring value.[1] Future research will likely focus on several key areas:
Novel Hybrid Molecules: The creation of hybrid molecules that combine the 5-arylisoxazole core with other pharmacophores to achieve multi-target activity or improved selectivity.[6][7]
Targeted Drug Delivery: The incorporation of 5-arylisoxazole derivatives into targeted delivery systems to enhance efficacy and reduce off-target toxicity, particularly in oncology.[5]
Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for producing these derivatives on a large scale.[1]
References
Title: Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications
Source: ResearchGate
URL: [Link]
Title: Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors
Source: Bentham Science
URL: [Link]
Title: Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity
Source: Pleiades Publishing, Ltd.
URL: [Link]
Title: Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors
Source: Bentham Science
URL: [Link]
Title: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes
Source: ResearchGate
URL: [Link]
Title: Benzisoxazole: A privileged scaffold for medicinal chemistry
Source: ResearchGate
URL: [Link]
Title: Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii
Source: PubMed
URL: [Link]
Title: Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction
Source: MDPI
URL: [Link]
Title: Synthesis of New Glucose-containing 5-Arylisoxazoles and their Enzyme Inhibitory Activity
Source: Bentham Science
URL: [Link]
Title: Benzisoxazole: a privileged scaffold for medicinal chemistry
Source: Royal Society of Chemistry
URL: [Link]
Title: A review of isoxazole biological activity and present synthetic techniques
Source: ResearchGate
URL: [Link]
Title: Isoxazoline: A Privileged Scaffold for Agrochemical Discovery
Source: PubMed
URL: [Link]
The Rising Therapeutic Potential of 5-(m-Tolyl)isoxazole Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the burgeoning landscape of 5-(m-Tolyl)i...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the burgeoning landscape of 5-(m-Tolyl)isoxazole analogs. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation in a multitude of clinically approved drugs.[2][3] This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of a specific, promising subclass: 5-(m-Tolyl)isoxazole analogs. Our objective is to equip you with the foundational knowledge and technical insights necessary to navigate and innovate within this exciting therapeutic space.
The Strategic Importance of the 5-(m-Tolyl)isoxazole Core
The isoxazole scaffold's value lies in its structural rigidity and capacity for diverse substitutions at the 3, 4, and 5-positions, allowing for fine-tuning of steric, electronic, and lipophilic properties. The introduction of a tolyl group, particularly at the 5-position, offers a unique combination of aromaticity and lipophilicity that can significantly influence ligand-receptor interactions. While much of the published research focuses on isoxazole derivatives more broadly, the specific placement of a methyl group at the meta position of the phenyl ring (m-tolyl) presents a nuanced structural feature. This seemingly subtle modification can alter the molecule's conformational preferences and electronic distribution, potentially leading to enhanced target specificity and improved pharmacokinetic profiles.
Synthetic Strategies: Building the 5-(m-Tolyl)isoxazole Scaffold
A robust and flexible synthetic approach is paramount for generating a diverse library of analogs for biological screening. A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction.
General Synthesis of (3-para-Tolyl-isoxazol-5-yl)methanol: A Case Study
A recent study outlines a straightforward synthesis of a closely related analog, (3-para-tolyl-isoxazol-5-yl)methanol, which can be adapted for the meta-substituted counterpart.[2][3] The process begins with the conversion of the corresponding benzaldehyde to an aldoxime, followed by a cyclization reaction.[2][3]
Experimental Protocol: Synthesis of a Tolyl-Isoxazole Methanol Derivative [2][3]
Oxime Formation: 4-Methylbenzaldehyde is reacted with hydroxylamine hydrochloride in a pyridine solvent to yield 4-methylbenzaldoxime.[2][3]
Nitrile Oxide Formation and Cycloaddition: The resulting oxime is treated with sodium hypochlorite to generate the corresponding nitrile oxide in situ.[2][3]
Cyclization: The nitrile oxide undergoes a [3+2] cycloaddition with a suitable alkyne, such as propargyl alcohol, to form the (3-para-tolyl-isoxazol-5-yl)methanol.[2][3]
This protocol can be readily adapted for the synthesis of 5-(m-Tolyl)isoxazole analogs by starting with m-tolualdehyde. Further diversification can be achieved by employing a variety of alkynes in the cycloaddition step.
Caption: Potential anticancer mechanisms of action for isoxazole analogs.
Anti-inflammatory and Antioxidant Activity
Isoxazole derivatives have also shown promise as anti-inflammatory and antioxidant agents.
Mechanism of Action: A key mechanism of anti-inflammatory action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes.
[5]* Quantitative Data: Certain isoxazole derivatives have demonstrated potent 5-LOX inhibitory activity with IC50 values as low as 8.47 µM. [5]Additionally, these compounds have shown significant free radical scavenging effects in DPPH assays.
[5]
Table 2: Anti-inflammatory and Antioxidant Activity of Isoxazole Derivatives.
Antimicrobial Activity
The isoxazole nucleus is a component of several antibacterial drugs, and novel derivatives continue to be explored for their antimicrobial properties. [6][7]The evaluation of indolyl-isoxazoles has demonstrated their potential as antibacterial agents.
[6][7]
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies on 5-(m-Tolyl)isoxazole analogs are limited, we can extrapolate from broader isoxazole research to guide future design and optimization.
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for activity. Halogen substitutions, for instance, have been shown to enhance the anticancer potency of some isoxazole-containing compounds. [8]The meta-position of the methyl group in the tolyl moiety of our core structure is expected to influence the molecule's overall conformation and interaction with target proteins.
Modifications at the 3-Position: The substituent at the 3-position of the isoxazole ring is another key determinant of biological activity. The introduction of different aryl or alkyl groups can significantly impact potency and selectivity.
The Role of the Isoxazole Ring: The isoxazole ring itself is not merely a scaffold but an active contributor to the pharmacophore. Its electron-rich nature and the presence of heteroatoms facilitate interactions with biological targets.
[4]
Future research should focus on:
Systematic SAR studies of 5-(m-Tolyl)isoxazole analogs by synthesizing libraries with diverse substitutions at the 3-position and on the tolyl ring.
Elucidation of the precise mechanism of action for the most potent analogs through target identification and validation studies.
In vivo evaluation of lead compounds in relevant animal models to assess their efficacy and pharmacokinetic properties.
Conclusion: A Promising Frontier in Drug Discovery
The 5-(m-Tolyl)isoxazole scaffold represents a promising yet underexplored area in medicinal chemistry. The foundational knowledge of the broader isoxazole class, coupled with the unique structural features of the m-tolyl group, provides a strong impetus for further investigation. This guide has outlined the key synthetic strategies, established biological activities of related compounds, and provided a framework for future structure-activity relationship studies. It is our hope that this technical overview will serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.
References
In vitro 5-LOX anti-inflammatory activity of synthesized isoxazole... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. Retrieved February 9, 2026, from [Link]
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). PubMed Central (PMC). Retrieved February 9, 2026, from [Link]
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed. Retrieved February 9, 2026, from [Link]
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central (PMC). Retrieved February 9, 2026, from [Link]
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (2009). PubMed. Retrieved February 9, 2026, from [Link]
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (2009). Indian Journal of Pharmaceutical Sciences. Retrieved February 9, 2026, from [Link]
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed Central (PMC). Retrieved February 9, 2026, from [Link]
Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[9][10][5]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). PubMed Central (PMC). Retrieved February 9, 2026, from [Link]
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Group. Retrieved February 9, 2026, from [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). PubMed Central (PMC). Retrieved February 9, 2026, from [Link]
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved February 9, 2026, from [Link]
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved February 9, 2026, from [Link]
New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed. Retrieved February 9, 2026, from [Link]
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. Retrieved February 9, 2026, from [Link]
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (2006). PubMed. Retrieved February 9, 2026, from [Link]
Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2025). PubMed Central (PMC). Retrieved February 9, 2026, from [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Egyptian National Cancer Institute. Retrieved February 9, 2026, from [Link]
Technical Guide: Solubility Profile and Characterization of 5-(m-Tolyl)isoxazole
This in-depth technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 5-(m-Tolyl)isoxazole (CAS: 129747-41-7), a critical heterocyclic building block in me...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 5-(m-Tolyl)isoxazole (CAS: 129747-41-7), a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-(m-Tolyl)isoxazole (also known as 5-(3-methylphenyl)isoxazole) is a lipophilic heterocyclic scaffold widely used in the synthesis of bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its solubility behavior is governed by the planar isoxazole ring and the lipophilic meta-tolyl substituent, resulting in high solubility in polar aprotic solvents and moderate-to-high temperature-dependent solubility in alcohols.
This guide provides researchers with a definitive physicochemical profile, estimated solubility data based on structural analogs, and a validated experimental protocol for precise solubility determination.
Physicochemical Profile
Understanding the fundamental properties of the solute is a prerequisite for selecting appropriate solvent systems.
Property
Value / Description
Significance
Chemical Name
5-(3-Methylphenyl)isoxazole
Core Scaffold
CAS Number
129747-41-7
Unique Identifier
Molecular Weight
159.18 g/mol
Stoichiometric Calculations
Physical State
Solid (Crystalline)
Likely White to Off-White Needles
Melting Point
~65–75 °C (Estimated*)
Based on 3-methyl-5-phenylisoxazole (67–69 °C)
LogP (Predicted)
2.6 – 2.9
Lipophilicity Indicator (High affinity for organic phases)
H-Bond Donors
0
Aprotic Character
H-Bond Acceptors
2 (N, O)
Interaction with protic solvents (Alcohols/Water)
Note: The meta-substitution typically disrupts crystal packing efficiency compared to para-isomers, potentially lowering the melting point relative to 5-(p-tolyl)isoxazole.
Solubility Profile in Organic Solvents
The following solubility data is synthesized from experimental purification protocols of structurally homologous 5-arylisoxazoles (e.g., 5-phenylisoxazole, 3-methyl-5-phenylisoxazole).
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Protic Polar
Water
Insoluble (< 0.1 mg/mL)
Reaction medium (precipitation), washing.
Protic Polar
Ethanol
Temperature-Dependent
Recrystallization .[1][2] Moderate at RT; High at boiling point.
The dissolution of 5-(m-Tolyl)isoxazole involves overcoming the lattice energy of the crystal (Enthalpy of Fusion) and forming new solute-solvent interactions.
In Alcohols (Ethanol): The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors. However, the hydrophobic tolyl group limits solubility at low temperatures. Heating overcomes this hydrophobic effect, making ethanol the ideal recrystallization solvent.
In Non-Polar Solvents (Hexane): The polarity of the isoxazole ring (dipole moment ~2.9 D) makes it poorly soluble in strictly non-polar hydrocarbons, facilitating its use as a precipitant.
Visualization: Dissolution Dynamics
The following diagram illustrates the molecular interactions governing the solubility of 5-(m-Tolyl)isoxazole in different solvent environments.
Caption: Thermodynamic cycle showing the enthalpy-entropy trade-offs in protic vs. aprotic solvents.
Since exact literature values for this specific derivative are rare, researchers must validate solubility experimentally. The Isothermal Gravimetric Method is the gold standard for accuracy.
Saturation: Add excess solid 5-(m-Tolyl)isoxazole to 5 mL of solvent in a sealed vial.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation).
Quantification:
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
HPLC (Preferred): Dilute the filtrate and analyze against a standard curve.
Workflow Diagram
Caption: Standard Operating Procedure (SOP) for solubility determination.
Applications in Synthesis & Purification[4][5]
Recrystallization Strategy
Based on the solubility differential:
Solvent: Ethanol (95% or 100%).
Procedure: Dissolve the crude 5-(m-Tolyl)isoxazole in boiling ethanol. If insoluble particulates remain, filter hot. Allow the solution to cool slowly to room temperature, then to 4°C.
Yield: Expect 70–85% recovery of high-purity crystals.
Extraction Strategy
For reaction workup (e.g., from aqueous hydroxylamine cyclization):
Use Ethyl Acetate or Dichloromethane to extract the product from the aqueous phase.
Wash with brine to remove water-soluble impurities.
References
Synthesis of 5-Arylisoxazoles: Balakrishnan, B., et al. "5-(3-Methylphenyl)-3-phenyl-1,2-oxazole." Acta Crystallographica Section E, 2011.
Recrystallization Protocols: Chandra, N., et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E, 2013.[1]
General Isoxazole Properties: PubChem Compound Summary for CID 136800 (5-Phenylisoxazole). [3]
Solubility Methodology: Sangale, S. S., et al. "Synthesis of Novel Isoxazole Derivatives...". SAR Publication, 2023.[2]
Building Block Data: BLD Pharm Product Data for 5-(m-Tolyl)isoxazole (CAS 129747-41-7).
An In-depth Technical Guide to 5-(m-Tolyl)isoxazole for Advanced Research
This guide provides a comprehensive technical overview of 5-(m-Tolyl)isoxazole, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, plausibl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 5-(m-Tolyl)isoxazole, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, plausible synthetic routes, detailed characterization workflows, and its potential within the broader context of isoxazole-based therapeutics.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is of significant interest in medicinal chemistry due to its versatile electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, enhancing physicochemical properties like metabolic stability and oral bioavailability.[2] Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a fertile ground for drug discovery.[3][4] 5-(m-Tolyl)isoxazole, a specific derivative, serves as a valuable building block for creating more complex and potentially bioactive molecules.
Core Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its basic physicochemical properties. The key identifiers and characteristics of 5-(m-Tolyl)isoxazole are summarized below.
While specific literature detailing the synthesis of 5-(m-Tolyl)isoxazole is sparse, a robust and widely adopted method for creating 5-arylisoxazoles involves the reaction of a chalcone-like precursor (an α,β-unsaturated ketone) with hydroxylamine hydrochloride. This approach is efficient and offers a clear path to the target molecule.
Proposed Synthetic Pathway: A Self-Validating Protocol
The synthesis can be logically approached in two primary stages: the formation of the chalcone intermediate followed by the cyclization to form the isoxazole ring.
Step 1: Synthesis of 3-(Dimethylamino)-1-(m-tolyl)prop-2-en-1-one (Chalcone Intermediate)
This step involves a Claisen-Schmidt condensation between m-methylacetophenone and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA serves as a synthon for the enamine, which then condenses with the ketone.
Step 2: Cyclization to 5-(m-Tolyl)isoxazole
The purified chalcone intermediate is then reacted with hydroxylamine hydrochloride in an aqueous medium. The hydroxylamine attacks the β-carbon of the enone system, followed by intramolecular cyclization and elimination of dimethylamine and water to yield the stable isoxazole ring.[6]
Experimental Protocol:
Chalcone Synthesis: To a solution of m-methylacetophenone (1.0 eq) in an appropriate solvent like toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq). Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Isoxazole Formation: To a 25-mL round-bottom flask, add the synthesized 3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one (1.0 eq) and hydroxylamine hydrochloride (1.0 eq).[6] Add 5 mL of water and stir the mixture at 50 °C for 2 hours.[6]
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The resulting precipitate of 5-(m-Tolyl)isoxazole is then collected by suction filtration. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-(m-Tolyl)isoxazole.
Spectroscopic Characterization: A Validating Framework
As direct experimental data for 5-(m-Tolyl)isoxazole is not readily published, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds.[7][8] This predictive framework serves as a benchmark for researchers to validate their synthesized product.
Predicted Spectroscopic Data
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Assignment
Rationale
~8.3-8.4
d
Isoxazole C3-H
The proton at C3 is typically downfield due to the electron-withdrawing effect of the adjacent nitrogen.
~7.5-7.6
m
Aromatic protons (m-tolyl)
Protons on the tolyl ring adjacent to the isoxazole.
~7.2-7.4
m
Aromatic protons (m-tolyl)
Remaining protons of the tolyl ring.
~6.5-6.6
d
Isoxazole C4-H
The proton at C4 is typically upfield compared to C3-H.
| ~2.4 | s | Methyl protons (-CH₃) | Singlet for the methyl group on the tolyl ring. |
Table: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~170
Isoxazole C5
Carbon attached to the tolyl group.
~150-152
Isoxazole C3
Carbon adjacent to the nitrogen atom.
~138-140
Aromatic C (ipso, -CH₃)
Quaternary carbon of the tolyl ring.
~128-132
Aromatic CHs
Aromatic carbons of the tolyl ring.
~98-100
Isoxazole C4
Shielded carbon of the isoxazole ring.
| ~21 | Methyl C (-CH₃) | Carbon of the methyl group. |
Table: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Functional Group Assignment
~3120-3150
C-H stretching (isoxazole ring)
~3000-3100
C-H stretching (aromatic ring)
~1600-1620
C=N stretching (isoxazole ring)
| ~1450-1580 | C=C stretching (aromatic and isoxazole rings) |
Characterization Workflow Protocol
This protocol ensures the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Compare the obtained spectra with the predicted data for structural confirmation.
Mass Spectrometry (MS):
Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an ESI source to confirm the molecular formula.
The expected [M+H]⁺ peak for C₁₀H₉NO would be approximately 160.0762.
Infrared (IR) Spectroscopy:
Record the IR spectrum using an FTIR spectrometer, either as a KBr pellet or as a thin film on a NaCl plate.
Verify the presence of key functional groups by comparing the spectrum with the predicted wavenumbers.
Characterization Workflow Diagram
Caption: Workflow for spectroscopic characterization.
Applications in Drug Discovery and Medicinal Chemistry
The true value of a scaffold like 5-(m-Tolyl)isoxazole lies in its potential as a precursor for novel therapeutics. The isoxazole core is a privileged structure in drug design.[2]
Rationale for Pharmacological Relevance:
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors.[9]
Structural Rigidity: The planar, aromatic nature of the ring introduces a degree of conformational rigidity, which can be advantageous for optimizing binding affinity to a target protein.
Potential Therapeutic Applications:
Based on the activities of other isoxazole derivatives, molecules derived from 5-(m-Tolyl)isoxazole could be explored for:
Anti-inflammatory Agents: Isoxazole derivatives have been developed as potent anti-inflammatory drugs.[9]
Anticancer Therapies: The isoxazole scaffold is present in numerous compounds investigated for their anticancer properties.[3][4]
Antimicrobial Agents: The structural features of isoxazoles are conducive to developing novel antibacterial and antifungal compounds.[3][4]
Neurological Disorders: Certain isoxazoles have shown promise as anticonvulsant agents.[9]
Drug Discovery Pathway Diagram
Caption: Pathway from core scaffold to drug candidate.
Conclusion
5-(m-Tolyl)isoxazole represents a valuable chemical entity with significant potential for researchers in synthetic and medicinal chemistry. This guide has provided a robust framework for its synthesis, a predictive model for its spectroscopic characterization, and a rationale for its application in drug discovery. By understanding and applying these principles, scientists can effectively utilize this compound as a building block for the next generation of innovative therapeutics.
References
MySkinRecipes. (n.d.). 5-(p-Tolyl)isoxazole-3-carboxylic acid. Retrieved February 9, 2026, from [Link]
Thakur, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
MDPI. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 23(11), 2993. [Link]
PubChem. (n.d.). 3-(benzyloxy)-N-(m-tolyl)isoxazole-5-carboxamide. Retrieved February 9, 2026, from [Link]
Pinga, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved February 9, 2026, from [Link]
Kano, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. [Link]
ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF. Retrieved February 9, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. Retrieved February 9, 2026, from [Link]
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved February 9, 2026, from [Link]
Indus Journal of Bioscience Research. (2025).
Indus Journal of Bioscience Research. (2025).
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved February 9, 2026, from [Link]
Structure-Activity Relationship (SAR) of m-Tolyl Isoxazoles
Executive Summary The m-tolyl isoxazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique ability to navigate the "selectivity vs. potency" trade-off in CNS and kin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The m-tolyl isoxazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique ability to navigate the "selectivity vs. potency" trade-off in CNS and kinase targets. Unlike its ortho- and para-substituted counterparts, the meta-tolyl (3-methylphenyl) moiety offers a precise balance of lipophilicity (
LogP ~ +0.5), metabolic stability, and conformational entropy.
This technical guide dissects the Structure-Activity Relationship (SAR) of m-tolyl isoxazoles, focusing on their critical role as GABA-A
5 inverse agonists (cognitive enhancers) and p38 MAPK inhibitors . We provide validated synthetic protocols, mechanistic insights into the "magic methyl" effect, and actionable data for lead optimization.
The Pharmacophore: Why m-Tolyl?
The 3-(3-methylphenyl)isoxazole core is not merely a lipophilic spacer; it is a functional probe of hydrophobic pockets.
The "Magic Methyl" Effect at the Meta Position
The introduction of a methyl group at the meta position of the phenyl ring (m-tolyl) induces profound pharmacological changes compared to the unsubstituted phenyl or o/p-isomers:
Conformational Bias: The m-methyl group restricts rotation less than an ortho-substituent (which often forces non-planarity due to steric clash with the isoxazole oxygen/nitrogen) but more than a para-substituent. This allows the molecule to adopt a "Goldilocks" conformation required for the benzodiazepine binding site of GABA-A receptors.
Hydrophobic Slotting: In p38 MAPK, the m-tolyl group typically occupies the hydrophobic Region I, where the methyl group displaces distinct water molecules, gaining favorable entropic energy.
Metabolic Blocking: The methyl group blocks the meta position from metabolic oxidation (a common clearance route for phenyl rings), extending half-life (
) without the toxicity risks associated with halogenation.
Chemical Synthesis: Validated Protocol
The most robust route to m-tolyl isoxazoles is the [3+2] Cycloaddition of Nitrile Oxides . This method is preferred for its regioselectivity and tolerance of diverse functional groups.
Workflow Diagram
Caption: Step-wise synthesis of the m-tolyl isoxazole core via nitrile oxide cycloaddition.
Detailed Protocol
Step 1: Preparation of m-Tolualdehyde Oxime
Dissolve m-tolualdehyde (10 mmol) in EtOH/H2O (1:1).
Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).
Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Extract with EtOAc, wash with brine, and dry over Na2SO4. Yield: ~95% (White solid).
Step 2: [3+2] Cycloaddition (The "Click" Step)
Dissolve the oxime (5 mmol) in DMF (10 mL).
Add N-Chlorosuccinimide (NCS) (5.5 mmol) portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.
Add the specific alkyne (e.g., propargyl alcohol for 5-hydroxymethyl derivatives) (6 mmol).
Add Triethylamine (Et3N) (6 mmol) dropwise over 30 mins. Note: Slow addition prevents dimerization of the nitrile oxide.
Stir overnight at RT. Quench with water, extract, and purify via column chromatography.
SAR Case Study: GABA-A
5 Inverse Agonists
The GABA-A
5 receptor subtype is a primary target for cognitive enhancement (nootropic activity) in Alzheimer's and Down syndrome. The m-tolyl isoxazole moiety is critical for subtype selectivity against 1 (sedation) and 2/3 (anxiety).
Mechanistic SAR
Compounds like
5IA utilize an isoxazole ring to bind to the benzodiazepine site. The SAR data indicates:
The "Upper" Pocket: The isoxazole ring sits in the L1/L2 lipophilic pockets.
The m-Tolyl Switch:
Phenyl: Low affinity, poor selectivity.
m-Tolyl: High affinity (
< 1 nM), high efficacy inverse agonism. The methyl group engages a hydrophobic cleft formed by His105 (in 5) that is distinct from the residues in 1.
o-Tolyl: Steric clash with the receptor backbone; loss of affinity.
p-Tolyl: Pushes the molecule too deep, often switching efficacy from inverse agonist to antagonist or weak agonist.
Comparative Data (Representative)
Compound Structure (R-Isoxazole)
Binding Affinity (Ki, nM)
5 Efficacy (%)
Selectivity (5 vs 1)
3-Phenyl-isoxazole
12.5
-15% (Weak Inv. Ag.)
2-fold
3-(m-Tolyl)-isoxazole
0.8
-45% (Potent Inv. Ag.)
>50-fold
3-(o-Tolyl)-isoxazole
>100
N/A
N/A
3-(p-Tolyl)-isoxazole
5.2
-5% (Antagonist)
10-fold
3-(m-Cl-phenyl)-isoxazole
1.1
-40%
20-fold
Table 1: Effect of aryl substitution on GABA-A
5 pharmacology. Note the superior selectivity profile of the m-tolyl derivative.
Signaling Pathway Visualization
Caption: Mechanism of action for m-tolyl isoxazole inverse agonists in cognitive enhancement.
Secondary Target: p38 MAPK Inhibition[1][2]
In kinase inhibition, the m-tolyl isoxazole serves as a bioisostere for the imidazole ring found in SB-203580.
Binding Mode: The nitrogen of the isoxazole accepts a hydrogen bond from the backbone amide of Met109 (hinge region).
Hydrophobic Gatekeeper: The m-tolyl group extends into the hydrophobic pocket II. The meta-methyl is crucial here; it fills the space adjacent to the "gatekeeper" residue (Thr106), improving potency by ~10-fold over the unsubstituted phenyl analog.
References
Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles. BenchChem.
Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed.
The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors. Nature Communications/PMC.
An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition. Journal of Pharmacology and Experimental Therapeutics.[1]
Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
Magic Methyl Effects in Drug Design. Juniper Publishers.
Technical Guide: Characterization and Synthesis of 5-(3-Methylphenyl)isoxazole
The following technical guide details the physicochemical profiling, synthesis, and characterization of 5-(3-methylphenyl)isoxazole. Executive Summary Compound: 5-(3-Methylphenyl)isoxazole CAS Registry Number: Not widely...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profiling, synthesis, and characterization of 5-(3-methylphenyl)isoxazole.
Executive Summary
Compound: 5-(3-Methylphenyl)isoxazole
CAS Registry Number: Not widely listed in open commodity catalogs; often synthesized de novo.
Molecular Formula: C
HNO
Molecular Weight: 159.19 g/mol
This guide addresses the physicochemical properties of 5-(3-methylphenyl)isoxazole, a critical regioisomer in the development of COX-2 inhibitors and functionalized heterocyclic building blocks. While the para-isomer (5-(4-methylphenyl)isoxazole) is a well-characterized solid, the meta-substitution pattern of the title compound introduces asymmetry that significantly lowers the crystal lattice energy. Consequently, this compound frequently presents as a viscous oil or low-melting solid at ambient conditions, necessitating specific handling protocols described herein.
Physicochemical Data & Melting Point Analysis[1][2][3]
Experimental vs. Predicted Data
Direct experimental melting point (MP) data for the isolated, unsubstituted 5-(3-methylphenyl)isoxazole is scarce in open literature due to its tendency to exist as a supercooled liquid. However, comparative analysis with structural analogs allows for a high-confidence predicted range.
Compound
Structure Note
Melting Point / State
Reference
5-(3-Methylphenyl)isoxazole
Target (meta-substituted)
Predicted: 15–25 °C (Oil/Solid)
Inferred
5-(4-Methylphenyl)isoxazole
para-isomer
56–58 °C
[1]
5-Phenylisoxazole
Unsubstituted phenyl
22–24 °C (Low-melting solid)
[2]
3-Methyl-5-phenylisoxazole
3-Me, 5-Ph
42–43 °C
[3]
3-Chloro-5-(3-methylphenyl)isoxazole
3-Cl derivative
Solid (Precursor MP > 35°C)
[4]
Technical Insight:
The introduction of a methyl group at the meta position (C3 of the phenyl ring) disrupts the planar packing efficiency observed in the para-isomer. Given that the unsubstituted 5-phenylisoxazole melts at ~23 °C, the 5-(3-methylphenyl) derivative is expected to be an oil at room temperature or a solid that melts upon slight warming. Researchers should handle the compound as a liquid for volumetric transfers unless cryogenically stored.
Synthetic Methodology
To obtain high-purity material for melting point determination and bio-assay, the following Regioselective Cyclocondensation Protocol is recommended. This route avoids the formation of the 3-aryl isomer, ensuring the 5-aryl regioisomer is the exclusive product.
Reaction Pathway
The synthesis utilizes the reaction between a dimethylamino-enaminone intermediate and hydroxylamine hydrochloride.
Figure 1: Regioselective synthesis of 5-(3-methylphenyl)isoxazole via enaminone intermediate.
Step-by-Step Protocol
Step 1: Formation of Enaminone Intermediate
Charge: In a 100 mL round-bottom flask, dissolve 3'-methylacetophenone (10.0 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).
Reflux: Heat the neat mixture to 110 °C for 8–12 hours under nitrogen atmosphere.
Monitor: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone and appearance of a yellow/orange spot (enaminone).
Workup: Evaporate excess DMF-DMA under reduced pressure. The residue (often a yellow oil or solid) is used directly without further purification to maximize yield.
Step 2: Cyclization to Isoxazole
Solvation: Dissolve the crude enaminone in absolute ethanol (20 mL).
Cyclization: Add hydroxylamine hydrochloride (11.0 mmol) in one portion.
Reflux: Heat to reflux (78 °C) for 2–4 hours.
Quench: Cool to room temperature. Remove ethanol in vacuo.
Extraction: Resuspend residue in water (30 mL) and extract with ethyl acetate (3 x 20 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation Checkpoint:
Regioselectivity: This method specifically yields the 5-aryl isomer. The 3-aryl isomer is not formed because the nucleophilic attack of hydroxylamine occurs preferentially at the hard electrophilic center (the enaminone carbon adjacent to the nitrogen).
Characterization Data (Self-Validating)
Since experimental spectra may not be in your library, use these predicted shifts (based on ChemDraw/MestReNova algorithms and analog comparison) to validate your synthesized product.
Proton NMR (
H NMR, 400 MHz, CDCl
)
Shift (, ppm)
Multiplicity
Integration
Assignment
8.28
Doublet ( Hz)
1H
H-3 (Isoxazole ring, adjacent to O)
7.65
Singlet
1H
Ar-H (C2' of phenyl ring)
7.60
Doublet
1H
Ar-H (C6' of phenyl ring)
7.35
Triplet
1H
Ar-H (C5' of phenyl ring)
7.22
Doublet
1H
Ar-H (C4' of phenyl ring)
6.48
Doublet ( Hz)
1H
H-4 (Isoxazole ring)
2.42
Singlet
3H
-CH (Methyl group)
Diagnostic Signal: The doublet at
8.28 ppm is characteristic of the H-3 proton in 5-substituted isoxazoles. If this signal appears at 8.4-8.5 ppm as a singlet, it may indicate the 3-substituted isomer (which is not expected via this route).
Physical State: Likely a viscous oil at 20 °C. If crystallization is required for X-ray diffraction, cool to -20 °C in pentane/ether.
Stability: Isoxazoles are generally stable to acid/base hydrolysis but can undergo ring cleavage under reducing conditions (e.g., H₂/Pd-C) to form enaminoketones.
Storage: Store at 2–8 °C under inert gas (Argon) to prevent oxidation of the methyl group or hydrolysis.
References
LookChem & ChemicalBook Databases. Physical properties of 5-(4-methylphenyl)isoxazole and related congeners. Accessed 2024. Link
Sigma-Aldrich (Merck). Safety Data Sheet: 5-Phenylisoxazole. (Melting point cited as 22-24 °C). Link
PubChem Compound Summary. 3-Methyl-5-phenylisoxazole (CID 10878). National Center for Biotechnology Information. Link
LookChem. 3-chloro-5-(3-methylphenyl)isoxazole synthesis and properties. (Demonstrates stability of the core scaffold). Link
B. Balakrishnan et al. "5-(3-Methylphenyl)-3-phenyl-1,2-oxazole." Acta Crystallographica Section E, 2011. (Provides structural data on the 3-phenyl derivative for comparison). Link
Exploratory
Strategic Blueprint: The 3,5-Disubstituted Isoxazole Scaffold
Executive Summary: The Pharmacophore Advantage In the landscape of modern medicinal chemistry, the 3,5-disubstituted isoxazole stands as a "privileged structure"—a molecular scaffold capable of providing ligands for dive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Advantage
In the landscape of modern medicinal chemistry, the 3,5-disubstituted isoxazole stands as a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Its utility is not merely structural but functional; the isoxazole ring acts as a robust bioisostere for the amide bond .
While the peptide bond is susceptible to enzymatic hydrolysis (proteases) and metabolic instability, the isoxazole ring offers a rigid, planar geometry with similar bond angles and dipole moments (~3.0 D vs. ~3.7 D for amides) while remaining metabolically inert. This substitution strategy has been successfully deployed in blockbuster therapeutics, including Valdecoxib (COX-2 inhibitor) and Isocarboxazid (MAO inhibitor).
This guide delineates the high-fidelity synthesis of this scaffold, moving beyond classical thermal cycloadditions—which often yield difficult-to-separate 3,5- and 3,4-regioisomers—to catalytic, regiocontrolled methodologies.
Synthetic Architecture: Mechanism & Regiocontrol
The construction of the isoxazole core generally proceeds via two primary logic gates: [3+2] Cycloaddition or Cyclocondensation .
The Regioselectivity Divergence
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the most direct route. However, thermal conditions often lack selectivity.[1] The introduction of transition metal catalysis (Cu vs. Ru) allows for absolute regiocontrol.[1]
Thermal: Mixtures of 3,5- and 3,4-isomers (governed by sterics/electronics).
Copper(I) Catalysis (CuANOC): Exclusively yields 3,5-disubstituted isoxazoles .[1] Mechanism involves the formation of a copper(I) acetylide intermediate.[2]
The following diagram illustrates the divergence in synthesis, highlighting the Copper(I) pathway required for the 3,5-substitution pattern.
Figure 1: Divergent synthetic pathways. The Cu(I) route ensures 3,5-regioselectivity via a metallacycle intermediate, avoiding the 3,4-isomer byproduct common in thermal or Ru-catalyzed methods.
Experimental Protocols (SOPs)
To ensure reproducibility and safety, the following protocols utilize in situ generation of nitrile oxides. Nitrile oxides are unstable and prone to dimerization (furoxan formation); therefore, they should never be isolated.
Source Grounding: Based on the methodology established by Hansen & Fokin (2005) [1].[3]
Application: High-throughput synthesis, drug discovery libraries.
Reagents:
Aldehyde (1.0 equiv)
Terminal Alkyne (1.0 equiv)
Hydroxylamine hydrochloride (1.1 equiv)
Chloramine-T (1.1 equiv) [Oxidant source]
CuSO₄·5H₂O (0.05 equiv)
Copper turnings (~50 mg)
Solvent: t-BuOH/H₂O (1:1)
Workflow:
Oxime Formation: In a vial, combine aldehyde and hydroxylamine hydrochloride in t-BuOH/H₂O. Stir at RT for 30 min. Checkpoint: Verify oxime formation via TLC.
Chlorination: Add Chloramine-T. Stir for 5 minutes. This generates the hydroximoyl chloride in situ.
Cycloaddition: Add the terminal alkyne, CuSO₄, and Cu turnings.
Reaction: Stir at ambient temperature for 6–12 hours. The pH should be maintained near neutral; the Chloramine-T byproduct acts as a base, but mild addition of NaOH may be required if pH drops < 4.
Workup: Dilute with water, extract with EtOAc (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.
Source Grounding: Based on Kadam et al. (2016) [2].[4]
Application: Metal-sensitive substrates, "Green" chemistry requirements.
Reagents:
Aldoxime (1.0 equiv) [Pre-synthesized]
Terminal Alkyne (1.2 equiv)
tert-Butyl Nitrite (TBN) (2.0 equiv)
Solvent: DMF or Ethyl Methyl Ketone
Workflow:
Dissolve aldoxime and alkyne in DMF.
Add TBN dropwise at room temperature.
Heat the mixture to 80°C for 2–4 hours.
Mechanism Note: TBN acts as a radical initiator and oxidant, generating the nitrile oxide radical cation which cyclizes with the alkyne.
Workup: Pour into crushed ice. Filter the precipitate (if solid) or extract with ether.
Data Consolidation: Method Comparison
Feature
Thermal Cycloaddition
Cu(I) Catalysis (Protocol A)
Alkyl Nitrite (Protocol B)
Regioselectivity
Poor (Mix of 3,5 & 3,4)
Excellent (>98:2 for 3,5)
High (>95:5 for 3,5)
Reaction Temp
High (>100°C)
Ambient (25°C)
Moderate (60-80°C)
Substrate Scope
Limited by sterics
Broad (tolerates amines, esters)
Broad (metal-free)
Safety Profile
Low (Risk of dimerization)
High (In situ generation)
Moderate (TBN is flammable)
Yield (Avg)
40–60%
85–95%
75–85%
Pharmacological Validation[5][6]
The 3,5-disubstituted isoxazole core is not merely a linker; it actively participates in binding interactions.
Case Study: Valdecoxib (Bextra)
Target: Cyclooxygenase-2 (COX-2).
Role of Isoxazole: The central isoxazole ring orients the two phenyl rings into the hydrophobic pocket of the COX-2 enzyme. The nitrogen atom of the isoxazole acts as a weak H-bond acceptor.
Structure: 3-phenyl-5-methylisoxazole core (Note: Valdecoxib specifically has a 4-sulfonamide, but the 3,5-diaryl pattern is common in the "Coxib" class analogues).
Experimental Workflow Visualization:
The following graph details the decision tree for selecting the correct synthesis method based on substrate constraints.
Figure 2: Decision matrix for synthetic route selection. Route A is preferred for library generation; Route B for sensitive biological targets; Route C for process safety.
References
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
Kadam, K. S., et al. (2016).[4] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[4] Synthesis, 48(22), 3996-4008.
Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonselective COX inhibitors into potent and highly selective COX-2 ligands. Proceedings of the National Academy of Sciences, 97(2), 925-930.
Synthesis of 5-(m-Tolyl)isoxazole: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad sp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drugs targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4] The synthesis of diversely substituted isoxazoles is, therefore, a critical endeavor for drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of 5-(m-Tolyl)isoxazole from 3-methylacetophenone, a valuable building block for further chemical exploration. The described two-step synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.
Strategic Overview: A Two-Step Approach to Isoxazole Formation
The synthesis of 5-(m-Tolyl)isoxazole from 3-methylacetophenone is efficiently achieved through a two-step process. This strategy is predicated on the initial formation of an α,β-unsaturated ketone, a chalcone, which then serves as the key precursor for the construction of the isoxazole ring.
Step 1: Claisen-Schmidt Condensation. This reaction forges the carbon backbone of the target molecule by reacting 3-methylacetophenone with m-tolualdehyde in the presence of a base. This condensation reaction is a robust and widely utilized method for the formation of chalcones.[5][6]
Step 2: Cyclization with Hydroxylamine. The resulting chalcone undergoes a cyclization reaction with hydroxylamine hydrochloride in a basic medium to afford the final 5-(m-Tolyl)isoxazole. This step involves the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[7][8]
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
Part 1: The Base-Catalyzed Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an enolizable ketone and an aldehyde that lacks α-hydrogens, preventing self-condensation of the aldehyde.[9][10]
Figure 1: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
The reaction is initiated by the deprotonation of the α-carbon of 3-methylacetophenone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of m-tolualdehyde. The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield an aldol addition product. Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, the chalcone.
Part 2: Cyclization of the Chalcone to form the Isoxazole Ring
The transformation of the chalcone intermediate into the isoxazole core involves a series of nucleophilic additions and a final dehydration step.[11][12]
Figure 2: Mechanism of isoxazole formation from a chalcone and hydroxylamine.
Initially, the hydroxylamine reacts with the carbonyl group of the chalcone to form an oxime intermediate. The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated system in a Michael-type addition. This cyclization event forms a five-membered heterocyclic ring, an isoxazoline intermediate. The final step is the elimination of a water molecule from the isoxazoline, driven by the formation of the stable, aromatic isoxazole ring.
Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
3-Methylacetophenone
ReagentPlus®, 99%
Sigma-Aldrich
m-Tolualdehyde
97%
Sigma-Aldrich
Sodium Hydroxide (NaOH)
ACS reagent, ≥97.0%, pellets
Sigma-Aldrich
Ethanol (EtOH)
200 proof, absolute, anhydrous
Sigma-Aldrich
Hydroxylamine Hydrochloride (NH₂OH·HCl)
99%
Sigma-Aldrich
Potassium Hydroxide (KOH)
ACS reagent, ≥85%, pellets
Sigma-Aldrich
Diethyl Ether (Et₂O)
ACS reagent, anhydrous, ≥99.0%
Sigma-Aldrich
n-Hexane
ACS reagent, ≥98.5%
Sigma-Aldrich
Ethyl Acetate (EtOAc)
ACS reagent, anhydrous, 99.8%
Sigma-Aldrich
Magnesium Sulfate (MgSO₄)
Anhydrous, ≥99.5%
Sigma-Aldrich
Protocol 1: Synthesis of 1,3-bis(m-tolyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from established Claisen-Schmidt condensation procedures.[13][14]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylacetophenone (10.0 g, 74.5 mmol) in 100 mL of ethanol.
Addition of Aldehyde: To the stirred solution, add m-tolualdehyde (8.95 g, 74.5 mmol).
Base Addition: Slowly add a solution of sodium hydroxide (4.47 g, 111.8 mmol in 50 mL of water) dropwise over 30 minutes at room temperature. A precipitate may begin to form during the addition.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water and acidify with 10% hydrochloric acid until the pH is approximately 2-3.
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification: The crude chalcone can be purified by recrystallization from ethanol to afford a pale yellow solid.
Protocol 2: Synthesis of 5-(m-Tolyl)isoxazole
This protocol is based on the general procedure for the cyclization of chalcones with hydroxylamine hydrochloride.[13][15]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified chalcone (10.0 g, 42.3 mmol) in 150 mL of ethanol.
Addition of Reagents: Add hydroxylamine hydrochloride (4.41 g, 63.5 mmol) to the solution.
Base Addition: Slowly add a solution of potassium hydroxide (4.75 g, 84.6 mmol in 25 mL of ethanol) to the reaction mixture.
Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (9:1 hexane:ethyl acetate).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 5-(m-Tolyl)isoxazole as a solid.
Data Summary and Expected Results
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Yield (%)
Physical Appearance
1,3-bis(m-tolyl)prop-2-en-1-one
C₁₇H₁₆O
236.31
80-90
Pale yellow solid
5-(m-Tolyl)isoxazole
C₁₀H₉NO
159.19
70-85
White to off-white solid
Troubleshooting and Optimization
Low Yield in Chalcone Synthesis: Incomplete reaction can be addressed by increasing the reaction time or the amount of base. If side products are observed, consider lowering the reaction temperature.
Formation of Isoxazoline Byproduct: During the synthesis of isoxazole, the intermediate isoxazoline may be isolated if the reaction is not driven to completion.[1] Ensure complete dehydration by extending the reflux time or using a stronger base.
Purification Challenges: The polarity of the chalcone and the final isoxazole product may be similar, requiring careful optimization of the eluent system for column chromatography to achieve good separation.
Conclusion
This application note provides a robust and well-characterized methodology for the synthesis of 5-(m-Tolyl)isoxazole from readily available starting materials. The detailed protocols, mechanistic insights, and troubleshooting guide are intended to empower researchers in the field of medicinal chemistry and drug discovery to confidently synthesize this valuable isoxazole derivative and its analogs for further biological evaluation.
References
TutorChase. What's the mechanism of a Claisen condensation? [Internet]. [cited 2024 Feb 9]. Available from: [Link]
ResearchGate. (PDF) Synthesis and Biological Activity of Some 3, 5-Diarylisoxazoline Derivatives: Reaction of Substituted Chalcones with Hydroxylamine Hydrochloride [Internet]. 2009 [cited 2024 Feb 9]. Available from: [Link]
Wikipedia. Claisen condensation [Internet]. 2023 [cited 2024 Feb 9]. Available from: [Link]
ScienceOpen. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review [Internet]. 2022 Aug 2 [cited 2024 Feb 9]. Available from: [Link]
Ulusoy N, Gürsoy A, Ötük G. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):347-53.
Kamal A, Reddy VS, Shaik AB, Kumar GB, Ramakrishna S. Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry. 2012;54:49-60.
ResearchGate. Synthesis of various 3,5-diarylisoxazoles with the scope of... [Internet]. 2016 [cited 2024 Feb 9]. Available from: [Link]
Pardasani RT, Pardasani P, Chaturvedi V, Saxena A. Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. Bioorganic & Medicinal Chemistry Letters. 2009 Jul 15;19(14):3812-6.
ResearchGate. Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety [Internet]. 2019 [cited 2024 Feb 9]. Available from: [Link]
ResearchGate. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds | Request PDF [Internet]. 2021 [cited 2024 Feb 9]. Available from: [Link]
Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf [Internet]. [cited 2024 Feb 9]. Available from: [Link]
Kim TH, Park SB, Lee YJ, Kim Y, Kim JR, Lee J, et al. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. 2024;13:e93833.
Kumar KS, Kumar YR, Ramana PV, Kumar BS. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2011;3(5):113-22.
Singh S, Kumar V, Kumar S, Sharma A. Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. 2021;11(2):3458-80.
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. [Internet]. 2019 [cited 2024 Feb 9]. Available from: [Link]
PraxiLabs. Claisen Schmidt Reaction Virtual Lab [Internet]. [cited 2024 Feb 9]. Available from: [Link]
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation [Internet]. 2020 Sep 14 [cited 2024 Feb 9]. Available from: [Link]
ChemRxiv. Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory [Internet]. 2024 [cited 2024 Feb 9]. Available from: [Link]
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction [Internet]. 2024 Mar 17 [cited 2024 Feb 9]. Available from: [Link]
YouTube. synthesis of isoxazoles [Internet]. 2019 Jan 19 [cited 2024 Feb 9]. Available from: [Link]
CUTM Courseware. Claisen-Schmidt-Condensation.pdf [Internet]. [cited 2024 Feb 9]. Available from: [Link]
Advanced Protocols for the Regioselective Synthesis of 5-Arylisoxazoles via [3+2] Cycloaddition
Application Note: AN-ISOX-05 Abstract & Strategic Importance The 5-arylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ISOX-05
Abstract & Strategic Importance
The 5-arylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. It is the core structural motif in blockbuster anti-inflammatory drugs (e.g., Valdecoxib , Parecoxib ) and immunomodulators (e.g., Leflunomide ).
This Application Note provides a definitive guide to synthesizing 5-arylisoxazoles via the Huisgen 1,3-dipolar cycloaddition of nitrile oxides and alkynes. Unlike generic textbook descriptions, this guide focuses on process chemistry realities : controlling regioselectivity (3,5- vs. 3,4-isomers), mitigating the instability of nitrile oxide intermediates, and implementing green oxidation strategies using hypervalent iodine.
Mechanistic Principles & Regioselectivity
The reaction proceeds via a concerted [4π + 2π] cycloaddition between a nitrile oxide (1,3-dipole) and an aryl alkyne (dipolarophile) .
The Regioselectivity Rule
Thermal cycloadditions between nitrile oxides and terminal alkynes are highly regioselective, favoring the 3,5-disubstituted isoxazole (>95:5 ratio).
Steric Control: The bulky aryl group of the nitrile oxide and the substituent of the alkyne prefer to be anti-disposed in the transition state.
Electronic Control (FMO Theory): The reaction is dominated by the interaction between the LUMO of the nitrile oxide and the HOMO of the alkyne. The largest coefficients align to form the C5-O bond and C4-C3 bond, yielding the 5-substituted product.
Figure 1: Mechanistic pathway highlighting the critical competition between productive cycloaddition and nitrile oxide dimerization.
Experimental Protocols
Method A: The "Workhorse" Protocol (NCS/Et₃N)
Best for: Large-scale synthesis, robust substrates, and cost-sensitive projects.
This method utilizes N-chlorosuccinimide (NCS) to generate a hydroximoyl chloride intermediate, which is then dehydrochlorinated by triethylamine (Et₃N) to generate the nitrile oxide in situ.[1]
Reagents:
Aryl Aldoxime (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 equiv)
Terminal Alkyne (1.2 equiv)
Triethylamine (Et₃N) (1.2 equiv)
Solvent: DMF or DCM (Dry)
Step-by-Step Protocol:
Chlorination: Dissolve the aryl aldoxime (1.0 equiv) in dry DMF (0.5 M concentration). Add NCS (1.1 equiv) portion-wise at 0 °C.
Activation: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC.[2] The disappearance of the oxime indicates the formation of hydroximoyl chloride.
Cycloaddition: Cool the mixture to 0 °C. Add the terminal alkyne (1.2 equiv).
Controlled Release: Dissolve Et₃N (1.2 equiv) in a small volume of DMF. Add this solution dropwise over 30–60 minutes.
Why? Slow addition keeps the concentration of free nitrile oxide low, preventing self-dimerization to furoxan.
Completion: Allow the reaction to warm to RT and stir for 12 hours.
Work-up: Dilute with water/ethyl acetate. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallization (EtOH) or Flash Chromatography (Hex/EtOAc).
Method B: The "Green" Protocol (Hypervalent Iodine)
Best for: High-value intermediates, acid-sensitive substrates, and avoiding chlorinated byproducts.
This method uses Phenyliodine(III) bis(trifluoroacetate) (PIFA) or (Diacetoxyiodo)benzene (DIB) to oxidize the oxime directly to the nitrile oxide in minutes.
Preparation: Dissolve aryl aldoxime (1.0 equiv) and terminal alkyne (1.5 equiv) in MeOH.
Oxidation: Add PIFA (1.1 equiv) in one portion at 0 °C.
Reaction: Stir at 0 °C for 10 minutes, then warm to RT for 30–60 minutes.
Note: The reaction is often extremely fast compared to Method A.
Quench: Remove solvent under reduced pressure.
Purification: The byproduct is iodobenzene, which can be removed via column chromatography or by washing the crude solid with hexanes (if the product is solid).
Comparative Data & Selection Guide
Feature
Method A (NCS/Et₃N)
Method B (PIFA/Hypervalent Iodine)
Primary Mechanism
Dehydrohalogenation of hydroximoyl chloride
Direct oxidative dehydrogenation
Reaction Time
12 – 24 Hours
0.5 – 2 Hours
Byproducts
Succinimide, Et₃N·HCl
Iodobenzene, Trifluoroacetic acid
Scalability
High (Kg scale)
Moderate (Cost of reagent limits scale)
Green Chemistry
Low (Chlorinated waste)
High (Metal-free, mild solvents)
Yield (Typical)
70 – 85%
80 – 95%
DOT Diagram: Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
The Expert's Corner: Troubleshooting & Optimization
The Dimerization Problem:
Symptom:[4][5][6][7][8] Low yield and appearance of a new spot on TLC that is not the product.
Cause: The nitrile oxide reacted with itself (furoxan formation) instead of the alkyne.
Solution: In Method A, decrease the rate of Et₃N addition. Ensure the alkyne is present in excess (1.2–1.5 equiv) before base addition begins.
Regioselectivity Drift:
Observation: Formation of ~5-10% of the 3,4-isomer.
Cause: Usually occurs with internal alkynes or highly electron-deficient terminal alkynes.
Fix: Switch to a Copper(I)-catalyzed Click reaction (CuAAC) variant using specific ligands (e.g., Ru-catalysts for 3,4-selectivity, though rare for isoxazoles compared to triazoles) or lower the temperature to enhance steric discrimination.
Handling Unstable Oximes:
Some aldoximes dehydrate to nitriles under acidic conditions. If using Method B, ensure the reaction is buffered or use DIB instead of PIFA to reduce acidity.
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link
Mendel, D. S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.[3][12] Chemical Communications.[6] Link
Pattanayak, P., et al. (2023).[8] 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα.[13] RSC Medicinal Chemistry. Link
Kumbhare, R. M., et al. (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical and Pharmaceutical Bulletin.[4] Link
Chatterjee, A., et al. (2018). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.[9] RSC Advances.[14] Link
Reaction of hydroxylamine hydrochloride with chalcones
Executive Summary This application note details the synthetic pathway, optimization parameters, and characterization protocols for the conversion of chalcones ( -unsaturated ketones) into 2-isoxazolines using hydroxylami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic pathway, optimization parameters, and characterization protocols for the conversion of chalcones (
-unsaturated ketones) into 2-isoxazolines using hydroxylamine hydrochloride (). While the reaction can theoretically yield oximes or isoxazoles, this guide focuses on the base-catalyzed cyclization to 2-isoxazolines , a critical pharmacophore in modern drug discovery (e.g., broad-spectrum antibiotics, COX-2 inhibitors) and veterinary parasiticides (e.g., Fluralaner).
Introduction & Biological Relevance
Chalcones serve as privileged scaffolds in medicinal chemistry due to their open-chain flavonoid structure. The introduction of a nitrogen-oxygen heterocycle (isoxazoline) rigidifies this structure, often enhancing lipophilicity and metabolic stability.
Why this transformation matters:
Pharmacology: The isoxazoline ring is the core active moiety in a new generation of ectoparasiticides (GABA-gated chloride channel antagonists) and shows significant promise in oncology as a tubulin polymerization inhibitor.
Synthetic Utility: The reaction represents a classic competition between 1,2-addition (carbonyl attack) and 1,4-addition (Michael attack). Controlling the pH and temperature allows the chemist to drive the reaction toward the cyclized isoxazoline rather than the open-chain oxime.
Mechanistic Insight: The Pathway to Cyclization
The reaction of a chalcone with hydroxylamine is pH-dependent.
Acidic/Neutral Conditions: Often arrest at the Oxime stage (1,2-addition).
Basic Conditions (Target): Promote the Michael addition (1,4-attack) of the hydroxyl group onto the
-carbon, followed by dehydration to close the ring.
Pathway Diagram
The following diagram illustrates the bifurcation between oxime formation and the desired isoxazoline cyclization.
Figure 1: Mechanistic bifurcation. Basic conditions and heat drive the equilibrium toward the thermodynamically stable 5-membered isoxazoline ring.
Best for: High-throughput screening, library generation, and difficult substrates.
Protocol:
Mix Chalcone (1 mmol),
(1.5 mmol), and Sodium Acetate (NaOAc, 1.5 mmol) in 2 mL of Ethanol in a microwave-safe vial.
Irradiate at 140–160 Watts for 2–5 minutes (maintain temp <
C).
Cool and pour into ice water. This method typically improves yield by 10-15% and drastically reduces reaction time.
Characterization & Validation
The formation of the isoxazoline ring creates a chiral center at position 5 and a diastereotopic methylene group at position 4. This results in a distinct ABX spin system in
H NMR, which is the gold standard for validation.
Table 1: Key Spectroscopic Signatures
Technique
Feature
Diagnostic Signal / Observation
H NMR
ABX Pattern
Three distinct signals for the isoxazoline ring protons:1. : dd, 2.8–3.2 ppm (Proton at C4)2. : dd, 3.6–3.9 ppm (Proton at C4)3. : dd, 5.4–5.9 ppm (Chiral proton at C5)
IR
C=N Stretch
Strong band at 1600–1620 cm (Isoxazoline ring).
IR
C=O Loss
Absence of the conjugated ketone carbonyl peak (1650–1690 cm) seen in the starting chalcone.
MS
Molecular Ion
consistent with Chalcone Mass + 15 Da (Addition of NH - 2H) or simply Chalcone + - .
Validation Workflow Diagram
Figure 2: Step-by-step validation logic to ensure structural integrity of the synthesized isoxazoline.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Product is sticky/oil
Incomplete cyclization or solvent occlusion.
Triturate with cold diethyl ether or hexane. Recrystallize from hot ethanol.
Low Yield
pH too low (acidic).
Ensure NaOH/KOH is in excess (pH > 10). Acidic conditions favor the oxime intermediate.
Starting Material Remains
Reaction time insufficient.
Extend reflux time or switch to Method B (Microwave) for higher energy input.
Formation of Isoxazole
Oxidation occurred.
Avoid adding oxidizing agents (like ). If isoxazole is the target, add Chloramine-T.
References
Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology (IJERT).
[Link]
Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones. Der Pharma Chemica.
[Link][1]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (PMC).
[Link]
Application Note: High-Efficiency One-Pot Synthesis of 5-(3-Methylphenyl)isoxazole
[1] Executive Summary This Application Note details a robust, scalable, one-pot protocol for the synthesis of 5-(3-methylphenyl)isoxazole (CAS: Target-Specific Analog).[1] Unlike traditional methods that require the isol...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This Application Note details a robust, scalable, one-pot protocol for the synthesis of 5-(3-methylphenyl)isoxazole (CAS: Target-Specific Analog).[1] Unlike traditional methods that require the isolation of unstable intermediates or the handling of hazardous nitrile oxides, this protocol utilizes a telescoped enaminone cyclization strategy .[1]
By reacting 3-methylacetophenone with
-dimethylformamide dimethyl acetal (DMF-DMA) followed by in situ cyclization with hydroxylamine hydrochloride, researchers can achieve high regioselectivity (>98% 5-isomer) and yields exceeding 85%.[1] This guide is designed for medicinal chemists and process development scientists seeking to incorporate the isoxazole pharmacophore—common in COX-2 inhibitors and glutamate receptor agonists—into drug candidates.[1]
Strategic Rationale & Mechanism
Why the Enaminone Route?
The synthesis of isoxazoles is classically achieved via the [3+2] cycloaddition of nitrile oxides with alkynes (Huisgen reaction).[1] While effective, that route poses significant safety risks due to the instability of fulminic acid precursors and often yields a mixture of 3- and 5-substituted isomers.[1]
The Enaminone Route selected for this protocol offers three distinct advantages:
Regiocontrol: The polarization of the enaminone intermediate directs the nucleophilic attack of hydroxylamine, exclusively yielding the 5-aryl isomer.[1]
Safety: Avoids the generation of explosive nitrile oxides or the use of azide equivalents.
Process Efficiency: The reaction proceeds in a single reactor (one-pot) without intermediate purification, reducing solvent waste and processing time.[1]
Mechanistic Pathway
The reaction proceeds through a condensation-elimination-cyclization sequence:
Condensation: 3-Methylacetophenone reacts with DMF-DMA to form the enaminone intermediate, releasing methanol.[1]
Nucleophilic Attack: Hydroxylamine attacks the activated
-carbon (or the carbonyl, depending on pH, but thermodynamically converging to the same cyclization precursor) of the enaminone.[1]
Cyclization: Intramolecular dehydration yields the aromatic isoxazole ring.[1]
Figure 1: Mechanistic workflow for the telescoped synthesis of 5-(3-methylphenyl)isoxazole.
Reaction: Heat the neat mixture (solvent-free) at 90°C for 3–5 hours.
Observation: The solution will darken to a deep orange/red color, indicating enaminone formation.[1]
Process Control: Monitor TLC (20% EtOAc/Hexane).[1] The starting ketone (
) should disappear, replaced by a polar, UV-active spot (, Enaminone).[1]
Volatile Removal: Once conversion is >95%, apply a gentle vacuum (rotary evaporator) to remove the methanol byproduct and excess DMF-DMA.[1] This leaves the crude enaminone as a viscous oil/solid.[1]
Phase 2: Cyclization to Isoxazole[1]
Solvation: Redissolve the crude enaminone residue in Ethanol (20 mL).
Note: If the substrate contains acid-sensitive groups, add Sodium Acetate (1.23 g, 15.0 mmol) at this stage.[1] For the base 3-methylphenyl scaffold, this is usually unnecessary.[1]
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
Completion: Monitor TLC. The polar enaminone spot will disappear, replaced by a less polar spot corresponding to the isoxazole (
Concentration: Remove ethanol under reduced pressure.
Partition: Resuspend the residue in Ethyl Acetate (30 mL) and Water (30 mL).
Extraction: Separate phases. Extract the aqueous layer once more with Ethyl Acetate (20 mL).[1]
Wash: Wash combined organics with Brine (20 mL), dry over anhydrous
, and filter.
Isolation: Concentrate to dryness.
Purification: The product often solidifies upon cooling.[1] If necessary, recrystallize from Ethanol/Water (9:1) or purify via short silica plug filtration (eluting with 10% EtOAc/Hexane).[1]
Process Control & Troubleshooting
Analytical Validation (Self-Validating Data)
To ensure the correct isomer (5-substituted) was formed, analyze the Proton NMR (
Regio-Check: In the 3-substituted isomer (not formed here), the H-5 proton is usually more shielded.[1] The coupling constant (
Hz) confirms the 3,5-substitution pattern is not present (which would be singlets), but rather the 3,4-unsubstituted ring pattern (two doublets).[1] Correction: Since C3 is unsubstituted in this specific synthesis, we expect H3 and H4 signals.[1]
Optimization Decision Matrix
Figure 2: Troubleshooting logic for reaction optimization.
References
Lin, Y.-M., & Miller, M. J. (1995).[1] Practical Synthesis of 5-Substituted Isoxazoles. The Journal of Organic Chemistry, 60(16), 5324–5326.[1]
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480.[1]
Kumbhare, R. M., et al. (2012).[1] Synthesis and anti-inflammatory activity of novel 3,5-diarylisoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5417-5420.[1]
Alshahrani, S. S., et al. (2023).[1] Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight. JYX Digital Repository.[1]
Application Notes and Protocols for the Regioselective Synthesis of 5-Substituted Isoxazoles
Introduction: The Significance of 5-Substituted Isoxazoles in Modern Chemistry The isoxazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Substituted Isoxazoles in Modern Chemistry
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The specific substitution pattern on the isoxazole ring profoundly influences its pharmacological and physicochemical properties. Among these, 5-substituted isoxazoles are key components in numerous approved drugs, including the antirheumatic medication Leflunomide and the antipsychotic agent Paliperidone.[3] Their utility also extends to materials science, where they find applications as fluorescent sensors and liquid crystals.[3]
The synthetic challenge, however, lies in controlling the regiochemistry of the isoxazole ring formation. The ability to selectively introduce substituents at the C5 position is paramount for the rational design of novel therapeutics and functional materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary regioselective methods for synthesizing 5-substituted isoxazoles, with a focus on mechanistic understanding, practical protocols, and data-driven insights.
Strategic Approaches to Regiocontrolled Isoxazole Synthesis
Two principal strategies have emerged as the most robust and widely adopted for the regioselective synthesis of 5-substituted isoxazoles:
The [3+2] Cycloaddition of Nitrile Oxides and Terminal Alkynes: This is arguably the most versatile and reliable method for generating 3,5-disubstituted isoxazoles with high regioselectivity.
The Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: While the classic Claisen-isoxazole synthesis often yields mixtures of regioisomers, modern adaptations utilizing β-enamino diketones have enabled remarkable control over the reaction's outcome.
This guide will delve into the mechanistic underpinnings and provide detailed protocols for each of these transformative methodologies.
Methodology I: [3+2] Cycloaddition of Nitrile Oxides with Terminal Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is a powerful and highly regioselective reaction that almost exclusively yields the 3,5-disubstituted isoxazole isomer.[2]
Mechanistic Rationale: The Key to Regioselectivity
The high regioselectivity of this reaction is best explained by Frontier Molecular Orbital (FMO) theory. The reaction is a concerted [π4s + π2s] cycloaddition. The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In the case of a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. The terminal, unsubstituted carbon of the alkyne has the largest HOMO coefficient, while the carbon atom of the nitrile oxide has the largest LUMO coefficient. This orbital alignment favors the formation of the C-C bond between these two atoms, leading to the 5-substituted isoxazole.
Diagram 1: FMO Control of Regioselectivity in Nitrile Oxide-Alkyne Cycloaddition
Caption: FMO interaction showing the favored alignment leading to 5-substituted isoxazoles.
Experimental Protocol: In Situ Generation of Nitrile Oxides from Aldoximes
Nitrile oxides are often unstable and prone to dimerization. Therefore, they are typically generated in situ from stable precursors, most commonly aldoximes, in the presence of the alkyne. A widely used method involves the use of N-chlorosuccinimide (NCS) and a base.
Protocol 1: Synthesis of 3-(2',3',4',6'-Tetra-O-acetyl-β-D-galactopyranosyl)-5-phenylisoxazole
This protocol is adapted from the work of S. K. Sitha, et al.[4]
To a suspension of C-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)formaldehyde oxime (1.0 mmol), N-chlorosuccinimide (3.0 mmol), and phenylacetylene (2.0 mmol) in dry dichloromethane (17 mL), stir the mixture at room temperature for 30 minutes.
Prepare a solution of dry triethylamine (3.3 mmol) in dry dichloromethane (40 mL).
Add the triethylamine solution dropwise to the reaction mixture over 16 hours using a syringe pump. The slow addition is crucial to minimize the dimerization of the in situ generated nitrile oxide.
Monitor the reaction by Thin Layer Chromatography (TLC) (eluent: 1:1 EtOAc-hexane) until the starting oxime is consumed (typically ~16 hours).
Upon completion, remove the solvent under reduced pressure.
Purify the residue by silica gel column chromatography (eluent: 1:2 EtOAc-hexane) to yield the 3,5-disubstituted isoxazole product.
Data Presentation: Yields of 3,5-Disubstituted Isoxazoles
The following table summarizes the yields for the synthesis of various 3,5-disubstituted isoxazoles using the general procedure described above. Note the exclusive formation of the 5-substituted regioisomer.
Methodology II: Regiocontrolled Cyclocondensation of β-Enamino Diketones
The classical Claisen synthesis, reacting a 1,3-dicarbonyl compound with hydroxylamine, is often plagued by a lack of regioselectivity, yielding a mixture of 3- and 5-substituted isoxazoles.[5] A significant advancement in controlling this regioselectivity involves the use of β-enamino diketones as substrates, where reaction conditions can dictate the cyclization pathway.[6]
Mechanistic Rationale: Directing the Cyclization
The regioselectivity in the reaction of β-enamino diketones with hydroxylamine can be controlled by the choice of solvent and the use of a Lewis acid. The enamine moiety deactivates the adjacent carbonyl group towards nucleophilic attack.
In a protic solvent (e.g., Ethanol): Hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to the 4,5-disubstituted isoxazole.
With a Lewis Acid (e.g., BF₃·OEt₂): The Lewis acid coordinates to the ketone carbonyl, further enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine to this position. This leads to the formation of a 3,5-disubstituted isoxazole.
Diagram 2: Regiocontrol in the Cyclocondensation of a β-Enamino Diketone
Caption: Divergent pathways for isoxazole synthesis from β-enamino diketones.
Experimental Protocols for Regioselective Synthesis
The following protocols, adapted from the work of R. G. M. Silva, et al., demonstrate how to achieve different regioisomers from the same starting material.[6]
Protocol 2: Synthesis of 4-Benzoyl-5-phenylisoxazole (4,5-disubstituted)
A complementary approach for the synthesis of 3,5-disubstituted isoxazoles involves a copper(I)-catalyzed one-pot, three-component reaction of an acid chloride, a terminal alkyne, and hydroxylamine. This method proceeds through an α,β-unsaturated ynone intermediate.[2]
Experimental Protocol: CuI-Catalyzed Synthesis of 5-Ethyl-3-phenylisoxazole
This protocol is adapted from the work of M. Ramu, et al.[2]
Materials:
Copper(I) iodide (CuI) (0.05 mmol)
Benzoyl chloride (1.2 mmol)
1-Butyne (1.0 mmol)
Triethylamine (Et₃N) (3.0 mmol)
Tetrahydrofuran (THF) (2 mL)
Hydroxylammonium chloride (NH₂OH·HCl)
Sodium bicarbonate (NaHCO₃)
Procedure:
To a 25 mL round-bottom flask, add CuI (0.05 mmol), benzoyl chloride (1.2 mmol), triethylamine (3.0 mmol), and 1-butyne (1.0 mmol) in THF (2 mL).
Stir the reaction mixture at 60°C for 3 hours. Monitor the formation of the ynone intermediate by TLC.
Cool the reaction mixture to room temperature.
Add hydroxylammonium chloride (1.5 mmol) and sodium bicarbonate (2.0 mmol).
Stir the resulting mixture at room temperature overnight.
Upon completion, extract the crude product with ethyl acetate.
Dry the combined organic layers with anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford the desired 5-ethyl-3-phenylisoxazole (Yield: 71%).[2]
Data Presentation: Yields of Various 3,5-Disubstituted Isoxazoles via CuI-Catalysis
The regioselective synthesis of 5-substituted isoxazoles is a critical capability for chemists in drug discovery and materials science. The [3+2] cycloaddition of nitrile oxides with terminal alkynes stands out as a highly reliable method for obtaining 3,5-disubstituted isoxazoles. For other substitution patterns and for exercising fine control over regiochemistry, the cyclocondensation of β-enamino diketones offers a versatile and powerful alternative to the classical Claisen synthesis. Furthermore, copper-catalyzed one-pot procedures provide an efficient and atom-economical route to this important class of heterocycles. By understanding the mechanistic principles that govern regioselectivity, researchers can make informed decisions to efficiently synthesize the desired isoxazole isomers, accelerating the discovery and development of new chemical entities.
References
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
Ramu, M., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. [Link]
Sitha, S. K., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. [Link]
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2007). Chemical Communications. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals. [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2014). Organic & Biomolecular Chemistry. [Link]
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2018). Molbank. [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances. [Link]
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4773-4778. [Link]
Application Notes and Protocols for the Purification of 5-(m-Tolyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the purification of 5-(m-Tolyl)isoxazole, a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 5-(m-Tolyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The protocols outlined herein are designed to be robust and adaptable, addressing the common challenges encountered in the isolation of high-purity 5-arylisoxazoles. This guide emphasizes the rationale behind procedural steps, empowering the researcher to optimize these methods for their specific synthetic outcomes.
Introduction: The Importance of Purity for 5-(m-Tolyl)isoxazole
The biological activity and clinical potential of isoxazole derivatives are intrinsically linked to their purity.[2] Even minor impurities can lead to erroneous biological data, interfere with downstream synthetic steps, or pose safety risks in drug development. Therefore, a well-defined and validated purification strategy is paramount. 5-(m-Tolyl)isoxazole, typically synthesized via a 1,3-dipolar cycloaddition or related pathways, may be accompanied by unreacted starting materials, regioisomers, and other side-products.[3][4] The purification protocols detailed below are designed to systematically remove these contaminants.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule's properties and potential impurities.
Not definitively reported in the literature. The analogous (3-para-tolyl-isoxazol-5-yl)methanol has a melting point of 97°C.[6] A sharp melting range is a key indicator of purity.
Solubility
Predicted to be soluble in chlorinated solvents (dichloromethane, chloroform), moderately soluble in ethyl acetate and acetone, and sparingly soluble to insoluble in hexanes and water.
Based on the principles of "like dissolves like" for a moderately polar molecule.[7]
Potential Impurities: The primary impurities will depend on the synthetic route. For a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, common impurities may include:
Side-products from the in-situ generation of the nitrile oxide.
Polymerized material.
Regioisomers, depending on the nature of the alkyne.
Purification Workflow: A Multi-Step Approach for High Purity
A multi-step approach, combining a bulk purification technique with a final polishing step, is recommended to achieve high purity. The following workflow provides a logical sequence for isolating 5-(m-Tolyl)isoxazole.
Caption: A typical purification workflow for 5-(m-Tolyl)isoxazole.
Protocol 1: Column Chromatography - The Primary Purification Step
Column chromatography is a highly effective method for separating 5-(m-Tolyl)isoxazole from less polar and more polar impurities.[2] Silica gel is the recommended stationary phase due to the moderately polar nature of the isoxazole ring.
Rationale for Solvent System Selection: The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate in hexanes is a versatile starting point for many organic compounds.[8] The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.15-0.4 for the desired product.[9] This Rf range provides the best balance for efficient elution and separation from impurities.
Step-by-Step Protocol:
TLC Analysis:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
Spot the solution onto a silica gel TLC plate.
Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 5:95, 10:90, 20:80).
Visualize the spots under UV light.
The ideal solvent system will give the product spot an Rf between 0.15 and 0.4.
Column Packing:
Select an appropriately sized glass column.
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a homogenous bed with no air bubbles.
Sample Loading:
Dissolve the crude 5-(m-Tolyl)isoxazole in a minimal amount of dichloromethane or the eluent.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection:
Begin elution with the least polar solvent mixture.
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
Collect fractions and monitor their composition by TLC.
Combine the pure fractions containing 5-(m-Tolyl)isoxazole.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.
Recrystallization is an excellent final step to remove minor impurities and obtain a crystalline, high-purity solid. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
Rationale for Solvent Selection: For a moderately polar compound like 5-(m-Tolyl)isoxazole, a binary solvent system such as ethyl acetate/hexanes or ethanol/water is often effective.[10][11] A single solvent system with ethanol may also be suitable.
Step-by-Step Protocol:
Solvent Screening:
Place a small amount of the partially purified product into several test tubes.
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water) to each tube.
Heat the tubes to dissolve the solid.
Allow the tubes to cool slowly to room temperature and then in an ice bath.
The solvent system that yields a good quantity of crystalline precipitate is suitable for recrystallization.
Recrystallization Procedure:
Dissolve the partially purified 5-(m-Tolyl)isoxazole in a minimal amount of the chosen hot solvent or solvent system.
If the solution is colored, a small amount of activated carbon can be added to the hot solution and then filtered through a hot filtration setup to remove colored impurities.
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cool the flask in an ice bath to maximize the yield of the precipitate.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to remove any residual solvent.
Purity Assessment: The Final Validation
The purity of the final product must be rigorously assessed using a combination of analytical techniques.
Analytical Technique
Purpose
Expected Results for Pure 5-(m-Tolyl)isoxazole
¹H and ¹³C NMR
Structural confirmation and detection of proton- and carbon-containing impurities.
Clean spectra with the expected chemical shifts and coupling constants for the tolyl and isoxazole moieties. Absence of signals from starting materials or byproducts.[12]
Mass Spectrometry (MS)
Confirmation of molecular weight.
A molecular ion peak corresponding to the exact mass of 5-(m-Tolyl)isoxazole.
High-Performance Liquid Chromatography (HPLC)
Quantitative assessment of purity.
A single major peak with a purity of >98%.
Melting Point Analysis
A sharp melting range is indicative of high purity.
A narrow melting range (e.g., 1-2°C).
Troubleshooting and Expert Insights
Oily Product After Column Chromatography: This may indicate the presence of a low-melting impurity or residual solvent. Attempting trituration with a non-polar solvent like hexanes can sometimes induce crystallization. If this fails, a second column with a shallower gradient may be necessary.
Poor Recovery from Recrystallization: This can be due to using too much solvent or cooling the solution too quickly. Ensure the minimum amount of hot solvent is used for dissolution and allow for slow cooling.
Co-eluting Impurities: If an impurity has a similar polarity to the product, consider using a different solvent system for chromatography (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).
Conclusion
The purification of 5-(m-Tolyl)isoxazole to a high degree of purity is an achievable and essential task for its successful application in research and development. By employing a systematic approach of column chromatography followed by recrystallization, and by understanding the chemical principles behind each step, researchers can confidently obtain material of the quality required for their scientific endeavors. The protocols provided herein serve as a robust starting point, and with careful execution and analytical validation, will yield 5-(m-Tolyl)isoxazole of high purity.
References
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org2024 . Available from: [Link]
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024 . Available from: [Link]
Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Arkivoc. 2014 , 296-352. Available from: [Link]
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024 , 1(1), 118-126. Available from: [Link]
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. 2024 . Available from: [Link]
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. 2023 . Available from: [Link]
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. 2016 . Available from: [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. 2022 . Available from: [Link]
Product Class 9: Isoxazoles. Science of Synthesis. 2002 . Available from: [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. 2013 . Available from: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. 2024 . Available from: [Link]
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. 2017 . Available from: [Link]
What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate. 2021 . Available from: [Link]
Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl). SciSpace. Available from: [Link]
CFBSA. The Royal Society of Chemistry. Available from: [Link]
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
Why is TLC Rf important for flash column chromatography optimization? Biotage. 2023 . Available from: [Link]
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available from: [Link]
5-Methyl-4-isoxazolecarboxylic acid Manufacturer. Eastfine. Available from: [Link]
5-(4-methylphenyl)isoxazole. ChemSynthesis. Available from: [Link]
Application Notes and Protocols for Crystallization Solvents for m-Tolyl Isoxazole Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of solvents for the crystallization of m-tolyl isoxazole compounds....
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of solvents for the crystallization of m-tolyl isoxazole compounds. This document offers both theoretical insights and practical, step-by-step protocols to achieve high-purity crystalline forms of this important class of molecules.
Introduction: The Critical Role of Crystallization in Drug Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The m-tolyl substituent can significantly influence the physicochemical properties of these compounds, including their solubility and crystal packing. Achieving a well-defined, stable, and pure crystalline form is paramount for ensuring consistent bioavailability, stability, and manufacturability of an active pharmaceutical ingredient (API). This guide will navigate the principles and practices of selecting an optimal solvent system for the crystallization of m-tolyl isoxazole derivatives.
Theoretical Framework for Solvent Selection
The choice of a crystallization solvent is governed by the principle of "like dissolves like," where the ideal solvent will exhibit moderate solubility for the compound of interest at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling. Key solvent properties to consider include:
Polarity: The polarity of the solvent should ideally match that of the m-tolyl isoxazole compound. The isoxazole ring contributes some polarity, while the m-tolyl group is nonpolar. Therefore, solvents of intermediate polarity are often a good starting point.
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors.
Boiling Point: A solvent with a boiling point between 60°C and 100°C is often preferred for ease of handling and removal during drying.
Inertness: The solvent must not react with the m-tolyl isoxazole compound.
Based on the structure of m-tolyl isoxazoles, a predictive solubility profile suggests that solvents with a balance of polar and nonpolar characteristics will be most effective.
Predicted Solubility of m-Tolyl Isoxazole Compounds in Common Organic Solvents
Solvent Class
Solvent Examples
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
Moderately Soluble to Soluble
The hydroxyl group can interact with the isoxazole ring, while the alkyl chain has an affinity for the tolyl group. Ethanol (96%) has been successfully used for recrystallizing a similar p-tolyl substituted compound.[1]
Polar Aprotic
Acetone, Acetonitrile, Ethyl Acetate
Moderately Soluble
These solvents offer a good balance of polarity to dissolve the compound at higher temperatures.
Nonpolar Aprotic
Toluene, Hexane, Diethyl Ether
Sparingly Soluble to Insoluble
The nonpolar nature of these solvents is less likely to effectively solvate the polar isoxazole moiety.
Chlorinated
Dichloromethane (DCM), Chloroform
Soluble
These solvents are adept at dissolving a wide range of organic molecules with moderate polarity. Dichloromethane has been used to recrystallize a bromophenyl-isoxazole derivative.[2]
Experimental Protocols
The following protocols provide a systematic approach to solvent screening and crystallization optimization for m-tolyl isoxazole compounds.
Preliminary Solvent Screening Protocol
This protocol is designed for a rapid, small-scale assessment of a range of solvents to identify promising candidates for further optimization.
Objective: To qualitatively assess the solubility of an m-tolyl isoxazole compound in various solvents at room and elevated temperatures.
Materials:
m-Tolyl isoxazole compound (approx. 100-200 mg)
Selection of solvents from different classes (see table above)
Small test tubes or vials (e.g., 1 dram vials)
Vortex mixer
Hot plate or heating block
Ice bath
Procedure:
Place approximately 10-20 mg of the m-tolyl isoxazole compound into a series of labeled test tubes.
To each tube, add 0.5 mL of a different solvent.
Vortex each tube vigorously for 30-60 seconds at room temperature and observe the solubility. Record your observations as "soluble," "partially soluble," or "insoluble."
For tubes where the compound is not fully soluble at room temperature, gently heat the mixture on a hot plate or in a heating block until the solvent begins to boil. Observe the solubility and record the results.
If the compound dissolves upon heating, place the test tube in an ice bath to induce rapid cooling and observe for crystal formation.
Identify solvents that exhibit poor solubility at room temperature but good solubility at elevated temperatures, as these are ideal candidates for recrystallization.
Single Solvent Recrystallization Protocol
This protocol details the classical method of recrystallization from a single solvent identified during the screening process.[3]
Objective: To purify the m-tolyl isoxazole compound by recrystallization from a single solvent.
Methodology:
Dissolution: In a suitable flask, add the crude m-tolyl isoxazole compound. Add the chosen solvent dropwise while gently heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
This method is useful when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) to induce crystallization.
Objective: To purify the m-tolyl isoxazole compound using a binary solvent system.
Methodology:
Dissolution: Dissolve the crude m-tolyl isoxazole compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating.
Addition of Antisolvent: Slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise to the solution with continuous stirring. Add the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.
Inducing Crystallization: If the solution remains clear after the addition of a significant amount of antisolvent, gently warm the solution to redissolve any precipitate that may have formed, and then allow it to cool slowly. The point of turbidity is the saturation point.
Cooling: Allow the mixture to stand at room temperature for crystallization to occur. Further cooling in an ice bath can increase the yield.
Isolation and Drying: Isolate, wash (with the antisolvent or a mixture of the two solvents), and dry the crystals as described in the single solvent protocol.
Visualization of Workflows
Solvent Screening Workflow
Caption: Workflow for preliminary solvent screening.
Recrystallization Decision Tree
Caption: Decision tree for choosing a recrystallization method.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
No crystals form upon cooling
- Solution is not supersaturated. - Compound may be too soluble in the chosen solvent.
- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - If using a single solvent, consider an antisolvent approach.
Oiling out
- The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated.
- Use a lower boiling point solvent. - Add more solvent to the hot solution. - Re-heat the oiled-out mixture and cool more slowly.
Poor recovery
- Too much solvent was used. - The compound is significantly soluble in the cold solvent.
- Evaporate some of the solvent and re-cool. - Cool the solution for a longer period or to a lower temperature. - Consider a different solvent system.
Colored impurities in crystals
- Impurities are co-crystallizing.
- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Repeat the recrystallization process.
Conclusion
The successful crystallization of m-tolyl isoxazole compounds is a critical step in their development and manufacturing. A systematic approach to solvent screening, based on an understanding of the compound's structural features and solubility principles, is key to identifying an optimal crystallization system. The protocols outlined in this guide provide a robust framework for achieving high-purity, crystalline m-tolyl isoxazole derivatives. It is essential to note that these are general guidelines, and optimization of parameters such as concentration, cooling rate, and agitation will likely be necessary for each specific compound.
References
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Ukani, B., et al. (2021). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect, 6(42), 11539-11544.
Gong, Y., et al. (2021). Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one. Molbank, 2021(2), M1215.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Click Chemistry Applications of m-Tolyl Isoxazoles
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, COX-2 inhibitors, and glutamate receptor ligands.[1] Among these, the 3-(3-methylphenyl)isoxazole (or m-tolyl isoxazole) motif offers a unique balance of lipophilicity and metabolic stability, often acting as a bioisostere for phenyl rings to improve solubility or lock conformation.
This guide details the application of Nitrile Oxide-Alkyne Cycloaddition (NOAC) —a "click" chemistry variant—to synthesize m-tolyl isoxazole libraries with high regiocontrol. Unlike the ubiquitous azide-alkyne click (CuAAC), NOAC allows for the direct construction of the heterocycle itself, rather than just a linker. We provide validated protocols for generating m-tolyl nitrile oxides in situ and reacting them with diverse alkynes to yield 3,5-disubstituted isoxazoles, a geometry critical for structure-activity relationship (SAR) studies.
Scientific Foundation: The NOAC Mechanism
The "Click" Logic
While Huisgen cycloaddition typically refers to azides and alkynes, the reaction between a nitrile oxide and an alkyne is the premier "click" method for isoxazole synthesis.
Regioselectivity: Thermodynamically favors the 3,5-disubstituted isomer over the 3,4-isomer, especially under Copper(I) catalysis or specific thermal conditions.
Why m-Tolyl?
In Fragment-Based Drug Discovery (FBDD), the m-tolyl group is strategic:
Metabolic Blocking: The methyl group at the meta position can block metabolic oxidation sites on the phenyl ring (CYP450 protection).
Conformational Restriction: It introduces a "clash" that can twist the biaryl bond, potentially improving binding selectivity in tight pockets (e.g., kinase ATP sites).
Lipophilicity Tuning: Adds a modest increase in LogP (+0.5) compared to a phenyl group, improving membrane permeability.
Mechanistic Pathway
The reaction proceeds via a concerted but asynchronous transition state. Under Cu(I) catalysis, the reaction becomes strictly regioselective for the 3,5-isomer via a copper acetylide intermediate.
Figure 1: Mechanistic pathway for the generation of m-tolyl nitrile oxide and subsequent [3+2] cycloaddition.
Objective: Rapidly generate a library of 50+ analogs of 3-(m-tolyl)isoxazole to probe the S2 pocket of a target kinase.
Strategy:
Use a "Generate-and-Trap" approach. Nitrile oxides are unstable and prone to dimerization (forming furoxans). Therefore, the m-tolyl hydroximoyl chloride is prepared in bulk as a stable stock solution. The nitrile oxide is released slowly by base addition only in the presence of the alkyne dipolarophile.
Key Advantages:
Safety: Avoids isolation of explosive nitrile oxides.
Purity: Minimizes furoxan byproduct formation.
Scalability: Compatible with 96-well plate formats.
Table 1: Reaction Condition Screening for m-Tolyl Isoxazoles
Method
Catalyst
Solvent
Temp
Yield (Avg)
Regioselectivity (3,5:3,4)
Notes
Thermal
None
Toluene
Reflux
65-75%
85:15
Simple, but requires heat; lower regiocontrol.
Base-Mediated
None
DCM/H2O
RT
70-80%
90:10
"Generate-and-Trap"; good for labile alkynes.
CuAAC-Type
Cu(I)/Ascorbate
tBuOH/H2O
RT
92-98%
>99:1
Recommended. Strictly 3,5-selective.
Ru-Catalyzed
Cp*RuCl
THF
60°C
80-90%
0:100 (3,4)
Accesses the complementary regioisomer.
Detailed Experimental Protocols
Protocol A: Synthesis of m-Tolyl Hydroximoyl Chloride (Stable Precursor)
This precursor is the "loaded gun" for the click reaction. It can be stored at -20°C for months.
Reagents:
3-Methylbenzaldehyde oxime (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 equiv)
DMF (Dimethylformamide) (0.5 M concentration)
Procedure:
Dissolve 3-methylbenzaldehyde oxime (1.35 g, 10 mmol) in DMF (20 mL) at room temperature.
Preparation: In a reaction vial, dissolve the terminal alkyne (0.55 mmol) and m-tolyl hydroximoyl chloride (0.50 mmol) in t-BuOH/Water (1:1, 4 mL).
Catalyst Addition: Add CuSO4 solution (0.025 mmol) followed by Sodium Ascorbate (0.05 mmol). The solution may turn bright yellow/orange.
Activation: Add solid NaHCO3 (1.0 mmol) slowly. Note: The base slowly dehydrohalogenates the chloride to release the nitrile oxide, which is immediately trapped by the copper-activated alkyne.
Reaction: Stir vigorously at room temperature for 4–12 hours.
Monitoring: LC-MS should show the formation of the product mass (M+H) and disappearance of the chloride precursor.
Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Wash organic layer with 5% NH4OH (to remove Cu) and brine.
Purification: Flash chromatography (Hexane/EtOAc). 3,5-disubstituted isoxazoles typically elute earlier than 3,4-isomers (if any).
Case Study: Fragment-Based Optimization
Scenario: A hit compound contains a phenyl ring that is metabolically labile at the para position.
Solution: Replace the phenyl ring with a 3-(m-tolyl)isoxazole scaffold.
Workflow:
Design: The isoxazole ring acts as a rigid linker. The m-tolyl group mimics the hydrophobic bulk of the original phenyl but alters the vector of the substituents attached to the 5-position.
Synthesis: Use Protocol B with a functionalized alkyne (e.g., propargyl amine) to create a handle for further coupling.
Result: The resulting 3-(m-tolyl)-5-(aminomethyl)isoxazole serves as a core scaffold. The meta-methyl group provides a "molecular bumper," preventing free rotation in the active site and improving entropy of binding.
Figure 2: Workflow for utilizing m-tolyl isoxazoles in scaffold hopping and lead optimization.
References
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link
Mechanistic grounding for the regioselectivity of Cu-c
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
Foundational text on click chemistry principles applicable to nitrile oxides.
Garg, R., et al. (2010). "Nitrile Oxide-Alkyne Cycloaddition: A reliable method for the synthesis of isoxazoles."[1][2] Chemical Reviews.
Comprehensive review of NOAC methodology.
Fuller, A. A., et al. (2005). "Isoxazoles as carboxylic acid bioisosteres." Journal of Medicinal Chemistry.
Technical Support Guide: High-Yield Synthesis of 5-(m-Tolyl)isoxazole
Case ID: ISOX-5-MT-OPT Subject: Yield Optimization & Troubleshooting for 5-(m-Tolyl)isoxazole via the Enaminone Pathway Applicable For: Medicinal Chemistry, Agrochemical Synthesis, Fragment-Based Drug Discovery Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: ISOX-5-MT-OPT
Subject: Yield Optimization & Troubleshooting for 5-(m-Tolyl)isoxazole via the Enaminone Pathway
Applicable For: Medicinal Chemistry, Agrochemical Synthesis, Fragment-Based Drug Discovery
Executive Summary & Reaction Logic
This guide addresses the synthesis of 5-(3-methylphenyl)isoxazole . While 1,3-dipolar cycloaddition (nitrile oxide route) is common for isoxazoles, it predominantly yields the 3-aryl isomer. To selectively synthesize the 5-aryl isomer with high yield and purity, the Enaminone-Hydroxylamine Condensation is the industry-standard "self-validating" protocol.
The Validated Pathway
The synthesis relies on the regioselective attack of hydroxylamine on a 3-(dimethylamino)-1-arylprop-2-en-1-one intermediate.
Step 1 (Activation): Conversion of m-methylacetophenone to the enaminone using DMF-DMA. This installs a reactive "push-pull" alkene system.
Step 2 (Cyclization): Reaction with hydroxylamine hydrochloride.[1][2] The harder nucleophile (NH
) attacks the harder electrophile (the -carbon attached to the amino group), while the oxygen attacks the carbonyl, ensuring the aryl group remains at position 5.
Figure 1: The regioselective enaminone pathway ensures the aryl group is positioned at C-5.
Optimized Experimental Protocols
Phase 1: Synthesis of the Enaminone Precursor
Critical for Yield: Impurities here amplify downstream failures. The enaminone must be solid and bright yellow/orange.
Issue: "I am getting a mixture of regioisomers (3-aryl and 5-aryl)."
Diagnosis: You likely used the Chalcone Route (reaction of an aldehyde + ketone) or the Nitrile Oxide Route (chloridoxime + alkyne).
Solution: Switch to the Enaminone Route described above. The electronic polarization of the enaminone (
group) forces the nucleophilic nitrogen of hydroxylamine to attack the -carbon exclusively, locking the regioselectivity to the 5-aryl isomer.
Issue: "The reaction stalled; I see an intermediate spot on TLC."
Diagnosis: Incomplete cyclization. The intermediate is likely the open-chain oxime.
Solution:
Increase Acidity: The dehydration step is acid-catalyzed. If using free base hydroxylamine, add 10 mol% HCl or acetic acid.
Water Removal: If the reaction is in equilibrium, add molecular sieves or use a Dean-Stark trap (if using toluene) to drive dehydration.
Issue: "My product is a sticky dark oil."
Diagnosis: Residual DMF-DMA or polymerization of the enaminone.
Solution:
Purify Precursor: Ensure the enaminone is crystallized before Step 2. Do not carry the crude oil forward.
Charcoal Treatment: Dissolve the crude isoxazole in hot ethanol, treat with activated charcoal, filter hot, and recrystallize.
Issue: "Low yield (<50%)."
Diagnosis: Hydrolysis of the enaminone back to the acetyl group before cyclization.
Solution: Avoid excess water in the solvent. Use absolute ethanol. Ensure NH
OH·HCl is dry (it is hygroscopic).
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for common synthetic failures.
References
Regioselective Synthesis of 5-Arylaminoisoxazoles from Enaminones.
Source: Organic Letters (ACS Publications).
Context: Establishes the mechanism where enaminones treated with hydroxylamine yield 5-substituted isoxazoles.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation.
Source: PMC (National Institutes of Health).
Context: Validates ultrasound and aqueous conditions for improving yields to >90%.
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
Source: MDPI.
Context: Discusses the mechanism of hydroxylamine attack on beta-keto/enone systems.
3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one.
Source: PubChem.[8]
Context: Chemical and physical properties of the enaminone precursor class.[8]
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole cyclization, with a specif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole cyclization, with a specific focus on identifying, removing, and preventing the formation of common side products. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, and achieving high purity is paramount for downstream applications.[1][2] This resource combines established chemical principles with practical, field-tested advice to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Isolating Your Target Isoxazole
This section addresses specific experimental challenges and provides actionable solutions for purifying your desired isoxazole product.
Problem 1: My crude product is a complex mixture, and I'm struggling with purification.
Analysis: Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, side products like furoxans, and regioisomers that often have similar polarities to the desired product.[3] A systematic approach to purification is essential for isolating the target molecule.
Solutions:
Column Chromatography: This is the most common and effective method for purifying isoxazoles.[3]
Solvent System Screening: Before committing to a large-scale column, perform a thorough screening of solvent systems using Thin-Layer Chromatography (TLC). A multi-solvent system can often provide the necessary resolution. The addition of a small amount of a modifier like triethylamine or acetic acid can sometimes dramatically improve separation.[3]
Stationary Phase Selection: If standard silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (available in acidic, basic, and neutral forms) or reverse-phase silica can offer different selectivity.[3]
Preparative Chromatography: For particularly challenging separations or for obtaining highly pure material on a smaller scale, preparative TLC or HPLC are excellent options.[3]
Crystallization: If your target isoxazole is a solid, crystallization can be a highly effective final purification step to remove trace impurities and achieve high analytical purity.[3]
Problem 2: My reaction has produced a significant amount of an unexpected, high-molecular-weight byproduct.
Analysis: A common side reaction in isoxazole synthesis, particularly when using the 1,3-dipolar cycloaddition of nitrile oxides, is the dimerization of the nitrile oxide intermediate to form a furoxan.[4] This is especially prevalent if the nitrile oxide is generated too quickly or if the dipolarophile is not sufficiently reactive.
Visualizing Furoxan Formation:
Caption: Dimerization of nitrile oxides to form furoxan byproducts.
Solutions:
Slow Generation of Nitrile Oxide: The in situ generation of the nitrile oxide is crucial.[4][5] Methods that allow for the slow, controlled formation of the nitrile oxide in the presence of the dipolarophile will favor the desired cycloaddition over dimerization.
Temperature Control: Generating the nitrile oxide at a low temperature can help to suppress the rate of dimerization, followed by a gradual warming of the reaction mixture to facilitate the cycloaddition.[3]
Choice of Precursor and Reagents: The method of nitrile oxide generation can significantly impact the outcome. Common methods include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroximoyl halides.[5] The choice of reagents for these transformations should be carefully considered to ensure compatibility with the starting materials and to control the rate of nitrile oxide formation.
Problem 3: My reaction has yielded a mixture of regioisomers.
Analysis: The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and condensations of 1,3-dicarbonyl compounds with hydroxylamine.[3][6] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[7]
Visualizing Regioisomer Formation:
Caption: Reaction pathways leading to different regioisomers.
Solutions:
Solvent and Temperature Optimization: The polarity of the solvent can have a profound effect on the regioselectivity of the cycloaddition.[6][7] A systematic screen of solvents with varying polarities is recommended. Temperature can also influence the selectivity, and running the reaction at different temperatures may favor the formation of one regioisomer over the other.
Catalysis: The use of catalysts can significantly enhance regioselectivity.
Metal Catalysis: Copper(I) catalysts are known to promote high regioselectivity in the cycloaddition of in situ generated nitrile oxides with terminal alkynes, typically yielding 3,5-disubstituted isoxazoles.[7][8]
Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂ can be employed to activate carbonyl groups in 1,3-dicarbonyl compounds, thereby directing the regiochemistry of the cyclocondensation with hydroxylamine.[6][7]
Substrate Modification: The electronic and steric properties of the substituents on your starting materials play a critical role. Electron-withdrawing groups can lead to higher regioselectivity, while electron-donating groups may result in a mixture of products.[7] If possible, modifying the substrates with directing groups can be a powerful strategy to control the regiochemical outcome.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in isoxazole cyclization and why do they form?
A1: The most common side products encountered in isoxazole synthesis are:
Furoxans: These are the dimers of nitrile oxides and are a significant byproduct in 1,3-dipolar cycloaddition reactions.[4] Their formation is favored when the concentration of the nitrile oxide intermediate is high and the dipolarophile is not sufficiently reactive.
Regioisomers: In reactions involving unsymmetrical starting materials, the formation of a mixture of regioisomers is a common issue.[3] The distribution of these isomers is dictated by the electronic and steric properties of the reactants and the reaction conditions.
Oxazoles: Under certain conditions, particularly with specific starting materials and catalysts, rearrangement to form oxazoles can occur.[8]
Q2: How can I proactively prevent the formation of side products?
A2: A proactive approach to minimizing side product formation involves careful planning and optimization of your reaction conditions:
Control of Intermediates: For reactions involving reactive intermediates like nitrile oxides, in situ generation is the preferred method to keep their concentration low and favor the desired reaction pathway.[4][5]
Catalyst Selection: Employing appropriate catalysts, such as copper(I) for regioselectivity in cycloadditions, can steer the reaction towards the desired product.[7][8]
Reaction Parameter Optimization: Systematically screen solvents, temperature, and reaction time to identify the optimal conditions for your specific substrates.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the point of maximum product formation and minimal byproduct accumulation.[3]
Alternative Energy Sources: Microwave-assisted synthesis or the use of ultrasound can often lead to shorter reaction times, higher yields, and cleaner reaction profiles by minimizing the formation of side products.[2][11]
Q3: Are there any "green" or more sustainable approaches to isoxazole synthesis that can also help with purity?
A3: Yes, several modern synthetic methodologies align with the principles of green chemistry and can lead to cleaner reactions:
Ultrasound-Assisted Synthesis: Sonication can accelerate reaction rates, improve yields, and minimize byproduct formation.[2][11] In some cases, it can even eliminate the need for a catalyst.[11]
Aqueous Media: Performing the reaction in water, where possible, can be a sustainable alternative to organic solvents and can sometimes lead to simplified workup procedures where the product precipitates and can be isolated by simple filtration.[12][13]
Mechanochemistry: Ball-milling is an emerging technique that can facilitate solvent-free or low-solvent reactions, often with improved yields and selectivity.[14]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system.
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.
Elution: Begin eluting with the chosen solvent system, collecting fractions.
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: A Representative Procedure for Copper-Catalyzed Regioselective Isoxazole Synthesis
This protocol is a general representation and will require optimization for specific substrates.
Reaction Setup: To a solution of the terminal alkyne in a suitable solvent, add the aldoxime and a copper(I) catalyst (e.g., CuI).
In situ Nitrile Oxide Generation: Slowly add an oxidant (e.g., N-chlorosuccinimide) or a base (if starting from a hydroximoyl chloride) to the reaction mixture at a controlled temperature.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Workup: Upon completion, quench the reaction and perform an appropriate aqueous workup.
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(5), 633.
National Institutes of Health. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3369.
National Center for Biotechnology Information. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(11), 3369.
Royal Society of Chemistry. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(1), 105-114.
ACS Publications. (2002). Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry, 67(25), 8973–8983.
National Center for Biotechnology Information. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646–13655.
National Center for Biotechnology Information. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6345–6350.
MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(19), 6523.
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32961-32985.
CORE. (2019). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
ResearchGate. (2013).
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]
Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
YouTube. (2019, January 3). cycloadditions with nitrile oxides. Retrieved from [Link]
Optimizing reaction conditions for hydroxylamine condensation
Department: Chemical Process Development & Application Support Subject: Reaction Engineering, Troubleshooting, and Safety Protocols for Oxime Synthesis The Core Directive: Mastering the "pH Paradox" The most common failu...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Process Development & Application Support
Subject: Reaction Engineering, Troubleshooting, and Safety Protocols for Oxime Synthesis
The Core Directive: Mastering the "pH Paradox"
The most common failure mode in hydroxylamine condensation is not steric hindrance or electronic deactivation—it is the mismanagement of pH. This reaction follows a bell-shaped rate profile (Jencks Curve).
The Mechanism
The reaction proceeds via two distinct steps:[1][2]
Nucleophilic Attack: The nitrogen of hydroxylamine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.
Dehydration: Acid-catalyzed elimination of water yields the oxime (
).
The Paradox
Acid Requirement: The dehydration step (2) and carbonyl activation require acid.
Base Requirement: The nucleophilic attack (1) requires the free base form of hydroxylamine (
).
The Conflict: Hydroxylamine has a pKa
6.0.
At pH < 3 , the amine is fully protonated (
), killing nucleophilicity.
At pH > 7 , the carbonyl is not activated, and the dehydration step becomes sluggish.
Optimal Window: The reaction rate typically maximizes between pH 4.0 and 5.0 .
Figure 1: The Jencks Curve logic applied to reaction conditions. Deviating from the green zone drastically reduces reaction kinetics.
Standardized Protocols
Do not rely on "standard" literature procedures without calculating stoichiometry. Hydroxylamine hydrochloride (
) releases strong acid (HCl) as the reaction proceeds, rapidly dropping the pH if unbuffered.
Fix: Ensure workup is not too acidic. Store product dry.
Ticket #003: "The product is oiling out or trapping salts."
Diagnosis: Phase separation issues.
Cause: Oximes are often less soluble in water than the ketone, but salts (
) precipitate in organic solvents.
Fix:
Evaporate organic solvent (EtOH).
Partition residue between Ethyl Acetate and Water.
Wash organic layer with water (2x) to remove hydroxylamine salts.
Dry over
.
Decision Tree: Optimization Logic
Use this workflow to determine the next step in your optimization campaign.
Figure 2: Diagnostic workflow for incomplete conversion. Always rule out pH issues before escalating temperature.
Safety & Scale-Up Directives
WARNING: Hydroxylamine is a high-energy compound.[5] Scale-up introduces thermal hazards not visible in mg-scale reactions.
Thermal Instability[6]
Free Base Hazard: Free hydroxylamine is significantly less stable than the HCl salt. It can decompose violently above ambient temperatures, especially if metal ions (Fe, Cu) are present.
DSC Data: Differential Scanning Calorimetry typically shows exotherms starting around 130°C for the salt, but much lower for mixtures with incompatible reagents.
Technical Support Center: Separation of 3,5- and 5,3-Isoxazole Isomers
Welcome to our dedicated technical support guide for navigating the complexities of separating 3,5- and 5,3-disubstituted isoxazole regioisomers. This resource is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for navigating the complexities of separating 3,5- and 5,3-disubstituted isoxazole regioisomers. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet challenging purification step. Isoxazole scaffolds are pivotal in modern drug discovery, and achieving high regiochemical purity is critical for clinical success and regulatory compliance. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline resolution between 3,5- and 5,3-isoxazole isomers so challenging using standard chromatographic methods?
A1: The difficulty in separating 3,5- and 5,3-isoxazole isomers stems from their fundamental physicochemical similarities. As regioisomers, they have the exact same molecular weight and formula, making mass spectrometry-based separation impossible without prior chromatography. The primary challenge lies in the subtle differences in their physical properties, which chromatographic techniques must exploit:
Dipole Moment and Polarity: The position of the nitrogen and oxygen atoms in the isoxazole ring dictates the molecule's overall dipole moment. While the 3,5- and 5,3-isomers have distinct electronic distributions, the resulting difference in net polarity can be minimal, especially when bulky, non-polar substituents dominate the molecular structure. Standard reversed-phase columns, like C18, which separate primarily based on hydrophobicity, may not perceive a significant enough difference to effect a separation.
Molecular Shape and Steric Hindrance: The spatial arrangement of substituents relative to the isoxazole core differs between the two isomers. This can influence how they interact with a stationary phase. However, if the substituents are conformationally flexible, these shape-based differences can be averaged out, reducing the potential for selective interactions.
Interaction Mechanisms: Successful separation depends on exploiting multiple interaction mechanisms beyond simple hydrophobicity. These include π-π interactions, hydrogen bonding, and dipole-dipole interactions. The challenge is to find a stationary phase and mobile phase combination that amplifies the subtle differences in how the two isomers engage in these interactions.
Q2: My isoxazole isomers are co-eluting on a standard C18 column. What is my first troubleshooting step?
A2: When faced with co-elution on a C18 column, a systematic approach starting with the mobile phase is the most efficient strategy. Before changing the column (the heart of the separation), manipulating the mobile phase is faster, cheaper, and often highly effective.
The primary goal is to alter the selectivity (α), which is the ratio of the retention factors of the two isomers. Even small changes in mobile phase composition can influence the delicate balance of interactions between the analytes, the stationary phase, and the mobile phase itself.
Below is a troubleshooting workflow to follow.
Caption: Troubleshooting workflow for co-eluting isoxazole isomers.
Detailed Causality:
Acetonitrile vs. Methanol: Acetonitrile is an aprotic solvent with a strong dipole, favoring dipole-dipole interactions. Methanol is a protic solvent that can act as both a hydrogen bond donor and acceptor. Switching between them fundamentally changes the nature of the competition for interaction sites on the stationary phase, which can often be enough to resolve closely eluting isomers.
Mobile Phase Additives: Additives like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of free silanol groups on the silica surface, reducing peak tailing. For basic analytes, they ensure a consistent protonated state. Conversely, additives like triethylamine (TEA) can mask silanol groups when separating basic compounds at neutral or higher pH.
Advanced Separation Strategies
Q3: Mobile phase optimization was insufficient. How do I select a more appropriate stationary phase for separating isoxazole regioisomers?
A3: When mobile phase adjustments fail, the next logical step is to change the stationary phase chemistry. The goal is to introduce different, more specific intermolecular interactions that can better differentiate between the isomers. Moving away from a standard C18 phase to one with alternative selectivities is key.
Table 1: Recommended Stationary Phases for Isoxazole Isomer Separation
Stationary Phase
Primary Interaction Mechanism
Rationale for Isoxazole Separation
Typical Mobile Phase
Phenyl-Hexyl
π-π interactions, hydrophobicity
The phenyl rings in the stationary phase can interact differently with the electron clouds of the isoxazole ring and any aromatic substituents on the isomers. Ideal for aromatic-substituted isoxazoles.
Acetonitrile/Water or Methanol/Water
Pentafluorophenyl (PFP)
Dipole-dipole, π-π, ion-exchange
The highly electronegative fluorine atoms create a strong dipole and an electron-deficient ring system, enabling powerful, selective interactions with the polar isoxazole core.
Acetonitrile/Water or Methanol/Water
Cyano (CN)
Dipole-dipole, weak hydrophobicity
Can be used in both reversed-phase and normal-phase modes. The strong dipole of the cyano group can effectively discriminate between isomers with slight differences in their dipole moments.
For highly polar isoxazoles that are not well-retained in reversed-phase. Separation is based on partitioning into a water-enriched layer on the surface of the stationary phase.
High Acetonitrile (>80%) with aqueous buffer
Experimental Protocol: Stationary Phase Screening
Preparation: Prepare a stock solution of your isomer mixture at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
Column Installation: Install the first column to be tested (e.g., Phenyl-Hexyl).
Equilibration: Equilibrate the column with a starting mobile phase composition (e.g., 70:30 Acetonitrile/Water with 0.1% Formic Acid) for at least 10 column volumes.
Initial Injection: Inject a small volume (1-5 µL) and run a broad gradient (e.g., 10-90% Acetonitrile over 15 minutes). This "scouting gradient" will determine the approximate elution time of the isomer pair.
Isocratic Hold: Based on the scouting run, develop an isocratic method or a shallow gradient around the elution percentage to maximize resolution.
Optimization: Fine-tune the mobile phase composition, flow rate, and temperature to optimize the separation on the current column.
Repeat: Repeat steps 2-6 for each new stationary phase (e.g., PFP, Cyano).
Comparison: Compare the chromatograms from each column to identify the system providing the best selectivity and resolution.
Q4: My separation is for preparative scale, and HPLC is proving inefficient. When should I consider Supercritical Fluid Chromatography (SFC)?
A4: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for both analytical and preparative-scale purification of isomers, and you should consider it when facing challenges with throughput, solvent consumption, or difficult separations.
Key Advantages of SFC for Isoxazole Isomer Separation:
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase LC. The mobile phase, primarily supercritical CO₂, is non-polar, and separation is driven by interactions with polar co-solvents (like methanol or ethanol) and the stationary phase. This provides a completely different chemical environment for separation.
High Efficiency & Speed: Supercritical fluids have low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without a significant loss in efficiency. This dramatically increases throughput, which is critical for preparative work.
Green Chemistry: SFC primarily uses CO₂, a non-toxic and readily available solvent, significantly reducing the consumption of organic solvents like acetonitrile and hexane.
Chiral Applications: SFC is particularly powerful for chiral separations when used with polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose or cellulose. Many isoxazole-containing drug candidates are chiral, and SFC is a leading technique for their enantioseparation.
Caption: Decision workflow for adopting SFC for isomer separation.
Q5: Is non-chromatographic separation a viable option for obtaining large quantities of a single, pure isoxazole isomer?
A5: Yes, for large-scale production, a non-chromatographic method like crystallization-induced diastereomer transformation (CIDT) can be a highly effective and economical strategy. This is particularly relevant if your isoxazole isomers contain a functional group (like an amine or carboxylic acid) that can form salts, or if they are enantiomers in a racemic mixture.
The Principle of Diastereomeric Salt Crystallization:
Racemate/Isomer Mixture: You start with a mixture of your 3,5- and 5,3-isomers, assuming one or both possess a resolvable functional group. For this example, let's consider a racemic mixture of a chiral isoxazole.
Chiral Resolving Agent: A single enantiomer of a chiral acid (e.g., L-tartaric acid) or a chiral base is added to the mixture.
Diastereomer Formation: The resolving agent reacts with both enantiomers in the mixture to form a pair of diastereomeric salts (e.g., (R)-Isoxazole•(L)-Acid and (S)-Isoxazole•(L)-Acid).
Differential Solubility: Diastereomers have different physical properties, including solubility in a given solvent system. By carefully selecting the solvent, one diastereomeric salt can be made to be significantly less soluble than the other.
Selective Crystallization: The less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.
Isolation and Liberation: The crystallized salt is isolated by filtration. The chiral resolving agent is then removed (e.g., by acid/base extraction) to yield the desired pure enantiomer of the isoxazole.
A more advanced version, CIDT, involves in-situ racemization of the undesired isomer in the solution phase, which then allows it to convert to the desired isomer and crystallize, theoretically enabling yields of up to 100%.
Protocol: Screening for Diastereomeric Salt Resolution
Select Resolving Agents: Choose a variety of commercially available chiral acids (for a basic isoxazole) or bases (for an acidic isoxazole). Examples: L/D-Tartaric Acid, L/D-Dibenzoyltartaric acid (DBTA), (1R)-(-)-10-Camphorsulfonic acid.
Solvent Screening: In parallel vials, dissolve your isomer mixture in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).
Add Resolving Agent: Add an equimolar amount of a resolving agent to each vial.
Induce Crystallization: Agitate the vials, perhaps with gentle heating and slow cooling, to induce crystallization.
Isolate and Analyze: If solids form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
Check Purity: Liberate the free isoxazole from the salt and analyze its isomeric/enantiomeric purity by a suitable analytical method (e.g., chiral HPLC or SFC). The vial that yields the highest purity solid indicates a promising resolving agent/solvent combination for scale-up.
References
Separation of isoxazole derivatives by thin-layer chromatography using complex formation. (n.d.). Journal of Analytical Chemistry.
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A.
Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021). ResearchGate.
Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube.
Chiral resolution. (n.d.). Wikipedia.
separation of positional isomers. (2017). Chromatography Forum.
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC.
THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. (n.d.). Department of Physical Chemistry.
Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. (n.d.). Shimadzu.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Pl
Troubleshooting
Catalyst selection for 5-arylisoxazole synthesis
Technical Support Center: 5-Arylisoxazole Synthesis Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Catalyst Selection & Troubleshooting for Isoxazole Scaffolds I...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Arylisoxazole Synthesis
Ticket System Status: [ONLINE]
Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
Subject: Catalyst Selection & Troubleshooting for Isoxazole Scaffolds
Isoxazoles are not created equal. The selection of a catalytic system is strictly dictated by two factors: Regioselectivity (3,5- vs. 3,4-substitution) and Substrate Availability (Alkynes vs. Chalcones).
Use the following decision tree to select your protocol before proceeding to the specific module.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on structural requirements.
Technical Modules & Protocols
Module A: The "Click" Route (Copper-Catalyzed)
Target: 3,5-Disubstituted Isoxazoles
Mechanism: Stepwise cycloaddition via copper acetylide.
Key Advantage: Overcomes the poor regioselectivity of thermal [3+2] cycloadditions.
Protocol:
Nitrile Oxide Generation: In situ generation is mandatory to prevent furoxan dimerization. React the aldoxime (1.0 equiv) with Chloramine-T (1.1 equiv) or NCS/Pyridine in ethanol/water.
Conditions: Stir at room temperature (RT) for 4-12 hours. The pH should be maintained near 7-8 to facilitate Cu-acetylide formation without quenching the nitrile oxide.
Module B: The Condensation Route (Base-Mediated)
Target: 3,5-Disubstituted Isoxazoles (from Chalcones)
Mechanism: Michael addition
Conditions: 60-80°C under inert atmosphere (Ar/N₂).
Troubleshooting & FAQs (Ticket System)
Ticket #401: "My reaction yielded a Furoxan dimer instead of Isoxazole."
Context: User attempted [3+2] cycloaddition using Method A.
Diagnosis: The rate of nitrile oxide dimerization (
) exceeded the rate of cycloaddition (). This happens when the stationary concentration of nitrile oxide is too high.
Solution:
Slow Addition: Do not add the oxidant (Chloramine-T/NCS) all at once. Use a syringe pump to add the precursor slowly over 2 hours.
Increase Alkyne: Increase alkyne equivalents to 1.5–2.0 to favor the cross-reaction.
Switch Solvent: Ensure the alkyne is fully soluble. If using water/EtOH, increase the EtOH ratio.
Ticket #402: "I isolated a dihydro-product (Isoxazoline) using the Chalcone route."
Context: Method B (Base-mediated condensation).
Diagnosis: Incomplete dehydration. The reaction stopped at the Michael adduct cyclization stage (isoxazoline) and failed to eliminate water to form the aromatic isoxazole.
Solution:
Force Dehydration: Reflux the crude isoxazoline in Glacial Acetic Acid (AcOH) for 2 hours.
Oxidative Aromatization: Add I₂ (Iodine) or DDQ to the reaction mixture to drive the oxidation of the isoxazoline to isoxazole.
Ticket #403: "Gold catalyst (Method D) shows zero conversion with my oxime."
Context: Cycloisomerization of alkynyl oximes using AuCl₃.
Diagnosis: Catalyst Poisoning. Gold(I/III) is extremely "soft" and thiophilic.
Checklist:
Does your substrate contain free amines, thiols, or thioethers? These bind Au irreversibly.
Solution: Protect amines as Boc/Cbz groups.
Alternative: If no poisons are present, the triple bond may be electron-deficient. Switch to a cationic gold catalyst (e.g., [Au(PPh₃)]SbF₆ ) to increase Lewis acidity.
Ticket #404: "Can I use Click Chemistry (Cu) for internal alkynes?"
Diagnosis:No.
Explanation: Copper-catalyzed [3+2] (CuAAC type) requires a terminal proton to form the copper-acetylide intermediate.
Solution: For internal alkynes, you must use Thermal Cycloaddition (high temp, mixture of isomers) or Ruthenium Catalysis (Method C), which tolerates internal alkynes via a ruthenacycle mechanism.
Mechanistic Visualization
Understanding the difference between the Copper and Thermal pathways is vital for explaining the regioselectivity.
Figure 2: Mechanistic divergence. Copper forces a stepwise metallacycle, locking the regiochemistry to 3,5-disubstitution, whereas thermal methods yield mixtures.
Comparative Data Table
Feature
Cu-Catalyzed (Method A)
Base-Mediated (Method B)
Ru-Catalyzed (Method C)
Au-Catalyzed (Method D)
Substrates
Alkyne + Nitrile Oxide
Chalcone + Hydroxylamine
Alkyne + Nitrile Oxide
Alkynyl Oxime
Regioselectivity
High (3,5-only)
Fixed by chalcone structure
High (3,4-favored)
Variable (Substrate dependent)
Conditions
Mild (RT, Aqueous)
Harsh (Reflux, Basic)
Moderate (60°C, Inert)
Mild (RT, DCM)
Atom Economy
Low (Leaving groups)
Moderate (Loss of H₂O)
Low
High (Isomerization)
Key Limitation
Terminal alkynes only
Multi-step synthesis required
Catalyst cost/availability
Catalyst poisoning
References
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity. Journal of the American Chemical Society. (Note: Mechanistic foundation for Cu-acetylide cycle applicable to nitrile oxides).
Greeley, B.H., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.[1][2] Organic Letters. .
Praveen, C., et al. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Synlett. .
Bhardwaj, S., et al. (2022).[3] A Study on Synthesis of Chalcone Derived 5-Membered Isoxazoline and Isoxazole Scaffolds. Current Organic Synthesis.[4] .
Navarro-Vázquez, A., et al. (2022).[3] Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. .
Technical Support Center: Overcoming Steric Hindrance in m-Tolyl Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving m-tolyl substrates. The presence of the methyl group at the meta posit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving m-tolyl substrates. The presence of the methyl group at the meta position introduces significant steric challenges that can often lead to low yields, incomplete reactions, and the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful coupling outcomes.
The Challenge of the Meta-Methyl Group
The steric bulk of the m-methyl group can significantly impede key steps in the catalytic cycle of common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This hindrance can affect the oxidative addition of the palladium catalyst to the aryl halide, the transmetalation step, and the final reductive elimination to form the desired product. Consequently, standard reaction conditions often fail when applied to m-tolyl substrates, necessitating a more nuanced approach to catalyst, ligand, and reaction parameter selection.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of m-tolylboronic acid with a hindered aryl halide giving low to no yield?
Low or no yield in such reactions is a common issue and can often be attributed to a combination of factors related to steric hindrance.[1] The primary bottlenecks are often slow oxidative addition and/or inefficient reductive elimination.
Catalyst Inactivity: Your palladium source may not be efficiently generating the active Pd(0) species, or the chosen ligand may not be suitable for activating the sterically hindered substrates.
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are typically required to promote the reaction.[2][3]
Base and Solvent Incompatibility: The choice of base and solvent system is critical and can significantly impact the reaction rate and yield.
Q2: I am observing significant homocoupling of my m-tolylboronic acid. What is the cause and how can I prevent it?
Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings, and is often caused by the presence of oxygen in the reaction mixture.[1] It can also be promoted by an excess of Pd(II) species.
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen.
Use High-Purity Reagents: Use fresh, high-purity boronic acid and ensure your palladium catalyst has not been exposed to air for extended periods.
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side reactions.
Q3: For a Buchwald-Hartwig amination with an m-tolyl halide, what class of ligands should I start with?
For sterically demanding Buchwald-Hartwig aminations, the dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the gold standard.[2] Ligands such as SPhos, XPhos, and RuPhos have been specifically designed to facilitate couplings of hindered substrates by promoting both oxidative addition and reductive elimination.[2]
Q4: Can I use a nickel-based catalyst system for m-tolyl couplings?
Yes, nickel-based catalysts can be a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions, especially with aryl chlorides. However, the ligand requirements and reaction conditions may differ significantly from palladium-catalyzed systems.
Troubleshooting Guide for m-Tolyl Coupling Reactions
This guide is structured by common problems encountered during experiments.
Problem
Potential Cause(s)
Recommended Troubleshooting Steps
Low or No Product Formation
1. Inefficient Catalyst System: The chosen palladium precursor and/or ligand are not active enough for the sterically hindered substrates.[1][4] 2. Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[1] 3. Incorrect Base or Solvent: The base may not be strong enough, or the solvent may not be appropriate for the specific coupling reaction.[4]
1. Catalyst & Ligand Screening: - Switch to a more robust palladium precatalyst like Pd₂(dba)₃ or a pre-formed Pd-ligand complex. - Screen a panel of bulky, electron-rich ligands such as SPhos, XPhos, RuPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[2][3] 2. Temperature Optimization: - Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition. 3. Base and Solvent Evaluation: - For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃.[5] - For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary. - Screen solvents such as toluene, dioxane, or THF. For some Suzuki couplings, aqueous conditions can be beneficial.[6]
Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
1. Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of boronic acids.[1] 2. Water in the Reaction Mixture: For Suzuki couplings, excess water can lead to protodeboronation of the boronic acid. 3. Decomposition of Starting Materials: At elevated temperatures, sensitive functional groups on your substrates may decompose.
1. Rigorous Inert Atmosphere: - Ensure all reagents and solvents are properly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). - Maintain a positive pressure of inert gas throughout the reaction. 2. Control of Water Content: - Use anhydrous solvents and reagents. If an aqueous base is used, carefully control the amount of water. 3. Monitor Reaction Progress: - Use TLC or GC/LC-MS to monitor the reaction progress and identify the formation of side products early on. This can help in optimizing the reaction time and temperature.
Incomplete Conversion of Starting Materials
1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Insufficient Reagent Equivalents: The stoichiometry of the coupling partners or the base may be incorrect. 3. Poor Solubility: One of the reaction components may have poor solubility in the chosen solvent system.
1. Use a More Robust Catalyst/Ligand: - As mentioned, bulky phosphine ligands or NHCs can stabilize the catalyst and prevent decomposition. 2. Optimize Stoichiometry: - Try a slight excess (1.1-1.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid). - Ensure at least 2-3 equivalents of the base are used. 3. Improve Solubility: - Screen different solvents or solvent mixtures. - For Suzuki couplings, using a boronic ester instead of a boronic acid can sometimes improve solubility and stability.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of m-Tolylboronic Acid with a Sterically Hindered Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, m-tolylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the flask with argon three times.
Add the degassed toluene via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromotoluene with a Bulky Secondary Amine
Reagents:
3-Bromotoluene (1.0 mmol)
Bulky secondary amine (1.2 mmol)
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
XPhos (0.03 mmol, 3 mol%)
NaOtBu (1.4 mmol)
Anhydrous, degassed dioxane (10 mL)
Procedure:
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry vial.
In a separate vial, dissolve 3-bromotoluene and the secondary amine in dioxane.
Add the solution of the substrates to the vial containing the catalyst, ligand, and base.
Seal the vial and heat to 100 °C with stirring.
Monitor the reaction by LC-MS.
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
Concentrate the filtrate and purify by column chromatography.
Visualizing the Catalytic Cycle and Steric Effects
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and highlights the steps where the steric hindrance of the m-tolyl group can be problematic.
This workflow demonstrates the decision-making process for troubleshooting a low-yielding m-tolyl coupling reaction.
Caption: Troubleshooting workflow for low-yielding m-tolyl coupling reactions.
References
Hosseini, S. A., et al. (2019). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst. Applied Organometallic Chemistry, 33(5), e4894.
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(47), 29428-29434.
Kumar, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189478.
Cheung, C. W., & Buchwald, S. L. (2016). Cross-Coupling Methods for Methylation.
Wikipedia. (2023, December 29). Dialkylbiaryl phosphine ligands. In Wikipedia. Retrieved February 9, 2026, from [Link]
Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 140-144.
Exner, O., & Cibulka, R. (2011). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 9(18), 6339-6346.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 9, 2026, from [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Forum discussion]. Retrieved February 9, 2026, from [Link]
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
So, C. M., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5053-5058.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Al-Majed, A. A., et al. (2019). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Molecules, 24(18), 3349.
Liu, W., et al. (2021). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Accounts of Chemical Research, 54(15), 3165-3181.
Soderquist, J. A. (2005). B-Alkyl Suzuki Couplings. Macmillan Group.
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Forum discussion]. r/chemistry. Retrieved February 9, 2026, from [Link]
Martínez-Vargas, A., et al. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 26(11), 3169.
San, K. M., & Shon, Y. S. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry, 8, 641.
Buchwald, S. L., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1908-1915.
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved February 9, 2026, from [Link]
White, M. C., et al. (2016). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Accounts of chemical research, 49(7), 1492-1505.
Kwong, F. Y., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
Martinelli, M., et al. (2021). A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. ACS Omega, 6(5), 3845-3855.
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
Ghorai, M. K., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 19(4), 743-769.
Reddit. (2021). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? [Forum discussion]. r/chemistry. Retrieved February 9, 2026, from [Link]
Reiner, T., et al. (2015). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors.
Sigman, M. S., & Werner, E. W. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 49(8), 1735-1745.
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved February 9, 2026, from [Link]
GSK. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. In ACS Symposium Series (Vol. 1410, pp. 1-25). American Chemical Society.
Tu, T., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry, 78(15), 7436-7444.
Simpkins, N. S., et al. (2003). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. The Journal of Organic Chemistry, 68(19), 7436-7441.
Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand. MilliporeSigma.
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved February 9, 2026, from [Link]
Understanding the Challenge: 5-(m-Tolyl)isoxazole and DMSO
Answering the user's request based on the comprehensive plan.## Technical Support Center: Navigating Solubility Challenges of 5-(m-Tolyl)isoxazole in DMSO Welcome to the technical support center for researchers, scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request based on the comprehensive plan.## Technical Support Center: Navigating Solubility Challenges of 5-(m-Tolyl)isoxazole in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 5-(m-Tolyl)isoxazole in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles and ensure the integrity of your results.
5-(m-Tolyl)isoxazole belongs to the isoxazole class of heterocyclic compounds, which are prevalent in medicinal chemistry and drug discovery.[1] While DMSO is a powerful and widely used solvent for creating high-concentration stock solutions for biological screening, issues such as incomplete dissolution, precipitation upon storage, and the impact of solvent quality can arise.[2][3] This guide is designed to address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-(m-Tolyl)isoxazole, and how do they influence its solubility in DMSO?
Key properties that influence solubility include the octanol-water partition coefficient (LogP), molecular weight, and the presence of hydrogen bond donors and acceptors.[4] Generally, compounds with higher LogP values and molecular weights tend to have lower solubility in aqueous solutions but may be more soluble in organic solvents like DMSO.[4][5] However, strong crystal lattice energy in the solid state can hinder dissolution even in a good solvent.[6]
Property
Predicted/Inferred Value for Tolyl-Isoxazole Derivatives
Implication for DMSO Solubility
Molecular Weight
~173.2 g/mol (for 5-(m-Tolyl)isoxazole)
Within the typical range for small molecules in drug discovery.[7]
cLogP
2.0 - 4.0 (range for similar isoxazole derivatives)[5]
Indicates good lipophilicity, suggesting favorable solubility in DMSO over aqueous media.
The crystalline form will be less soluble than the amorphous form.[11]
Q2: I'm having trouble dissolving 5-(m-Tolyl)isoxazole in DMSO at my target concentration. What are the immediate troubleshooting steps?
A2: If you are encountering poor solubility, it is crucial to address the issue systematically. The following flowchart and detailed steps provide a clear path for troubleshooting.
Technical Support Center: Minimizing By-Products in Chalcone Oximation
Role: Senior Application Scientist Department: Reaction Optimization & Process Chemistry Subject: Troubleshooting Guide for Chalcone Oximation Selectivity Introduction Welcome to the Reaction Optimization Hub. If you are...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Department: Reaction Optimization & Process Chemistry
Subject: Troubleshooting Guide for Chalcone Oximation Selectivity
Introduction
Welcome to the Reaction Optimization Hub. If you are accessing this guide, you are likely encountering a common but frustrating bottleneck in chalcone chemistry: the competition between 1,2-addition (yielding the desired oxime) and 1,4-addition/cyclization (yielding isoxazoline by-products).[1]
This guide does not merely list steps; it deconstructs the kinetic and thermodynamic drivers of the reaction. Our goal is to provide you with a self-validating system to lock your reaction at the oxime stage and prevent the "runaway" cyclization to isoxazoline.
Module 1: The Mechanistic Crossroads
To minimize by-products, you must first visualize the divergence point.[1] Hydroxylamine (
) is an ambident nucleophile.[1] The product distribution is dictated by the "Hard/Soft" nature of the attack and the pH of the medium.
Path A (Desired): Nucleophilic attack at the carbonyl carbon (1,2-addition).[1] This is kinetically favored under mild, buffered conditions.[1]
Path B (Undesired): Nucleophilic attack at the
-carbon (1,4-Michael addition) or 5-exo-trig cyclization of the formed oxime.[1] This is thermodynamically favored, especially under strong basic conditions and high heat .[1]
Mechanistic Flow & Control Points[1]
Figure 1: Reaction divergence showing the kinetic path to the oxime versus the thermodynamic path to the isoxazoline.[1][2]
Module 2: Troubleshooting Guides & FAQs
This section addresses specific failure modes reported by our user base.
Q1: "My LC-MS shows a significant M-2 peak (Isoxazoline) alongside my product. How do I stop the cyclization?"
Diagnosis: Your reaction conditions are too energetic or too basic.[1]
The transformation of chalcone oxime to isoxazoline is a cyclodehydration that is catalyzed by strong bases (like NaOH or KOH) and accelerated by heat.[1] If you are refluxing in ethanolic NaOH, you are essentially driving the reaction toward the isoxazoline [1].
Corrective Protocol:
Switch Bases: Replace NaOH/KOH with Sodium Acetate (NaOAc) or Pyridine .[1] These are weaker bases that buffer the reaction, sufficient to deprotonate the hydroxylamine hydrochloride but insufficient to rapidly catalyze the intramolecular Michael addition [2].
Lower Temperature: Run the reaction at Room Temperature (25°C) . While the reaction time may increase (from 1-3 hours to 12-24 hours), the energy barrier for cyclization will likely not be met, trapping the molecule as the oxime.[1]
Q2: "I am seeing multiple spots on TLC. Is this decomposition?"
Diagnosis: This is likely
Isomerization , not decomposition.[1]
Chalcone oximes can exist as (trans) and (cis) isomers across the C=N bond.[1] While the -isomer is generally more stable, the -isomer can form kinetically. Furthermore, acid traces during workup can induce isomerization.[1]
Corrective Protocol:
Check Acidity: Ensure your workup is neutral. Avoid strong acid washes.[1]
Verification: Run a 2D-NMR (NOESY) to confirm the spots are isomers rather than impurities.
Equilibration: If a single isomer is required, thermodynamic equilibration (heating in ethanol with a trace of acid) might convert the mixture to the predominantly stable
-isomer, but this carries the risk of hydrolysis or cyclization [3].[1]
Q3: "The reaction is stalled. I have starting material left even after 24 hours at RT."
Diagnosis: The electrophilicity of the carbonyl carbon is too low, or the nucleophile is protonated.
If your chalcone has strong electron-donating groups (e.g., methoxy groups), the carbonyl is less reactive.[1] Conversely, if the pH is too low (too acidic), the hydroxylamine is fully protonated (
pH Adjustment: Check the pH. It should be slightly acidic to neutral (pH 5-6).[1] If too acidic, add more NaOAc.[1]
Catalysis: Add a Lewis Acid catalyst (e.g.,
or ) in catalytic amounts to activate the carbonyl without requiring high heat [4].[1]
Module 3: Validated Experimental Protocols
Do not rely on generic "mix and heat" methods. Use these controlled protocols to maximize selectivity.
Protocol A: The Buffered Acetate Method (Recommended)
Best for: General substrates, minimizing isoxazoline formation.[1]
Preparation: Dissolve Chalcone (1.0 eq) in Ethanol (10 mL/mmol).
Reagent Mix: In a separate flask, dissolve Hydroxylamine Hydrochloride (
, 2.5 eq) and Sodium Acetate (, 2.5 eq) in a minimum amount of water.
Addition: Add the aqueous reagent solution to the ethanolic chalcone solution dropwise.
Reaction: Stir vigorously at Room Temperature for 12–24 hours.
Checkpoint: Monitor by TLC.[1][2][3] If isoxazoline appears (usually a less polar spot moving faster than oxime), stop immediately.[1]
Workup: Pour into ice water. The oxime usually precipitates. Filter and wash with cold water.[1] Recrystallize from Ethanol/Water.[1]
Protocol B: The Pyridine Method
Best for: Acid-sensitive substrates or stubborn ketones.[1]
Dissolution: Dissolve Chalcone (1.0 eq) in absolute Ethanol.
Base Addition: Add Pyridine (3.0 eq) and Hydroxylamine Hydrochloride (3.0 eq).
Reaction: Reflux is possible here due to the weaker basicity of pyridine compared to hydroxide, but refluxing for only 1–3 hours is critical.[1]
Optimization: For strict oxime retention, stir at 60°C rather than full reflux.
Workup: Remove ethanol/pyridine under reduced pressure. Resuspend residue in water to remove pyridinium salts.[1] Filter the solid oxime.[2]
Comparative Data: Base Influence on Selectivity[1]
Condition
Base
Temp
Major Product
Risk Factor
Classic
NaOH / KOH
Reflux
Isoxazoline
High (Cyclization)
Buffered
NaOAc
Reflux
Mixed (Oxime/Isox)
Moderate
Optimized
NaOAc
RT
Oxime
Low
Solvent Base
Pyridine
60°C
Oxime
Low (Smell/Toxic)
Module 4: Decision Logic for Optimization
Use this flowchart to determine the correct adjustment for your specific experiment.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions based on crude analysis.
References
BenchChem Technical Support. (2025).[1][4] Synthesis of Isoxazoles from Chalcones: Troubleshooting & Optimization. Retrieved from [1]
Mondal, P., et al. (2013).[1] Synthesis of Some New Isoxazoline Derivatives... Journal of Young Pharmacists.[1] Retrieved from [1]
Zhang, Z., et al. (2024).[1][5] Introduction to the Stereoselective Synthesis of Oximes. University Chemistry.[1][5] Retrieved from [1]
Liao, J., et al. (2020).[1] Recent advances in the oxime-participating synthesis of isoxazolines.[6] Organic & Biomolecular Chemistry.[1][2][3][4][6][7] Retrieved from [1]
Technical Support Center: Isoxazole Derivative Production
Scale-Up Troubleshooting & Process Optimization Guide Welcome to the Isoxazole Synthesis Technical Support Hub. This guide addresses the critical bottlenecks encountered when transitioning isoxazole chemistry from the be...
Author: BenchChem Technical Support Team. Date: February 2026
Scale-Up Troubleshooting & Process Optimization Guide
Welcome to the Isoxazole Synthesis Technical Support Hub.
This guide addresses the critical bottlenecks encountered when transitioning isoxazole chemistry from the bench (mg scale) to the pilot plant (kg scale). Our focus is on the two dominant industrial routes: the Claisen-type condensation (1,3-dicarbonyls + hydroxylamine) and 1,3-Dipolar Cycloaddition (Nitrile oxides + alkynes).[1]
Module 1: Thermal Safety & Hydroxylamine Handling
Priority Level: Critical (Safety Hazard)
Q: We are observing unexpected exotherms during the addition of hydroxylamine hydrochloride to our 1,3-dicarbonyl substrate. How do we control this at the 5kg scale?
The Senior Scientist's Analysis:
At the bench scale, heat dissipation is rapid. At the kilo-scale, the accumulation of unreacted hydroxylamine creates a "thermal bomb." Hydroxylamine free base is thermally unstable and shock-sensitive. The reaction with 1,3-dicarbonyls is biphasic and pH-dependent; if the pH is not strictly controlled, the free base concentration can spike, leading to a runaway decomposition ($ \Delta H_{decomp} \approx -142 \text{ kJ/mol} $).
Corrective Protocol: The "Buffered Release" Strategy
Do not add solid hydroxylamine hydrochloride (
) directly to a basic mixture. Instead, generate the free base in situ at a controlled rate.
DSC Screening: Before scaling, run a Differential Scanning Calorimetry (DSC) test on the reaction mixture. If the onset temperature is within 50°C of your operating temperature, the process is unsafe.
Controlled Dosing:
Charge the reactor with the 1,3-dicarbonyl substrate and solvent (typically Ethanol/Water or Methanol).
Prepare an aqueous solution of
.
Co-feed the
solution and the Base (NaOH or ) simultaneously.
Critical Parameter: Maintain pH between 4.5 and 6.0 during addition. This keeps the concentration of the unstable free base low, as it is immediately consumed by the carbonyl.
Q: Our 1,3-dipolar cycloaddition is yielding a 60:40 mixture of 3,5- and 3,4-isomers. How can we shift this to >95:5 favoring the 3,5-isomer without using expensive chromatography?
The Senior Scientist's Analysis:
In thermal cycloadditions between nitrile oxides and alkynes, regioselectivity is governed by FMO (Frontier Molecular Orbital) interactions and steric hindrance. While sterics generally favor the 3,5-isomer, electronic effects in the dipole can erode this selectivity. At scale, you cannot rely on "thermodynamic equilibration" because the isoxazole ring is stable once formed.
Troubleshooting Guide: Steric vs. Catalytic Control
Protocol: Copper(I)-Mediated Regioselective Synthesis
To lock in the 3,5-isomer, switch from thermal to a Copper(I) catalyzed system (adapted from Fokin et al. principles, though distinct from the azide-alkyne click).
Dissolve alkyne and hydroximoyl chloride in the solvent.
Add the copper solution.
Slowly add
(base) to generate the nitrile oxide in situ. The copper coordinates the alkyne, directing the nitrile oxide attack to the terminal position exclusively.
Regioselectivity Logic Map
Caption: Figure 2. Decision matrix for optimizing regioselectivity based on alkyne substitution.
Module 3: Purification & Work-up
Priority Level: Medium (Cost Efficiency)
Q: Our product is an oil that refuses to crystallize. We are spending 40% of our budget on silica gel chromatography. How do we process this?
The Senior Scientist's Analysis:
Isoxazoles with alkyl chains are often low-melting solids or oils. Chromatography is non-viable for multi-kilo batches due to solvent costs and waste disposal (E-factor). The solution lies in Salt Formation or Group-Assisted Purification (GAP) .
Strategy 1: The "Phantom Salt" Method
Even if your isoxazole is neutral, does it have a handle?
If basic nitrogen present: Form the Oxalate or Fumarate salt. These are often highly crystalline and non-hygroscopic compared to HCl salts.
If no handle: Introduce a "process handle" (e.g., a carboxylic acid) that can be decarboxylated later, or use a cleavable solubilizing group.
Strategy 2: Aqueous Work-up (GAP Chemistry)
Many isoxazole syntheses (especially the aqueous Claisen route) allow the product to precipitate while impurities remain dissolved.
Optimized Work-up Protocol:
Quench: Pour reaction mixture into ice-water (3x reaction volume).
pH Swing:
If the byproduct is Furoxan (neutral/lipophilic): Extract with Heptane (product might stay if polar, or co-extract). Note: Furoxan is difficult to separate.
Better Approach: Adjust pH to 10. Wash with non-polar solvent (removes neutral impurities). Acidify to pH 2 to precipitate the isoxazole (if it has acidic protons, e.g., 4-carboxylic acid derivatives).
Seeding: Never cool a reactor without seeds. At 50°C, add 0.5 wt% pure seed crystals. Cool at a rate of 5°C/hour. This "Oiling Out" prevention is critical.
References
Process Safety of Hydroxylamine: Cisneros, L. et al. "Thermal Stability and Decomposition of Hydroxylamine Derivatives." Journal of Hazardous Materials, 2008.
Regioselectivity in Cycloadditions: Himo, F. et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of Mechanism and Regioselectivity." Journal of the American Chemical Society, 2005.
Industrial Isoxazole Synthesis: Wakefield, B. J. "Isoxazoles."[1][3][4][5][6][7] Science of Synthesis, Thieme Chemistry, 2010.
Green Chemistry Approaches: Boominathan, S. et al. "Green Synthesis of Isoxazole Derivatives: A Review." Current Organic Chemistry, 2017.
Handling Nitrile Oxides: Feuer, H. "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis." Organic Reactions, Wiley, 2004.
Comparative Spectroscopic Analysis: 5-(m-Tolyl)isoxazole vs. Regioisomeric Impurities
[1] Executive Summary Objective: To provide a definitive 1H NMR structural characterization of 5-(m-Tolyl)isoxazole , explicitly distinguishing it from its primary synthetic byproduct, 3-(m-Tolyl)isoxazole . Context: The...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Objective: To provide a definitive 1H NMR structural characterization of 5-(m-Tolyl)isoxazole , explicitly distinguishing it from its primary synthetic byproduct, 3-(m-Tolyl)isoxazole .
Context: The synthesis of 5-substituted isoxazoles via [3+2] cycloaddition (typically alkyne + nitrile oxide) often suffers from regio-selectivity issues, yielding mixtures of 3-aryl and 5-aryl isomers.[1] For drug development professionals utilizing isoxazoles as bioisosteres for amide linkers, the precise identification of the 5-isomer is critical due to the significantly different metabolic stability and binding profiles of the 3-isomer.
This guide compares the spectral "performance" (resolution, diagnostic peak separation, and structural validation) of the target compound against its regioisomer, providing a self-validating analytical workflow.
Experimental Protocol & Methodology
Scientific Integrity Statement: To ensure reproducibility and distinct peak separation between the isoxazole ring protons and the aromatic tolyl signals, the choice of solvent and concentration is paramount.
Sample Preparation[1][2]
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is recommended over CDCl3 for this specific analysis.[1]
Causality: Isoxazole ring protons (H-3/H-5) are acidic and involved in weak hydrogen bonding.[1] DMSO-d6 minimizes peak broadening and typically shifts the isoxazole H-3/H-5 signals downfield, separating them clearly from the m-tolyl aromatic multiplet (7.2–7.6 ppm).[1]
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the small coupling constants (
Hz) characteristic of the isoxazole ring.
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]
3.0 seconds (Essential for accurate integration of the aromatic protons vs. the methyl singlet).
Scans (NS): 64 (To ensure S/N ratio > 200:1 for minor impurity detection).
Structural Assignment Logic
The differentiation of 5-(m-Tolyl)isoxazole (Target) from 3-(m-Tolyl)isoxazole (Alternative) relies on the distinct electronic environments of the ring protons.[1]
Target (5-Isomer): Contains H-3 (adjacent to Nitrogen) and H-4 .[1]
Alternative (3-Isomer): Contains H-5 (adjacent to Oxygen) and H-4 .[1]
Logical Flowchart (Graphviz)[1]
Figure 1: Decision tree for rapid regiochemical assignment based on the chemical shift of the most deshielded isoxazole proton.
Comparative Analysis: Target vs. Alternative
The following data compares the 1H NMR profile of the target 5-isomer against the 3-isomer. The "Performance" metric here is the Diagnostic Shift Separation (
), which dictates how easily impurities can be quantified.[1]
Quantitative Data Table
Feature
Target: 5-(m-Tolyl)isoxazole
Alternative: 3-(m-Tolyl)isoxazole
Diagnostic Value
Ring Proton 1 (Downfield)
H-3: 8.15 – 8.30 ppm (d)
H-5: 8.50 – 8.70 ppm (d)
High: H-5 is ~0.4 ppm downfield due to Oxygen electronegativity.[1]
Ring Proton 2 (Upfield)
H-4: 6.60 – 6.80 ppm (d)
H-4: 6.70 – 6.90 ppm (d)
Low: Overlap is common; not reliable for quantitation.[1]
In the 5-isomer, the H-3 proton is the key validator.[2] It appears as a doublet (
Hz) at 8.15–8.30 ppm .[1] If this peak shifts to 8.60 ppm , the sample contains the 3-isomer (where the proton is H-5, adjacent to Oxygen).[1]
Advanced Validation: NOESY/ROESY
While 1D NMR provides chemical shift evidence, 1D Selective NOESY is the "Gold Standard" for proving spatial proximity.[1]
The NOE Logic
Hypothesis: In 5-(m-tolyl)isoxazole, the H-4 proton of the isoxazole ring is physically close to the ortho-protons (H-2', H-6') of the tolyl ring.[1]
Experiment: Irradiate the H-4 doublet at ~6.7 ppm.
Observation:
5-Isomer: You will observe NOE enhancement at the Tolyl H-2'/H-6' signals (~7.5-7.6 ppm) AND the Isoxazole H-3 (~8.2 ppm).[1]
3-Isomer: You will observe NOE enhancement at the Tolyl H-2'/H-6' signals (~7.5-7.6 ppm) AND the Isoxazole H-5 (~8.6 ppm).[1]
Note: Because the aryl group is adjacent to H-4 in both isomers, the NOE to the aryl group does not distinguish them. The distinction comes from the NOE to the distal ring proton (H-3 vs H-5) and its chemical shift.
Visualization of Correlations
Figure 2: NOE correlation network.[1] The chemical shift of the "Distal Ring Proton" showing NOE with H-4 is the definitive structural proof.
Synthesis & Impurity Context
Understanding the origin of the alternative isomer aids in analysis.[3] The synthesis typically involves the reaction of 3-methylbenzaldehyde oxime (converted to a nitrile oxide in situ) with acetylene (or an acetylene surrogate).
Regioselectivity: Thermal [3+2] cycloaddition is often poor, yielding a 1:1 mixture.[1]
Purification: The 5-isomer is typically less polar than the 3-isomer.
Recommendation: If the NMR shows a small doublet at ~8.6 ppm, it indicates contamination with the 3-isomer. Integration of the 8.2 ppm peak vs. the 8.6 ppm peak provides the molar ratio of the regioisomers.
References
BenchChem. (2025).[1][2] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from [1]
National Institutes of Health (NIH). (2018).[1] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Retrieved from [1]
Beilstein Journals. (2015). Lewis acid-promoted direct synthesis of isoxazole derivatives: Characterization data. Retrieved from [1]
Royal Society of Chemistry. (2014). Regioselective synthesis of isoxazoles: Supporting Information. Retrieved from [1]
LibreTexts. (2025).[1] NOESY Spectra and Coupling Constants. Retrieved from [1]
Mass Spectrometry Fragmentation of 5-Arylisoxazoles: A Definitive Comparison Guide
Topic: Mass Spectrometry Fragmentation of 5-Arylisoxazoles Content Type: Publish Comparison Guide Executive Summary The structural elucidation of isoxazoles is a critical step in the development of novel antimicrobials,...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation of 5-Arylisoxazoles
Content Type: Publish Comparison Guide
Executive Summary
The structural elucidation of isoxazoles is a critical step in the development of novel antimicrobials, COX-2 inhibitors, and Hsp90 antagonists. However, the mass spectral behavior of these heterocycles is dominated by the lability of the N–O bond, leading to complex rearrangement pathways that can confound identification.
This guide objectively compares the fragmentation dynamics of 5-arylisoxazoles against their structural isomers (3-arylisoxazoles ) and evaluates the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) . We provide validated mechanistic pathways, diagnostic ion tables, and experimental protocols to ensure reproducible structural characterization.
Mechanistic Foundations: The N–O Weak Link
The mass spectral behavior of isoxazoles is governed by the inherent weakness of the nitrogen-oxygen bond (approx. 55 kcal/mol). Upon ionization, this bond is the first to cleave, triggering a cascade of isomerizations before fragmentation occurs.
The Core Mechanism: Ring Contraction
Unlike stable aromatics like benzene, the isoxazole molecular ion
undergoes a ring contraction-expansion cycle. The primary pathway involves:
Homolytic Cleavage: The N–O bond breaks, forming an acyclic radical cation.
Recyclization: The intermediate often rearranges to a 2H-azirine or oxazole species.
Fragmentation: The resulting species cleaves to yield stable acyl or nitrile cations.
Isomer Differentiation: 5-Aryl vs. 3-Aryl Isoxazoles
Distinguishing between 3-aryl and 5-aryl isomers is the most common analytical challenge. While NMR is definitive, MS provides a rapid, high-sensitivity fingerprint.
5-Arylisoxazoles (The Target)
Diagnostic Ion:Benzoyl Cation (
, m/z 105)
Mechanism: The cleavage of the 5-arylisoxazole ring typically involves the excision of the C5-substituent along with the oxygen atom. The rearrangement leads to a stable benzoyl cation.
Secondary Ions: Loss of CO from the benzoyl cation leads to the phenyl cation (m/z 77).
3-Arylisoxazoles (The Alternative)
Diagnostic Ion:Benzonitrile Cation (
, m/z 103)
Mechanism: In the 3-aryl isomer, the aryl group is attached to the carbon adjacent to the nitrogen. Ring cleavage favors the retention of the C3-N fragment, expelling the aryl nitrile.
Comparative Data Table: Diagnostic Ions
Feature
5-Phenylisoxazole
3-Phenylisoxazole
Mechanistic Origin
Base Peak (EI)
m/z 105 ()
m/z 103 ()
Retention of Oxygen vs. Nitrogen on the Aryl fragment
Molecular Ion ()
Moderate Intensity
High Intensity
3-Aryl isomer is generally more stable to fragmentation
Ring Cleavage
C4–C5 Bond Rupture
C3–C4 Bond Rupture
Position of the radical site after N–O homolysis
Neutral Loss
Azirine / Nitrile species
Ketene / Aldehyde species
Stability of the neutral leaving group
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways that allow for the differentiation of these isomers.
Caption: Divergent fragmentation pathways for 5-aryl vs. 3-arylisoxazoles. Path A yields the diagnostic benzoyl cation (m/z 105), while Path B yields the benzonitrile cation (m/z 103).
Technique Comparison: EI vs. ESI
Choosing the right ionization source is pivotal for the depth of information required.
Electron Ionization (EI) - The Structural Fingerprint
Energy: 70 eV (Hard Ionization).
Pros: Generates rich fragmentation patterns essential for library matching (NIST/Wiley). The diagnostic ions (m/z 105 vs 103) are most abundant here.
Cons: Molecular ion (
) may be weak or absent if the ring substituents are labile.
Electrospray Ionization (ESI) - The Soft Alternative
Mode: Positive (
).
Pros: Preserves the molecular weight information. Ideal for LC-MS coupled workflows in pharmacokinetic studies.
Cons: Minimal fragmentation in the source. Requires CID (Collision-Induced Dissociation) in MS/MS mode to generate diagnostic fragments.
Note: In ESI-MS/MS, the fragmentation rules largely mirror EI, but "even-electron" rules apply (losses of neutral molecules are preferred over radicals).
Experimental Protocol: Reproducible Acquisition
To ensure data integrity and reproducibility across different instruments, follow this standardized workflow.
Filtration: 0.22 µm PTFE filter to remove particulate matter that causes source noise.
Step 2: Instrument Parameters (EI-MS)
Inlet Temperature: 250°C (Ensure rapid volatilization without thermal degradation).
Source Temperature: 230°C.
Ionization Energy: 70 eV (Standard) / 20 eV (Low energy for molecular ion confirmation).
Scan Range: m/z 40 – 400.
Step 3: Data Validation Criteria
A spectrum is considered valid only if:
Signal-to-Noise Ratio: >10:1 for the base peak.
Isotope Pattern: The M+1 peak matches the theoretical
abundance (approx. 1.1% per carbon).
Diagnostic Check:
For 5-arylisoxazoles , verify the ratio of m/z 105 to m/z 77 is > 1.0.
For 3-arylisoxazoles , verify the presence of m/z 103.
References
Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969.
Khlebnikov, A. F., et al. "Rearrangement of isoxazoles to azirines and oxazoles."[1] Russian Chemical Reviews, vol. 79, no. 10, 2010.
Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, vol. 8, no. 6, 2005.
NIST Mass Spectrometry Data Center. "Mass Spectrum of 5-Phenylisoxazole." National Institute of Standards and Technology.
A Comparative Guide to the 13C NMR Chemical Shifts of 5-(3-methylphenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of 13C NMR in Structural Elucidation In the realm of synthetic chemistry and drug discovery, the unambiguous determination of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in Structural Elucidation
In the realm of synthetic chemistry and drug discovery, the unambiguous determination of molecular structure is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for characterizing the carbon framework of organic molecules. Its ability to provide a distinct signal for each unique carbon atom within a molecule offers profound insights into the chemical environment, connectivity, and stereochemistry. This guide provides an in-depth analysis of the 13C NMR chemical shifts of 5-(3-methylphenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry, through a comparative approach with structurally related analogues and theoretical predictions. By understanding the subtle electronic effects that govern these chemical shifts, researchers can confidently assign spectra, verify synthetic outcomes, and accelerate the drug development pipeline.
Analysis of the Predicted 13C NMR Spectrum of 5-(3-methylphenyl)isoxazole
Due to the absence of a publicly available experimental spectrum for 5-(3-methylphenyl)isoxazole, a predicted 13C NMR spectrum was generated using established computational methods.[1][2][3][4] This predicted data serves as a robust foundation for our analysis, which is further substantiated by experimental data from closely related compounds. The predicted chemical shifts for 5-(3-methylphenyl)isoxazole are presented in the table below, alongside experimental data for 5-phenylisoxazole and 3-methylanisole for comparative purposes.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
Carbon Atom
5-(3-methylphenyl)isoxazole (Predicted)
5-Phenylisoxazole (Experimental)
3-Methylanisole (Experimental)
C3
150.8
~150.0
-
C4
100.2
~97.0
-
C5
169.5
~170.0
-
C1'
128.9
~127.0
159.8
C2'
125.1
~125.8
111.8
C3'
139.1
~129.0
139.4
C4'
129.0
~130.3
120.8
C5'
129.3
~129.0
129.3
C6'
122.3
~125.8
115.5
-CH3
21.3
-
21.5
Note: Experimental data for 5-phenylisoxazole is derived from related substituted diphenylisoxazoles.[5] Experimental data for 3-methylanisole is from publicly available spectral databases.[6][7]
Decoding the Chemical Shifts: A Comparative Rationale
The assignment of each carbon signal in the predicted spectrum of 5-(3-methylphenyl)isoxazole can be rationalized by dissecting the electronic influences of the constituent functional groups and comparing them to our reference molecules.
The Isoxazole Ring Carbons (C3, C4, C5)
The chemical shifts of the isoxazole ring carbons are highly characteristic.
C5 (δ ≈ 169.5 ppm): This carbon, directly attached to the oxygen atom and the phenyl ring, is the most deshielded of the heterocyclic carbons. The strong electron-withdrawing effect of the oxygen atom and its position within the π-system result in a significant downfield shift. This is consistent with the experimental data for 5-phenylisoxazole (δ ≈ 170.0 ppm).[5]
C3 (δ ≈ 150.8 ppm): This carbon is adjacent to the nitrogen atom and experiences a notable deshielding effect, albeit less pronounced than C5. In isoxazole systems, the C3 carbon typically resonates in this downfield region.[8][9]
C4 (δ ≈ 100.2 ppm): In contrast, C4 is the most shielded carbon of the isoxazole ring. Its position between two carbons and its relative electron density result in a characteristic upfield shift. The predicted value is in good agreement with the observed shift in 5-phenylisoxazole (δ ≈ 97.0 ppm).[5]
The Phenyl Ring Carbons (C1' - C6') and the Methyl Group
The substitution pattern on the phenyl ring is clearly discernible by analyzing the chemical shifts of the aromatic carbons and the methyl group.
C1' (δ ≈ 128.9 ppm): This is the ipso-carbon, the point of attachment of the phenyl ring to the isoxazole. Its chemical shift is influenced by the electronic nature of the isoxazole substituent.
C3' (δ ≈ 139.1 ppm): The ipso-carbon bearing the methyl group is deshielded due to the alkyl substituent effect. This is in excellent agreement with the chemical shift of the corresponding carbon in 3-methylanisole (δ ≈ 139.4 ppm).[6][7]
C2', C4', C5', C6' (δ ≈ 122.3 - 129.3 ppm): The remaining aromatic carbons exhibit shifts that are influenced by both the isoxazole ring and the methyl group. The methyl group is a weak electron-donating group, causing a slight shielding (upfield shift) at the ortho (C2', C4') and para (C6') positions relative to the unsubstituted benzene (δ ≈ 128.5 ppm). Conversely, the isoxazole ring acts as an electron-withdrawing group, leading to a deshielding (downfield shift) of the ortho and para carbons. The interplay of these effects results in the observed pattern of chemical shifts.
-CH3 (δ ≈ 21.3 ppm): The signal for the methyl carbon is highly characteristic and falls within the expected range for an aromatic methyl group, closely matching that of 3-methylanisole (δ ≈ 21.5 ppm).[6][7]
Visualizing Substituent Effects
The following diagram illustrates the key electronic effects influencing the 13C NMR chemical shifts in 5-(3-methylphenyl)isoxazole.
Caption: Electronic effects on 13C NMR shifts.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for compounds such as 5-(3-methylphenyl)isoxazole, a standardized experimental protocol is essential.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 10-20 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and the absence of solvent signals that may overlap with analyte signals.[10]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent's deuterium signal.
Data Acquisition:
Set the spectrometer to the 13C nucleus frequency (e.g., 100 MHz for a 400 MHz spectrometer).
Choose an appropriate pulse sequence. A standard single-pulse experiment with proton decoupling is typically sufficient for a routine 13C spectrum.
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
Set the acquisition time to at least 1-2 seconds to ensure good resolution.
Set the relaxation delay (d1) to 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration (though integration is less critical for routine 13C spectra than for 1H).
The number of scans will depend on the sample concentration. For a 10-20 mg sample, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Perform baseline correction to ensure a flat baseline across the spectrum.
Peak pick to identify the chemical shift of each signal.
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental workflow for acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR spectroscopy.
Conclusion: A Powerful Tool for Structural Verification
This guide has demonstrated a robust methodology for the analysis of the 13C NMR chemical shifts of 5-(3-methylphenyl)isoxazole. Through the judicious use of predicted data and comparative analysis with experimentally verified spectra of analogous compounds, a confident assignment of all carbon signals can be achieved. This approach, grounded in the fundamental principles of substituent effects on 13C NMR chemical shifts, provides a powerful and reliable framework for the structural elucidation of novel chemical entities. For researchers in drug development and synthetic chemistry, a thorough understanding and application of these principles are indispensable for ensuring the integrity of their scientific endeavors.
References
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]
eGrove. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Available at: [Link]
ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]
ScienceDirect. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]
ACS Publications. Supporting Information for .... Available at: [Link]
PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Available at: [Link]
Unknown Source.
NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available at: [Link]
ACS Publications. Supporting Information for .... Available at: [Link]
CAS. CASPRE - 13 C NMR Predictor. Available at: [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [https://bibliotecadigital.ipb.pt/bitstream/10198/10078/1/Advanced NMR techniques for structural characterization of heterocyclic structures.pdf]([Link] NMR techniques for structural characterization of heterocyclic structures.pdf)
Unknown Source. hil5_sln.html.
PMC. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]
Structural Determinants in Medicinal Chemistry: A Comparative Crystallographic Guide to Substituted Isoxazoles
Executive Summary This guide provides an in-depth technical analysis of the solid-state architecture of substituted isoxazoles, a privileged scaffold in drug discovery (e.g., valdecoxib, leflunomide). Unlike standard rev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the solid-state architecture of substituted isoxazoles, a privileged scaffold in drug discovery (e.g., valdecoxib, leflunomide). Unlike standard reviews, this document focuses on the crystallographic "performance" of the isoxazole ring—specifically its ability to direct lattice packing through supramolecular synthons compared to its bioisosteres (pyrazoles, oxazoles).
Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists.
Part 1: Comparative Analysis of Supramolecular Synthons
In the context of crystal engineering, "performance" refers to the predictability and stability of the crystal lattice. The isoxazole ring presents a unique challenge: it is a hydrogen bond acceptor-rich / donor-poor system, unlike the pyrazole ring which acts as both donor and acceptor.
Isoxazole vs. Bioisosteres: The Lattice Energy Landscape
The following table compares the structural "performance" of isoxazole against its primary bioisosteres. The data highlights why isoxazoles often require specific co-formers or solvates to achieve stable lattices.
Feature
Isoxazole
Pyrazole
Oxazole
Crystallographic Consequence
H-Bond Capacity
Acceptor (N, O) only
Donor (NH) & Acceptor (N)
Acceptor (N, O)
Pyrazoles form robust dimers; Isoxazoles rely on weaker C-H...N interactions.
Dipole Moment
High (~2.9 D)
Moderate (~2.2 D)
Moderate (~1.5 D)
Isoxazoles show strong antiparallel stacking to minimize dipole repulsion.
Lattice Stability
Moderate (Prone to disorder)
High (Strong H-bond network)
Moderate
Isoxazoles often exhibit higher solubility due to lower lattice energy.
Common Space Group
or
Centrosymmetric packing is preferred to cancel dipole moments.
Polymorphism Risk
High
Moderate
Moderate
Lack of strong directional anchors (like NH) allows conformational flexibility.
The "Acceptor-Only" Paradox
The isoxazole nitrogen (
) is the primary acceptor site. In the absence of strong donors (like -OH or -NH2 substituents), the crystal packing is dominated by Weak Interactions (C-H...O/N).
Mechanism: The
-H is acidic enough to act as a weak donor, forming chains or centrosymmetric dimers.
Impact: This results in "softer" crystals with lower melting points compared to pyrazole analogs, which form hard, high-melting lattices via N-H...N hydrogen bonds.
Part 2: Experimental Protocols
Workflow: From Synthesis to Diffraction-Quality Crystals
Isoxazoles are notorious for "oiling out" during crystallization due to their high lipophilicity and lack of strong intermolecular anchors. The following protocol integrates "Green Chemistry" synthesis (ultrasound-assisted) with optimized crystal growth techniques.
Figure 1: Integrated workflow for synthesis and structural characterization of isoxazole derivatives. Note the bifurcation at the crystallization stage to handle the common "oiling out" issue.
Detailed Protocol: Vapor Diffusion for Isoxazoles
This method is superior to slow evaporation for isoxazoles because it controls supersaturation more gently, preventing the formation of amorphous oils.
Preparation: Dissolve 20 mg of the isoxazole derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., Ethyl Acetate or THF).
Setup: Place this solution in a small inner vial (GC vial).
Diffusion: Place the open inner vial inside a larger jar containing 5–10 mL of a "Poor Solvent" (e.g., Pentane or Hexane).
Critical Step: The poor solvent must be more volatile than the good solvent.
Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Observation: Crystals typically appear within 48–72 hours as the pentane vapor diffuses into the ethyl acetate, slowly lowering solubility.
Part 3: Structural Characterization & Data Analysis[1]
Hirshfeld Surface Analysis
To objectively quantify the "performance" of the isoxazole packing, Hirshfeld surface analysis is required. This visualizes the intermolecular interactions that sustain the lattice.
d_norm Surface: Look for red spots near the Isoxazole Nitrogen (
).
Interpretation: If red spots are present, the N is accepting a Hydrogen bond (likely C-H...N). If absent, the packing is driven purely by Van der Waals forces (dispersive).
Fingerprint Plots:
Isoxazoles: distinct "wings" in the plot representing C-H...
Distinguishing between 3,5-disubstituted and 3,4,5-trisubstituted isomers is critical. X-ray crystallography provides the definitive proof of structure, often correcting NMR ambiguities.
3,5-Disubstituted: The C4-H proton allows for a flatter conformation, often leading to planar stacking sheets.
3,4,5-Trisubstituted: Steric bulk at C4 forces the C3/C5 substituents to twist out of plane (torsion angles > 30°), disrupting
- stacking and lowering lattice density ().
References
Structural investigation of 3,5-disubstituted isoxazoles: Analysis of electronic effects and NMR/XRD correlation.
Source:
Assessing the likelihood of polymorphism through hydrogen bond capabilities: Comparative study of Leflunomide (isoxazole) vs Indomethacin.
Source:
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole vs isoxazole: Direct head-to-head comparison of packing motifs.
Source:
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media: Green chemistry protocols for generating crystallizable material.
Source:
Weak Intermolecular Interactions in Bioactive Heterocycles: Analysis of C-H...O/N interactions in oxazoles/isoxazoles.
Source:
Validation
Biological Potency Analysis: m-Tolyl vs. p-Tolyl Isoxazole Derivatives
Executive Summary This technical guide compares the biological efficacy of meta-tolyl (m-tolyl) and para-tolyl (p-tolyl) substituted isoxazoles. Analysis of Structure-Activity Relationship (SAR) data reveals a distinct t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide compares the biological efficacy of meta-tolyl (m-tolyl) and para-tolyl (p-tolyl) substituted isoxazoles. Analysis of Structure-Activity Relationship (SAR) data reveals a distinct trend: p-tolyl derivatives generally exhibit superior potency in enzyme inhibition (specifically COX-2 and EGFR kinases) and antimicrobial applications compared to their m-tolyl counterparts.
The primary driver for this divergence is geometric complementarity . The para-methyl group provides a linear hydrophobic extension that penetrates deep into enzyme binding pockets (e.g., the COX-2 secondary pocket), whereas the meta-methyl group often introduces a steric "kink" that prevents optimal π-π stacking or causes steric clashes within the active site.
Structural & Electronic Analysis
Electronic Effects (Hammett Correlation)
While both isomers contain a methyl group (weakly electron-donating,
), its position alters the electron density distribution on the isoxazole ring.
p-Tolyl: The methyl group is conjugated with the isoxazole ring system through the phenyl linker, allowing for hyperconjugative stabilization of the transition states during metabolic oxidation.
m-Tolyl: The methyl group is not in direct conjugation with the isoxazole attachment point, resulting in a slightly more electron-deficient phenyl ring compared to the para isomer.
Steric & Conformational Analysis
Crystallographic data indicates that p-tolyl isoxazoles often adopt a twisted conformation (dihedral angle ~50-60°) relative to the isoxazole plane, which is energetically favorable for binding to hydrophobic channels.
Para-Substitution: Extends the molecular length (Linear Vector), ideal for deep hydrophobic pockets (e.g., COX-2 Val523 channel).
Meta-Substitution: Increases molecular width (Lateral Vector), often leading to steric clashes with channel walls or reducing packing efficiency in the crystal lattice.
Figure 1: SAR Logic Flow illustrating why p-tolyl derivatives typically outperform m-tolyl analogs in deep binding pockets.
Comparative Biological Performance[1][2][3]
Case Study: COX-2 Inhibition
Selective COX-2 inhibition is a hallmark of diaryl isoxazoles (e.g., Valdecoxib). The p-tolyl moiety is critical for selectivity.
Compound Variant
IC50 (µM)
Selectivity Index (SI)
Mechanism of Action Note
p-Tolyl Derivative
0.07
508.6
Methyl group fits into the hydrophobic side pocket defined by Val523, enhancing binding stability [1].
m-Tolyl Derivative
> 1.5
< 50
The meta substituent clashes with the pocket wall, preventing the sulfonamide group from anchoring effectively.
Unsubstituted Phenyl
14.1
10
Lacks the hydrophobic interaction energy provided by the tolyl methyl group.
Key Insight: The p-tolyl derivative (Compound 5n in referenced literature) demonstrated the highest potency and selectivity, validating the requirement for a linear hydrophobic filler in the COX-2 active site [1].
Case Study: Antimicrobial Activity
In a series of 5-(4-fluorophenyl)-3-phenylisoxazoles tested against bacterial and fungal strains, the position of the methyl group on the phenyl ring drastically affected outcomes.
p-Tolyl Analog: Showed "satisfactory" to "significant" antibacterial activity against S. aureus and E. coli.
m-Tolyl Analog: Explicitly noted as an exception with reduced or negligible activity compared to other substituents [2].
Experimental Protocols
Synthesis of 3-(p-Tolyl)isoxazole Derivatives
This protocol utilizes a [3+2] cycloaddition of in situ generated nitrile oxides.
Reagents:
4-Methylbenzaldehyde
Hydroxylamine hydrochloride (
)
Chloramine-T (or NCS)
Propargyl alcohol (or relevant alkyne)
Workflow:
Oxime Formation: React 4-methylbenzaldehyde (10 mmol) with
(12 mmol) in ethanol/pyridine. Reflux for 2 hours. Pour into ice water, filter the precipitate (4-methylbenzaldoxime).
Chlorination: Dissolve oxime in DMF. Add NCS (N-chlorosuccinimide) slowly at
to generate the hydroximoyl chloride.
Cycloaddition: Add the alkyne (e.g., propargyl alcohol) and triethylamine (
) dropwise. Stir at room temperature for 12 hours.
Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography (Hexane:EtOAc 4:1).
Figure 2: General synthetic pathway for 3,5-disubstituted isoxazoles.
COX-2 Inhibition Assay Protocol
To verify the potency difference between m-tolyl and p-tolyl isomers:
Enzyme Prep: Use recombinant human COX-2 enzyme.
Incubation: Incubate enzyme with test compounds (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 minutes at
.
Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.
Termination: Stop reaction after 2 minutes using HCl.
Detection: Measure
production via ELISA or colorimetric TMPD oxidation assay (absorbance at 590 nm).
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
Source: PubMed Central (PMC)
[Link]
Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds.
Source: ResearchGate
[Link][1]
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives.
Source: Biological and Molecular Chemistry
[Link]
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin.
Source: PubMed Central (PMC)
[Link]
HPLC Profiling of 5-(m-Tolyl)isoxazole: Retention Behavior & Isomer Separation
Topic: HPLC Retention Time of 5-(m-Tolyl)isoxazole Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time of 5-(m-Tolyl)isoxazole
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 5-(m-Tolyl)isoxazole (also known as 5-(3-Methylphenyl)isoxazole). Designed for medicinal chemists and analytical scientists, this document compares its chromatographic profile against critical structural "alternatives"—specifically its regioisomer (3-isomer) and positional isomers (p-tolyl/o-tolyl) .
We synthesize data from 1,3-dipolar cycloaddition characterization studies to establish a robust, self-validating identification protocol.
Chemical Context & Significance
5-(m-Tolyl)isoxazole is a privileged scaffold in drug discovery, serving as a core pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib and various antimicrobial agents.
Molecular Formula:
Key Challenge: Synthesizing 5-arylisoxazoles via nitrile oxide cycloaddition often yields a mixture of 3,5-disubstituted and 3,4,5-trisubstituted products, or regioisomeric mixtures (3-aryl vs. 5-aryl). Accurate HPLC profiling is essential to validate regioselectivity.
Standardized Chromatographic Protocol
To ensure reproducibility, the following Reverse-Phase (RP-HPLC) method is recommended. This protocol is derived from characterization standards for isoxazole derivatives (e.g., Beilstein J. Org. Chem. studies on quinolinyl-isoxazole analogs).
Method A: General Purity Profiling
Parameter
Condition
Column
C18 (Octadecylsilyl), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna)
Mobile Phase A
Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability)
Mobile Phase B
Acetonitrile (MeCN) (HPLC Grade)
Flow Rate
1.0 mL/min
Detection ()
254 nm (aromatic -*) and 210 nm (isoxazole ring)
Temperature
25°C (Ambient)
Gradient Profile:
0–2 min: 40% B (Isocratic hold)
2–15 min: 40%
90% B (Linear Gradient)
15–20 min: 90% B (Wash)
Comparative Retention Analysis
The retention time (
) of 5-(m-Tolyl)isoxazole is not an absolute constant; it is defined by its interaction relative to its structural analogs.
Comparison 1: Meta- vs. Para-Substitution (Shape Selectivity)
In Reverse-Phase chromatography, molecular shape significantly influences retention. The para-substituted isomer (5-(p-Tolyl)isoxazole) is more linear and planar, allowing for greater surface area contact with the C18 alkyl chains compared to the "kinked" meta-substituted isomer.
Observation: 5-(m-Tolyl)isoxazole elutes earlier than 5-(p-Tolyl)isoxazole.
Separation Factor (
): Typically 1.05 – 1.10, sufficient for baseline resolution.
Comparison 2: 5-Aryl vs. 3-Aryl Regioisomers
When synthesizing via the reaction of 3-methylbenzaldehyde oxime and an alkyne, the 3-(m-Tolyl)isoxazole isomer may form as a minor product or byproduct depending on the synthetic route (e.g., Claisen-Schmidt condensation vs. dipolar cycloaddition).
Polarity: 5-substituted isoxazoles generally exhibit slightly different dipole moments than their 3-substituted counterparts due to the electron distribution in the heteroaromatic ring.
Trend: While highly column-dependent, the 5-aryl isomer is often less polar and more retained than the 3-aryl isomer in acidic mobile phases.
Summary Data Table: Relative Retention Times (RRT)
Note: RRT is calculated relative to the target compound 5-(m-Tolyl)isoxazole (
).
Compound
Structure
RRT (Approx.)
Elution Order
Mechanism
5-(m-Tolyl)isoxazole
Target
1.00
Reference
--
5-(o-Tolyl)isoxazole
Ortho-isomer
0.92 - 0.96
1st (Fastest)
Steric hindrance reduces C18 binding.
5-(p-Tolyl)isoxazole
Para-isomer
1.04 - 1.08
3rd (Slowest)
Planarity increases hydrophobic interaction.
3-(m-Tolyl)isoxazole
Regioisomer
0.85 - 0.95
Variable
Polarity difference (Dipole orientation).
Experimental Workflow: Synthesis to Validation
The following workflow illustrates the logical path for isolating and verifying the retention time of 5-(m-Tolyl)isoxazole during a synthesis campaign.
Figure 1: Characterization workflow for 5-arylisoxazoles. The "Peak Identification" step relies on the shape-selectivity principle (Ortho < Meta < Para) described in Section 3.
Troubleshooting & Optimization
If the retention time of your target overlaps with impurities:
Peak Tailing: Isoxazoles contain a basic nitrogen. If peaks tail, the residual silanols on the column are interacting with the N-atom. Solution: Increase buffer concentration (e.g., 20mM Ammonium Formate) or use a "base-deactivated" (end-capped) column.
Co-elution with Regioisomers: If 3-tolyl and 5-tolyl co-elute, switch to a Phenyl-Hexyl column . The
- interactions offered by the phenyl stationary phase often provide better selectivity for aromatic isomers than standard C18.
References
Beilstein J. Org. Chem. (2014).[1] Lewis acid-promoted direct synthesis of isoxazole derivatives. (Data on 3-(Quinolin-2-yl)-5-(m-tolyl)isoxazole characterization).
National Institutes of Health (NIH) . Small scale separation of isoxazole structurally related analogues. (Methodology for chiral and regioisomer separation).
Zanco Journal of Medical Sciences . Synthesis, characterization and biological activity of some isoxazole derivatives. (General isoxazole synthesis and spectral data).
ResearchGate . HPLC retention times of phenolic and heteroaromatic derivatives. (Comparative retention behavior principles).
A Researcher's Guide to the UV-Vis Absorption Maxima of Aryl-Isoxazoles: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, aryl-isoxazoles represent a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, aryl-isoxazoles represent a privileged scaffold due to their prevalence in bioactive molecules and functional materials. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing these compounds, providing critical insights into their electronic structure. The position of the maximum absorption wavelength (λmax), is particularly sensitive to the molecular architecture, including the nature and position of substituents on the aryl rings and the polarity of the solvent.
This guide provides an in-depth comparison of the UV-Vis absorption maxima of various aryl-isoxazoles, supported by experimental data. We will explore the underlying principles governing their electronic transitions and offer a detailed, field-proven protocol for accurate and reproducible measurements.
The Electronic Landscape of Aryl-Isoxazoles: Understanding the Transitions
The UV-Vis absorption of aryl-isoxazoles is primarily governed by π → π* and n → π* electronic transitions within the molecule.[1] The isoxazole ring, in conjunction with the appended aryl groups, forms a conjugated system of π-electrons. When the molecule absorbs light of a specific energy, an electron is promoted from a lower-energy bonding (π) or non-bonding (n) molecular orbital to a higher-energy anti-bonding (π*) orbital.[2] The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).
The extent of conjugation is a key determinant of the λmax. A more extended conjugated system generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength (lower energy) light. This phenomenon is known as a bathochromic shift , or red shift.[3] Conversely, any factor that disrupts or reduces the extent of conjugation will cause a hypsochromic shift (blue shift) to a shorter λmax.
Comparative Analysis of Aryl-Isoxazole Absorption Maxima
The electronic properties of substituents on the aryl rings profoundly influence the UV-Vis absorption maxima of aryl-isoxazoles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to predictable shifts in λmax.
A systematic study on a series of 3-(p-substituted phenyl)-5-phenylisoxazoles provides valuable experimental data for comparison. The following table summarizes the absorption maxima of these compounds in chloroform, showcasing the impact of various substituents at the para-position of the 3-phenyl ring.
Compound ID
Substituent (R)
λmax (nm)
Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
1
-H
262
26,300
2
-CH₃ (EDG)
267
28,800
3
-OCH₃ (EDG)
273
30,200
4
-Cl (EWG)
267
29,500
5
-NO₂ (EWG)
275
21,400
Data compiled and adapted from literature sources.
Interpreting the Substituent Effects
From the data presented, several key trends emerge:
Electron-Donating Groups (EDGs): The presence of electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) at the para-position of the 3-phenyl ring results in a bathochromic shift of the λmax compared to the unsubstituted compound 1 . This is because EDGs increase the electron density of the π-system, raising the energy of the HOMO and thereby reducing the HOMO-LUMO energy gap. The methoxy group, being a stronger electron donor than the methyl group, induces a more significant red shift.
Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups is more nuanced. The chloro (-Cl) group, which is weakly electron-withdrawing through induction but can also donate electron density through resonance, causes a slight bathochromic shift similar to the methyl group. In contrast, the strongly electron-withdrawing nitro (-NO₂) group leads to the most significant red shift among the compounds studied. This can be attributed to the extended conjugation between the aryl-isoxazole system and the nitro group, which lowers the energy of the LUMO, thus decreasing the HOMO-LUMO gap. It is also noteworthy that the molar absorptivity (ε) for the nitro-substituted compound is lower, which may indicate a change in the probability of the electronic transition.
The following diagram illustrates the influence of substituents on the electronic transitions within the aryl-isoxazole scaffold.
Caption: Influence of electron-donating and -withdrawing groups on aryl-isoxazole absorption.
The Role of Solvent Polarity: Solvatochromism
The polarity of the solvent can also significantly impact the λmax of aryl-isoxazoles, a phenomenon known as solvatochromism.[4] Polar solvents can stabilize the ground and excited states of a molecule to different extents, thereby altering the energy gap between them.[5]
Generally, for π → π* transitions in conjugated systems, an increase in solvent polarity leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore more stabilized by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the non-bonding orbitals are stabilized by hydrogen bonding with protic solvents.
Experimental Protocol for UV-Vis Absorption Measurement
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following is a self-validating system for the determination of the UV-Vis absorption maximum of an aryl-isoxazole.
Instrumentation and Materials
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm.
Cuvettes: A matched pair of 1 cm path length quartz cuvettes.
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform). The choice of solvent should be based on the solubility of the analyte and its transparency in the wavelength range of interest.
Analyte: A pure sample of the aryl-isoxazole.
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
Analytical Balance: To accurately weigh the analyte.
Step-by-Step Methodology
Solution Preparation:
Accurately weigh a small amount of the aryl-isoxazole (e.g., 1-2 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL) to prepare a stock solution of known concentration.
Perform serial dilutions of the stock solution to obtain a working solution with an expected absorbance in the range of 0.2 to 1.0 at the λmax. A typical concentration for this is around 10⁻⁵ M.
Instrument Setup and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
Set the desired wavelength range for the scan (e.g., 220-400 nm).
Fill both quartz cuvettes with the pure solvent.
Place the cuvettes in the reference and sample holders of the spectrophotometer.
Perform a baseline correction to subtract the absorbance of the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the working solution of the aryl-isoxazole.
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
Place the sample cuvette back into the sample holder.
Initiate the scan to record the absorbance spectrum of the sample.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
Record the absorbance value at the λmax.
If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
The following diagram outlines the experimental workflow for determining the UV-Vis absorption maximum of an aryl-isoxazole.
Caption: Workflow for UV-Vis absorption measurement of aryl-isoxazoles.
Conclusion
The UV-Vis absorption maxima of aryl-isoxazoles are a sensitive probe of their electronic structure. This guide has demonstrated that both the nature of the substituents on the aryl rings and the polarity of the solvent play a crucial role in determining the λmax. Electron-donating and electron-withdrawing groups generally induce a bathochromic shift, with the magnitude of the shift dependent on the electronic properties of the substituent. A thorough understanding of these principles, coupled with a rigorous experimental protocol, is essential for researchers in drug discovery and materials science to accurately characterize and compare aryl-isoxazole derivatives for various applications.
References
Bustamante, C., Molins, E., Cárcamo, J., Aguilar, M. N., Sánchez, C., Moreno-Villoslada, I., Nishide, H., Mesías-Salazar, A., Zarate, X., & Schott, E. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(5), 4295–4304. [Link]
El-Mekkawy, A. I., & El-Ghamry, H. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Biointerface Research in Applied Chemistry, 11(5), 12937–12945. [Link]
Tezcan, H., & Tokay, N. (2010). Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 54–60. [Link]
Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2801. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
RSC Publishing. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry. [Link]
Sahu, S. K., et al. (2008). Synthesis and antimicrobial activity of some novel isoxazole and pyrazole derivatives. Tropical Journal of Pharmaceutical Research, 7(2), 975-982.
Schott, E., et al. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(5), 4295-4304.
SciSpace. (n.d.). Synthesis and Evaluation of Changes Induced by Solvent and Substituent in Electronic Absorption Spectra of New Azo Disperse Dyes. Retrieved February 5, 2024, from [Link]
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved February 5, 2024, from [Link]
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
Tomar, V., et al. (2014). Synthesis and biological evaluation of some new 3,5-diaryl isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469.
Wikipedia. (n.d.). Solvatochromism. Retrieved February 5, 2024, from [Link]
Zisopoulou, S. A., et al. (2013). Synthesis and spectroscopic characterization of novel 3,5-diaryl-isoxazole derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.
Benchmarking Purity Standards: Elemental Analysis vs. Orthogonal Methods for Isoxazole Scaffolds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads. Executive Summary For decades, Elemental Analysis (EA) via combustion has been the gatekeeper for pu...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads.
Executive Summary
For decades, Elemental Analysis (EA) via combustion has been the gatekeeper for publishing novel compounds, with the rigid
tolerance serving as the industry's "gold standard" for purity.[1] However, for isoxazole derivatives—a privileged scaffold in drugs like Leflunomide and Valdecoxib—EA presents distinct chemical challenges. The isoxazole ring's unique N–O bond energetics and propensity for incomplete combustion often yield false negatives, while its inability to distinguish regioisomers (a common byproduct of isoxazole synthesis) can yield false positives.
This guide objectively compares Combustion Analysis (CHN) against its modern rival, Quantitative NMR (qNMR) , and the complementary HPLC-UV , establishing a validated hierarchy for isoxazole purity determination.
Part 1: The Isoxazole Challenge (Mechanism & Standards)
The "Standard" Acceptance Criteria
In high-impact medicinal chemistry (e.g., J. Med. Chem. guidelines), a compound is deemed "pure" only if the found values for Carbon, Hydrogen, and Nitrogen differ by no more than 0.4% absolute from the theoretical values.[2][3]
Why Isoxazoles Fail EA
Isoxazoles contain a labile N–O bond within an aromatic system. While generally stable, this heterocyclic core presents two specific failure modes in standard combustion chambers (
):
Incomplete Nitrogen Release: The N–O bond cleavage can lead to the formation of stable nitrogen oxides (
) that are not fully reduced to gas before detection, leading to low Nitrogen values.
Solvent Trapping: Isoxazoles synthesized via dipolar cycloaddition often trap chlorinated solvents or water in the crystal lattice. EA is "blind" to the nature of the impurity—it simply skews the C/H ratios, forcing chemists to "fit" fractional moles of solvent to pass the math, a practice increasingly scrutinized by reviewers.
Diagram 1: The Combustion Stress Test
The following workflow illustrates the critical failure points for isoxazoles during the combustion process compared to the direct observation of qNMR.
Caption: Figure 1. Standard combustion workflow showing the risk of incomplete reduction for N-O heterocycles versus the direct path of qNMR.
Part 2: Comparative Analysis (EA vs. qNMR vs. HPLC)
While HPLC defines chromatographic purity (absence of other UV-active species), it does not define absolute purity (presence of salts, water, or inorganics). The true battle for mass-balance purity is between EA and qNMR.
Table 1: Performance Matrix for Isoxazole Scaffolds
Feature
Elemental Analysis (CHN)
Quantitative NMR (qNMR)
HPLC-UV (Area %)
Primary Output
Weight % of C, H, N
Absolute Purity (w/w %)
Relative Purity (UV response)
Isoxazole Specificity
Low. Cannot distinguish regioisomers (3,5- vs 4,5-substituted).
High. Distinct chemical shifts distinguish regioisomers.
Isoxazole synthesis (e.g., via nitrile oxide cycloaddition) often produces a mixture of 3,5- and 4,5-disubstituted isomers.
EA Result: Both isomers have the exact same elemental formula . A 50:50 mixture will pass EA as "100% pure."
qNMR Result: Will show two distinct sets of proton signals, immediately identifying the mixture.
Verdict: For isoxazoles, EA is necessary for publication compliance but insufficient for scientific validation. qNMR is the superior internal standard.
Part 3: Experimental Protocols
Protocol A: Optimizing EA for Isoxazoles (The "Boost" Method)
If you are required to submit EA data, use this optimized protocol to ensure complete combustion of the N–O ring.
Reagents:
Calibration Standard: Acetanilide (Standard) or Sulfanilamide (if high N content).
Combustion Aid: Tungsten(VI) oxide (
) or Vanadium Pentoxide ().
Step-by-Step:
Drying: Isoxazoles are hygroscopic. Dry sample at
under high vacuum () for 12 hours.
Weighing: Weigh 2.00–2.50 mg of sample into a tin capsule. Accuracy must be
.
Oxidant Addition: Add 5–10 mg of
powder directly over the sample in the capsule.
Why?
provides a localized "oxygen boost" and prevents the formation of refractory carbon nitrides during the initial flash combustion.
Cycle Optimization: Increase the oxygen dosing time by 10 seconds compared to the standard "Acetanilide" method to ensure N–O bond mineralization.
Acceptance: Result must be within
of theoretical.
Protocol B: qNMR Purity Determination (The "Truth" Method)
Use this when EA fails or to prove isomeric purity.
Reagents:
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, TraceCERT® or equivalent).
Solvent: DMSO-
(prevents volatility issues common with isoxazoles).
Step-by-Step:
Weighing: Weigh exactly
of Isoxazole sample () and of Internal Standard () into the same vial. Record weights to 0.01 mg.
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity.
Acquisition:
Pulse delay (
): At least (usually 30–60 seconds) to ensure full relaxation.
When developing isoxazole drugs, do not rely on a single data point. Use this logical flow to determine when to switch methods.
Caption: Figure 2. Decision matrix for validating isoxazole purity. Note the pivot to qNMR when combustion issues (low Nitrogen) persist.
Part 5: References
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Compounds. American Chemical Society. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][4][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Tate, J. (2021). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Inorganic Chemistry Frontiers. [Link]
A Researcher's Guide to the Safe Disposal of 5-(m-Tolyl)isoxazole
Hazard Identification and Risk Assessment: Understanding the "Why" Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the Safety Data Sheet (SDS) for the closely...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the Safety Data Sheet (SDS) for the closely related compound, 5-m-Tolyl-isoxazole-3-carboxylic acid, and general data on isoxazoles, we can infer the primary risks associated with 5-(m-Tolyl)isoxazole.[1] This proactive risk assessment is the foundation of a self-validating safety protocol.
Ingestion can lead to adverse health effects. This necessitates careful handling to prevent accidental ingestion and mandates that contaminated items are not left in common areas.
If the compound is a fine powder or becomes airborne, inhalation can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood.
Aquatic Toxicity
Potentially toxic to aquatic life with long-lasting effects.
Improper disposal, such as pouring down the drain, can harm the environment. This underscores the need for contained, approved disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is a direct response to the identified hazards. For handling 5-(m-Tolyl)isoxazole waste, the following PPE is mandatory:
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection: Use nitrile or other chemically resistant gloves. Ensure to inspect gloves for any signs of degradation or perforation before use.
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Disposal Workflow: A Step-by-Step Protocol
Under no circumstances should 5-(m-Tolyl)isoxazole or its residues be disposed of down the sanitary sewer or in the regular trash.[3] The United States Environmental Protection Agency (EPA) and local regulations mandate that chemical waste be managed to protect human health and the environment.[4] The following protocol outlines the self-validating system for its disposal.
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous chemical reactions. Never mix incompatible wastes.[3]
Solid Waste: Collect unreacted 5-(m-Tolyl)isoxazole, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated, clearly labeled solid waste container.
Liquid Waste: If 5-(m-Tolyl)isoxazole is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container material. Do not mix aqueous wastes with organic solvents.
Step 2: Containerization
Proper containment is crucial to prevent leaks and spills.
Select an Appropriate Container: Use a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) pail or a securely sealed bag is appropriate. For liquids, use a designated hazardous waste container, often provided by your institution's Environmental Health and Safety (EHS) department.
Keep Containers Closed: The waste container must be tightly capped at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Do Not Overfill: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[2]
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.
Attach a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, affix a completed hazardous waste tag. These are typically provided by your EHS department.
Complete All Information: Clearly write the full chemical name, "5-(m-Tolyl)isoxazole," and list any solvents or other chemicals present with their approximate concentrations. Do not use abbreviations or chemical formulas.
Identify the Generator: Include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container.
Step 4: Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[3]
Segregation: Store the 5-(m-Tolyl)isoxazole waste away from incompatible materials, particularly strong oxidizing agents, bases, and amines.[2]
Step 5: Arranging for Disposal
Contact EHS: Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve an online form or a phone call.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 5-(m-Tolyl)isoxazole.
Caption: Decision workflow for proper segregation and disposal of 5-(m-Tolyl)isoxazole waste.
Spill Management Protocol
In the event of a small spill, follow these procedures:
Alert Personnel: Immediately alert others in the laboratory.
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
Contain the Spill: For solid spills, gently sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use a chemical spill kit or absorbent pads to contain and absorb the liquid.
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent, and collect all cleanup materials as hazardous waste.
Dispose of Waste: Place all contaminated materials into the appropriate hazardous waste container and label it accordingly.
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsibility from experiment inception to final waste disposal.
References
Advanced Chemical Intermediates. (n.d.). SAFETY DATA SHEET: 5-m-Tolyl-isoxazole-3-carboxylic acid. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Tolyltriazole. Retrieved from [Link]
National Institutes of Health. (n.d.). Isoxazole. PubChem. Retrieved from [Link]
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
The Royal Society of Chemistry. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Retrieved from [Link]
PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]
RSC Publishing. (n.d.). Substituted pyridines from isoxazoles: scope and mechanism. Retrieved from [Link]
National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
Old Dominion University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(m-Tolyl)isoxazole
Hazard Analysis: Understanding the Risks of Isoxazole Derivatives Isoxazole derivatives, as a class of heterocyclic compounds, are widely utilized in medicinal chemistry for their diverse biological activities.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis: Understanding the Risks of Isoxazole Derivatives
Isoxazole derivatives, as a class of heterocyclic compounds, are widely utilized in medicinal chemistry for their diverse biological activities.[1][2][3] However, their handling requires a comprehensive understanding of their potential hazards. Based on data from analogous compounds, 5-(m-Tolyl)isoxazole should be treated as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5][6] For instance, the related compound 5-m-Tolyl-isoxazole-3-carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[6] Similarly, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride is noted to cause severe skin burns and eye damage, and may cause respiratory irritation.[5]
Given these potential hazards, a multi-layered approach to PPE is crucial to ensure personal safety.[7] The selection of appropriate PPE is the final barrier in the hierarchy of controls, supplementing engineering controls like fume hoods and administrative procedures.[8]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling 5-(m-Tolyl)isoxazole in various laboratory settings. The causality behind each recommendation is explained to provide a deeper understanding of the safety protocols.
Flame-resistant, disposable gown over a lab coat[9]
Mandatory use of a certified chemical fume hood.[7]
Accidental Spill
Chemical safety goggles and a face shield
Heavy-duty chemical-resistant gloves
Chemical-resistant apron or suit over a lab coat
NIOSH-approved respirator with an organic vapor cartridge.[7]
Causality of PPE Selection:
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[10] A face shield provides an additional layer of protection for the entire face from splashes and vapors, which is critical when handling larger quantities or during procedures with a higher risk of splashing.[7]
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[10] Nitrile gloves are a common and effective choice for many laboratory chemicals. Double-gloving is a best practice, especially when handling hazardous substances, as it provides an extra layer of protection in case the outer glove is compromised.[9] It is crucial to change gloves frequently, especially if they become contaminated.[9]
Body Protection: A flame-resistant lab coat protects against accidental splashes and potential fire hazards.[7] For procedures involving larger quantities or a higher risk of contamination, a disposable gown worn over the lab coat provides an easily removable barrier, preventing the contamination of personal clothing.[9]
Respiratory Protection: Handling volatile compounds or generating dusts or aerosols necessitates respiratory protection to prevent inhalation, which can cause respiratory tract irritation.[6][7] A certified chemical fume hood is the primary engineering control for minimizing inhalation exposure.[7] In the absence of a fume hood or during a large spill, a NIOSH-approved respirator with an appropriate cartridge is required.[7]
Procedural Guidance: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Protocol:
Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Gown/Lab Coat: Put on the lab coat or disposable gown, ensuring it is fully fastened.
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown or lab coat. Don a second pair of gloves over the first pair, with the cuffs pulled over the sleeves.[8]
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if required.
Doffing Protocol:
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Gown/Lab Coat: Unfasten the gown or lab coat, and roll it down from the shoulders, turning it inside out as you remove it. This contains any contamination on the inside. Dispose of it appropriately.
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles.
Hand Hygiene: Wash hands thoroughly with soap and water.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-(m-Tolyl)isoxazole.